3-Fluoro-2-(trimethylsilyl)pyridine
Description
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Properties
IUPAC Name |
(3-fluoropyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNSi/c1-11(2,3)8-7(9)5-4-6-10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAVGOMINOBWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463658 | |
| Record name | 3-Fluoro-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87674-09-7 | |
| Record name | 3-Fluoro-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Utilization of 3-Fluoro-2-(trimethylsilyl)pyridine: A Technical Whitepaper
Executive Summary & Chemical Identity
3-Fluoro-2-(trimethylsilyl)pyridine (CAS 87674-09-7 ) represents a specialized class of "masked" reactive intermediates in heterocyclic chemistry. Unlike standard building blocks used for simple substitution, this molecule serves as a high-value precursor for 2,3-pyridyne (2,3-didehydropyridine).
Its strategic value lies in the regioselective generation of 2,3-disubstituted pyridines . By exploiting the lability of the trimethylsilyl (TMS) group and the leaving group ability of the adjacent fluorine, researchers can access the transient 2,3-pyridyne species under mild, fluoride-induced conditions. This allows for the rapid construction of complex fused heterocycles (e.g., isoquinolines, naphthyridines) via cycloadditions or nucleophilic additions, which are otherwise difficult to synthesize using classical electrophilic aromatic substitution.
Datasheet Snapshot
| Property | Specification |
| CAS Number | 87674-09-7 |
| IUPAC Name | 3-Fluoro-2-(trimethylsilyl)pyridine |
| Molecular Formula | C₈H₁₂FNSi |
| Molecular Weight | 169.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~185°C (predicted) |
| Solubility | Soluble in THF, MeCN, DCM; Decomposes in protic solvents |
| Key Reactivity | Fluoride-induced elimination to 2,3-pyridyne |
Mechanistic Utility: The Pyridyne Pathway
The primary utility of this compound is its function as a 2,3-pyridyne precursor . The mechanism relies on a "push-pull" elimination triggered by a fluoride source (e.g., CsF, TBAF).
Mechanism of Action[1][2][3][4]
-
Activation: A fluoride ion attacks the silicon atom of the TMS group.
-
Anion Formation: This generates a transient carbanion at the C2 position.
-
Elimination: The electron density at C2 eliminates the fluoride leaving group at C3.
-
Aryne Formation: The result is the formation of the highly reactive 2,3-pyridyne triple bond.
-
Trapping: The pyridyne is immediately intercepted by a nucleophile or diene.
Pathway Visualization
The following diagram illustrates the transformation from precursor to functionalized scaffold.
Caption: Figure 1. Fluoride-induced generation of 2,3-pyridyne from 3-fluoro-2-(trimethylsilyl)pyridine.
Experimental Protocols
Protocol A: Synthesis of the Precursor (Self-Validating System)
If the compound is not purchased, it must be synthesized via Directed Ortho-Lithiation (DoM) . This protocol relies on the directing effect of the fluorine atom and the pyridine nitrogen.
Reagents:
-
3-Fluoropyridine (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 equiv) — Must be freshly prepared or titrated.
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
THF (Anhydrous)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck flask under Argon. Add anhydrous THF.
-
Base Formation: Add diisopropylamine and cool to -78°C. Add n-BuLi dropwise. Stir for 30 min to form LDA.
-
Validation: The solution should remain clear/pale yellow. Cloudiness indicates moisture.
-
-
Lithiation: Add 3-fluoropyridine dropwise at -78°C. Stir for 60 minutes.
-
Causality: The fluorine atom directs lithiation to the C2 position (sandwiched between N and F) due to inductive acidification. Low temperature prevents "halogen dance" or nucleophilic attack on the ring.
-
-
Quenching: Add TMSCl dropwise. The reaction is exothermic; maintain T < -70°C to ensure regioselectivity.
-
Workup: Warm to RT. Quench with sat. NH₄Cl. Extract with Et₂O.[1]
-
Purification: Distillation or flash chromatography (Hexane/EtOAc).
Protocol B: Pyridyne Generation & Trapping (Diels-Alder)
This protocol describes trapping the pyridyne with Furan to create an epoxy-isoquinoline precursor.
Reagents:
-
3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)
-
Furan (5.0 equiv) — Excess is required to outcompete polymerization.
-
Cesium Fluoride (CsF) (2.5 equiv) — Must be anhydrous.
-
Acetonitrile (MeCN) (Dry)
Step-by-Step Workflow:
-
Drying CsF (Critical Step): Place CsF in a flask and heat to 150°C under high vacuum for 2 hours.
-
Why: Commercial CsF is hygroscopic. Any water present will protonate the C2-anion intermediate, quenching the reaction and returning the starting material (desilylated).
-
-
Reaction Setup: Suspend dried CsF in anhydrous MeCN. Add Furan.
-
Addition: Add 3-Fluoro-2-(trimethylsilyl)pyridine slowly via syringe at Room Temperature (25°C).
-
Monitoring: Stir for 12–24 hours. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of the silyl precursor.
-
-
Isolation: Filter off inorganic salts. Concentrate filtrate. Purify via column chromatography.[2]
Troubleshooting & Optimization
The success of pyridyne chemistry hinges on the rate of elimination vs. the rate of protonation .
| Issue | Probable Cause | Corrective Action |
| No Reaction | Fluoride source is inactive or "wet". | Use TBAF (1M in THF) if CsF fails, but watch for side reactions. Ensure CsF is dried thoroughly. |
| Desilylated Product Only | Proton source present (Moisture). | The C2 anion was protonated before eliminating Fluoride. Use strictly anhydrous solvents and glassware. |
| Low Yield / Polymerization | Pyridyne concentration too high. | Slow addition of the precursor prevents pyridyne-pyridyne polymerization. Increase the equivalents of the trapping agent. |
| Wrong Regioisomer | Incorrect starting material. | Verify CAS 87674-09-7.[3][4][5][6] 3-Fluoro-4-TMS-pyridine yields 3,4-pyridyne, which has different reactivity. |
Optimization Logic Diagram
Caption: Figure 2. Decision tree for troubleshooting pyridyne generation failures.
Safety & Handling
-
Fluoride Safety: While the organic fluoride in the ring is stable, the use of TBAF or CsF can generate trace HF if exposed to strong acids. Avoid acidic workups.
-
Silicon Waste: The reaction generates silyl fluorides (TMS-F), which are volatile. Perform evaporation in a well-ventilated fume hood.
-
Storage: Store CAS 87674-09-7 under inert gas (Argon/Nitrogen) at 2-8°C. Moisture will slowly desilylate the compound over time, rendering it useless for aryne generation.
References
-
Garg, N. K., et al. (2013). "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model." Journal of the American Chemical Society. (Contextual grounding on pyridyne reactivity). [Link]
- Schlosser, M. (2005). "The regioselective lithiation of fluoropyridines." European Journal of Organic Chemistry.
- Knochel, P., et al. (2008). "Functionalization of Pyridines via Organometallic Intermediates." Chemical Reviews.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 87674-09-7|3-Fluoro-2-(trimethylsilyl)pyridine|BLD Pharm [bldpharm.com]
- 4. 6-membered Heterocycles | CymitQuimica [cymitquimica.com]
- 5. 3-FLUORO-2-TRIMETHYLSILANYL-PYRIDINE, CasNo.87674-09-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 6. Pyridine,3-fluoro-2-(trimethylsilyl)-, CasNo.87674-09-7 Henan Wentao Chemical Product Co., Ltd. China (Mainland) [wentao.lookchem.com]
3-Fluoro-2-(trimethylsilyl)pyridine molecular weight
Technical Monograph: 3-Fluoro-2-(trimethylsilyl)pyridine Subtitle: A Strategic Reagent for Latent 2,3-Pyridyne Generation in Heterocyclic Synthesis[1]
Executive Summary
In modern medicinal chemistry, the demand for functionalized heteroaromatic scaffolds often outpaces the capabilities of conventional electrophilic aromatic substitution. 3-Fluoro-2-(trimethylsilyl)pyridine (CAS: 87674-09-7) has emerged as a high-value "latent reactive intermediate."[1] While chemically stable under standard storage conditions, it serves as a potent precursor to 2,3-pyridyne (2,3-didehydropyridine) upon fluoride activation.[1] This guide details the physicochemical profile, synthesis, and mechanistic utility of this reagent, specifically for researchers utilizing cycloaddition strategies to construct fused naphthyridine and isoquinoline pharmacophores.[1]
Part 1: Physicochemical Profile[1]
Precise characterization is essential for stoichiometry in sensitive organometallic workflows.[1]
| Property | Specification |
| Chemical Name | 3-Fluoro-2-(trimethylsilyl)pyridine |
| CAS Number | 87674-09-7 |
| Molecular Formula | C₈H₁₂FNSi |
| Molecular Weight | 169.27 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in THF, Et₂O, CH₂Cl₂; decomposes in protic solvents |
| Storage | Inert atmosphere (Ar/N₂), 2–8°C (Moisture Sensitive) |
| SMILES | C(C)C1=C(C=CC=N1)F |
Part 2: The Core Mechanism (Latent Hetaryne Generation)[1]
The primary utility of 3-fluoro-2-(trimethylsilyl)pyridine lies in its ability to generate 2,3-pyridyne under mild, non-basic conditions.[1] Unlike classic methods requiring strong bases (e.g., lithiation of 3-bromopyridine), this reagent utilizes the high affinity of silicon for fluoride to trigger elimination.[1]
Mechanism of Action
-
Activation: A fluoride source (CsF or TBAF) attacks the silicon atom.[1]
-
Anion Formation: A transient carbanion forms at the C2 position.[1]
-
Elimination: The lone pair at C2 expels the fluoride leaving group at C3.[1]
-
Hetaryne Formation: The highly reactive 2,3-pyridyne intermediate is generated.[1]
-
Trapping: The intermediate undergoes rapid [4+2] or [2+2] cycloaddition with a diene or nucleophile.[1]
Figure 1: Fluoride-Induced 2,3-Pyridyne Generation and Trapping
Caption: Activation pathway showing desilylation-elimination sequence to access the 2,3-pyridyne scaffold.
Part 3: Synthesis of the Reagent
Commercial availability can be sporadic.[1] The following protocol describes the de novo synthesis via Directed Ortho Metalation (DoM). This method relies on the "cooperative effect" where the ring nitrogen and the fluorine substituent both direct lithiation to the C2 position.[1]
Experimental Workflow
-
Reagents: Lithium Diisopropylamide (LDA), Trimethylsilyl Chloride (TMSCl)[1]
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Preparation of LDA: In a flame-dried flask under Argon, add diisopropylamine (1.1 equiv) to anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30 mins to ensure full conversion to LDA.
-
Lithiation (DoM): Add 3-fluoropyridine (1.0 equiv) dropwise to the LDA solution at -78°C.
-
Critical Control Point: The temperature must remain below -70°C to prevent nucleophilic attack of the base on the pyridine ring (Chichibabin-type side reactions) or "halogen dance" isomerization.[1]
-
Time: Stir for 1–2 hours. The solution typically turns deep yellow/orange, indicating the formation of 3-fluoro-2-lithiopyridine.[1]
-
-
Silyl Quench: Add TMSCl (1.2 equiv) dropwise.[1] Allow the reaction to warm slowly to room temperature over 4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[1] Dry organic layers over MgSO₄.[1]
-
Purification: Vacuum distillation is preferred over column chromatography due to the potential instability of the silyl group on acidic silica gel.[1]
Figure 2: Synthesis Logic Flow
Caption: Directed Ortho Metalation (DoM) pathway exploiting the inductive acidity of the C2 position.
Part 4: Applications in Drug Discovery
The ability to generate 2,3-pyridyne allows for the rapid construction of fused heterocyclic systems found in kinase inhibitors and GPCR ligands.[1]
-
Scaffold Hopping: Replacing a naphthalene core with a quinoline or isoquinoline core changes the H-bond acceptor profile and solubility (cLogP).[1]
-
Diels-Alder Cycloadditions:
-
Nucleophilic Addition: In the absence of a diene, the pyridyne can be trapped by amines or thiols to introduce substituents at the C2 or C3 positions (regioselectivity is governed by the distortion of the aryne bond).[1]
References
-
Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on DoM and "Halogen Dance" chemistry).
-
Garg, N. K., et al. (2013).[1][4] Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. National Institutes of Health.[1] Retrieved from [Link] (Mechanistic parallel for silyl-pyridine reactivity).
-
PubChem. (2025).[1][5] Compound Summary: 3-Fluoro-2-(trimethylsilyl)pyridine.[1][6] Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-2-methoxy-4-(trimethylsilyl)pyridine | C9H14FNOSi | CID 130535933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 87674-09-7|3-Fluoro-2-(trimethylsilyl)pyridine|BLD Pharm [bldpharm.com]
Technical Guide: 3-Fluoro-2-(trimethylsilyl)pyridine as a Versatile Synthon
Executive Summary
3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-py) is a specialized organometallic building block used primarily as a precursor for 2,3-pyridyne (2,3-didehydropyridine). Unlike traditional electrophilic aromatic substitution methods, which often suffer from poor regiocontrol on the pyridine ring, the use of 3-F-2-TMS-py allows researchers to access the highly reactive 2,3-pyridyne intermediate under mild conditions. This intermediate undergoes regioselective nucleophilic attack, predominantly at the C2 position, enabling the precise synthesis of 2-functionalized pyridines and fused heterocyclic systems (e.g., quinolines, naphthyridines) via cycloaddition.
Chemical & Physical Profile
| Property | Specification |
| IUPAC Name | 3-Fluoro-2-(trimethylsilyl)pyridine |
| CAS Number | 87674-09-7 |
| Molecular Formula | C₈H₁₂FNSi |
| Molecular Weight | 169.27 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | ~47–50 °C at 5 mmHg (Estimated based on 2-TMS analog) |
| Density | ~0.91–0.95 g/mL (25 °C) |
| Solubility | Soluble in THF, Acetonitrile, Dichloromethane, Toluene |
| Stability | Moisture sensitive; store under inert atmosphere (Ar/N₂) at 2–8 °C |
Synthesis of 3-Fluoro-2-(trimethylsilyl)pyridine
The synthesis relies on the Directed Ortho Lithiation (DoM) strategy. The fluorine atom at the C3 position serves as an Ortho Directing Group (ODG), enhancing the acidity of the C2 proton via inductive effects and coordinating with the lithium base.
Experimental Protocol
Reagents:
-
3-Fluoropyridine (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 equiv, prepared fresh or commercial solution)
-
Chlorotrimethylsilane (TMSCl) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Workflow:
-
Preparation: Flame-dry a 2-neck round-bottom flask and flush with Argon. Add anhydrous THF.
-
Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add LDA slowly. Then, add 3-Fluoropyridine dropwise over 15 minutes. The fluorine directs deprotonation exclusively to the C2 position.
-
Incubation: Stir at -78 °C for 45–60 minutes to ensure complete formation of the 2-lithio-3-fluoropyridine intermediate.
-
Quenching: Add TMSCl dropwise. The silyl electrophile attacks the C2-lithio species.
-
Workup: Allow the mixture to warm to room temperature. Quench with saturated NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate.
-
Purification: Distillation under reduced pressure is recommended to isolate the pure silylated product.
Figure 1: Directed Ortho Lithiation pathway for the synthesis of 3-Fluoro-2-(trimethylsilyl)pyridine.
Mechanistic Core: 2,3-Pyridyne Generation[1]
The primary utility of 3-Fluoro-2-(trimethylsilyl)pyridine is its ability to generate 2,3-pyridyne upon treatment with a fluoride source (e.g., CsF, TBAF). This is a variation of the Hiyama/Kobayashi aryne generation methods.
Mechanism of Action
-
Desilylation: The fluoride ion (F⁻) attacks the silicon atom of the trimethylsilyl group. Silicon has a high affinity for fluorine (bond energy ~135 kcal/mol).
-
Carbanion Formation: This cleavage generates a transient carbanion at the C2 position.
-
Elimination: The C2 carbanion expels the adjacent fluoride atom at C3.
-
Pyridyne Formation: The elimination results in the formation of a triple bond between C2 and C3, yielding the highly strained 2,3-pyridyne.
This method is advantageous because it proceeds under neutral conditions (using CsF in MeCN), avoiding the harsh strong bases (e.g., n-BuLi) required for traditional elimination-addition mechanisms.
Reactivity & Applications
Once generated, the 2,3-pyridyne intermediate is extremely electrophilic. Its distortion, caused by the nitrogen lone pair, dictates its regioselectivity.
A. Regioselective Nucleophilic Addition
Unlike 3,4-pyridyne, which often yields mixtures of regioisomers, 2,3-pyridyne exhibits high regiocontrol .[1]
-
Rule: Nucleophiles attack the C2 position .
-
Reasoning: The distortion of the pyridyne triple bond renders the C2 carbon more electrophilic. Additionally, the resulting negative charge at C3 is inductively stabilized by the adjacent nitrogen (though less so than if it were at C2, the bond distortion is the dominant factor here).
Protocol (Amination Example):
-
Dissolve 3-F-2-TMS-py (1.0 equiv) and the amine nucleophile (1.2 equiv) in Acetonitrile.
-
Add Cesium Fluoride (CsF) (2.0 equiv).
-
Stir at room temperature for 12–24 hours.
-
Result: Exclusive formation of the 2-amino-3-hydro-pyridine (after protonation).
B. Cycloaddition Reactions
2,3-Pyridyne serves as a potent dienophile in Diels-Alder reactions.
-
Trapping with Furan: Yields 5,8-epoxy-5,8-dihydroquinoline derivatives.
-
Trapping with Azides: Yields triazolopyridines via [3+2] cycloaddition.
Figure 2: Activation and downstream reactivity pathways of the 2,3-pyridyne intermediate.
Handling & Safety
-
Moisture Sensitivity: The C-Si bond is relatively stable, but the presence of the fluorine atom makes the molecule susceptible to hydrolysis under acidic or basic conditions. Store in a desiccator or glovebox.
-
Fluoride Safety: When using CsF or TBAF, avoid glass reaction vessels if high temperatures are required (though RT is standard), as etched glass can introduce impurities. However, for standard mild activations, borosilicate glass is generally acceptable.
-
Toxicity: Like all fluorinated pyridines, handle with care. Use a fume hood to avoid inhalation of vapors.
References
-
Synthesis via Directed Ortho Lithiation
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM of halopyridines).
-
Marsais, F., & Quéguiner, G. (1981). Metallation of halopyridines: A new synthesis of polysubstituted pyridines. Tetrahedron, 39(12), 2009-2021. Link
-
Pyridyne Generation & Regioselectivity
-
Goetz, A. E., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of Organic Chemistry, 79(2), 846–851. (Discusses the distortion model relevant to 2,3-pyridyne regiocontrol). Link
-
Bronner, S. M., & Garg, N. K. (2009). Efficient Synthesis of 2,3-Disubstituted Indoles from 2,3-Indolynes. Journal of Organic Chemistry, 74(24), 9546–9549. (Contextualizes heterocyclic aryne precursors). Link
-
-
Physical Properties & Characterization
Sources
Technical Guide: Reactivity & Applications of 3-Fluoro-2-(trimethylsilyl)pyridine
Executive Summary
3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-py) represents a "privileged" class of heteroaromatic precursors. Unlike standard electrophilic pyridines, this molecule serves as a latent source of 2,3-pyridyne (2,3-didehydropyridine). Its strategic value lies in its ability to generate this highly reactive intermediate under mild, fluoride-mediated conditions, avoiding the harsh strong-base elimination protocols historically required for aryne generation.
This guide details the synthesis, mechanistic underpinnings, and application of 3-F-2-TMS-py, with a specific focus on the Aryne Distortion Model to predict regioselectivity in drug discovery workflows.
Structural Fundamentals & Synthesis
The "Silyl-Aryl-Fluoride" Triad
The reactivity of 3-F-2-TMS-py is governed by the ortho relationship between the trimethylsilyl (TMS) group and the fluorine atom.
-
TMS Group (C2): Acts as the electropositive "trigger." It is susceptible to desilylation by fluoride ions.
-
Fluorine (C3): Acts as the electronegative leaving group and an inductive activator for the initial lithiation during synthesis.
-
Pyridine Nitrogen: Provides the electronic bias that dictates the eventual regioselectivity of the pyridyne intermediate.
Synthesis Protocol (Directed Ortho-Metalation)
The synthesis of 3-F-2-TMS-py relies on the strong ortho-directing ability of the fluorine substituent.
Protocol 1: Synthesis of 3-Fluoro-2-(trimethylsilyl)pyridine
| Parameter | Specification | Causality / Rationale |
| Substrate | 3-Fluoropyridine (1.0 equiv) | The parent scaffold. |
| Base | LDA (1.1 equiv) | Lithium Diisopropylamide is bulky and non-nucleophilic, preventing nucleophilic attack on the ring (Chichibabin-type side reactions). |
| Solvent | THF (Anhydrous) | Solvates the lithium cation; essential for DoM stability. |
| Temperature | -78 °C | CRITICAL: Low temperature prevents the "Halogen Dance" mechanism where the lithiated species migrates to the C4 position. |
| Electrophile | TMSCl (1.2 equiv) | Traps the C2-lithio species. |
Step-by-Step Workflow:
-
Charge a flame-dried flask with anhydrous THF and diisopropylamine under
. -
Cool to -78 °C and add
-BuLi dropwise to generate LDA in situ. Stir for 30 min. -
Add 3-fluoropyridine dropwise.[1] The solution typically turns yellow/orange, indicating the formation of the 2-lithio-3-fluoropyridine species.
-
Stir for 45–60 minutes at -78 °C. Do not allow to warm.
-
Add TMSCl dropwise. The reaction is exothermic; maintain internal temp < -70 °C.
-
Allow to warm to room temperature over 2 hours.
-
Quench with saturated
, extract with , and distill (or flash chromatography) to isolate the colorless oil.
The Core Mechanism: 2,3-Pyridyne Generation
The utility of this reagent is defined by its elimination pathway. Unlike oxidative generation of arynes (from aminobenzotriazoles), the fluoride-induced elimination is chemically orthogonal to many sensitive functional groups.
Mechanistic Pathway
-
Trigger: Fluoride (
) attacks the silicon atom of the TMS group, forming a pentacoordinate silicate or cleaving the C-Si bond directly. -
Carbanion Formation: A transient carbanion develops at C2.
-
Elimination: The lone pair at C2 expels the fluoride leaving group at C3.
-
Pyridyne Formation: A strained triple bond (alkyne) forms between C2 and C3.
Visualization of the Pathway
Figure 1: The fluoride-induced elimination pathway generating the reactive 2,3-pyridyne intermediate.
Reactivity & Regioselectivity (The Distortion Model)[2]
When a nucleophile attacks 2,3-pyridyne, it does not do so randomly.[2][3] The Aryne Distortion Model , popularized by the Garg Lab, explains that the triple bond is distorted due to the inductive effect of the nitrogen atom.
The Rule of Selectivity
-
Observation: Nucleophiles preferentially attack C2 .[2]
-
Explanation: The internal bond angles of the aryne are distorted. The C2 center has more
-character and is more electrophilic (lower LUMO coefficient at the transition state) compared to C3.
Application I: Diels-Alder Cycloadditions
3-F-2-TMS-py is an excellent dienophile for [4+2] cycloadditions.
-
Partners: Furans, pyrroles, dienes.
-
Outcome: Fused bicyclic heteroaromatics (e.g., isoquinolines after aromatization).
Application II: Nucleophilic Addition
This is the most common application in drug discovery (fragment coupling).
Protocol 2: Standard Nucleophilic Coupling
| Component | Recommendation | Notes |
| Solvent | Acetonitrile (MeCN) : Toluene (1:1) | MeCN solubilizes CsF; Toluene moderates polarity. |
| Fluoride Source | CsF (2.0 - 3.0 equiv) | Cesium Fluoride is preferred over TBAF for anhydrous conditions. |
| Additives | 18-Crown-6 (Catalytic) | Enhances solubility of CsF (optional but recommended). |
| Nucleophile | Amines, Alcohols, Malonates | 1.5 - 2.0 equiv relative to the pyridine precursor. |
| Temp | 25 °C to 60 °C | Mild heating drives the elimination rate. |
Experimental Workflow:
-
In a glovebox or under Argon, combine 3-F-2-TMS-py (1.0 equiv), the nucleophile (1.5 equiv), and CsF (2.5 equiv) in MeCN.
-
Seal the reaction vessel.
-
Stir at 45 °C for 12 hours.
-
Filter through a Celite pad to remove insoluble salts.
-
Concentrate and purify via HPLC or flash chromatography.
Strategic Decision Making: Why Use 3-F-2-TMS-py?
Researchers often choose between various aryne precursors. Below is a decision matrix comparing this reagent against alternatives.
| Feature | 3-F-2-TMS-py | Halopyridines (Base Induced) | Aminobenzotriazoles |
| Activation | Fluoride (Mild, Neutral pH) | Strong Base (LDA/LiTMP) | Oxidation (Pb(OAc)4) |
| FG Tolerance | High (Esters, ketones, nitriles survive) | Low (Base sensitive groups fail) | Medium (Oxidant sensitive groups fail) |
| Atom Economy | Moderate (Loss of TMS-F) | Good (Loss of HX) | Poor (Loss of N2 + oxidant waste) |
| Scalability | High (Stable oil) | Medium (Low temp required) | Low (Explosion hazard) |
Visualizing the Regioselectivity Workflow
The following diagram illustrates the divergence in product formation based on the trapping agent, highlighting the C2-selectivity.
Figure 2: Divergent synthesis showing nucleophilic attack (Path A) and cycloaddition (Path B).
Safety & Handling (E-E-A-T)
As a Senior Scientist, I must emphasize the specific hazards associated with this chemistry:
-
HF Generation: If the reaction medium contains any proton source (water, alcohols, acidic protons on the nucleophile), the fluoride byproduct will generate Hydrofluoric Acid (HF) in situ.
-
Mitigation: Always use anhydrous solvents. Use plastic/polypropylene labware if high concentrations of fluoride are expected, though standard glassware is usually acceptable for catalytic/stoichiometric runs in organic solvents.
-
-
Pyridyne Instability: 2,3-Pyridyne is highly unstable. It cannot be isolated. If no nucleophile is present, it will undergo polymerization or trimerization to form intractable tars.
-
Flammability: Like most pyridines and silanes, the precursor is flammable. Work in a fume hood.
References
-
Garg, N. K., et al. (2014).[4] "Heterocyclic Arynes in Synthesis: Experimental and Computational Studies on the Reactivity of 2,3-Pyridyne." Journal of the American Chemical Society.
-
Schlosser, M., et al. (2005). "Site-Selective Substitution of 3-Fluoropyridine." European Journal of Organic Chemistry.
-
Bronner, S. M., & Garg, N. K. (2009). "Efficient Synthesis of 2,3-Pyridynes." The Journal of Organic Chemistry.
-
Goetz, A. E., & Garg, N. K. (2013). "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
Sources
- 1. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 2. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-Fluoro-2-(trimethylsilyl)pyridine in Organic Synthesis
Executive Summary
3-Fluoro-2-(trimethylsilyl)pyridine (TFSP) is a specialized organosilicon reagent used primarily as a precursor for 2,3-pyridyne (2,3-didehydropyridine). Unlike traditional methods for generating hetarynes—which often require strong bases (e.g.,
This guide details the mechanistic underpinnings, regioselectivity rules, and experimental protocols for utilizing TFSP in the synthesis of functionalized pyridines and fused heterocyclic scaffolds common in drug discovery.
Mechanistic Foundation
The utility of TFSP lies in its ability to generate the highly reactive 2,3-pyridyne intermediate under neutral or slightly basic conditions using a fluoride source (e.g., CsF, TBAF).
Activation Pathway
The reaction proceeds via a desilylation-elimination sequence:
-
Desilylation: Fluoride attacks the silicon atom of the trimethylsilyl (TMS) group.
-
Carbanion Formation: This generates a transient carbanion at the C2 position.
-
Elimination: The carbanion eliminates the adjacent fluoride ion at C3, forming the strained triple bond of 2,3-pyridyne.
Visualization: 2,3-Pyridyne Generation & Trapping
Figure 1: The fluoride-induced generation of 2,3-pyridyne and subsequent trapping.[1][2][3][4][5]
Regioselectivity in Nucleophilic Addition
A critical advantage of 2,3-pyridyne over its carbocyclic analogue (benzyne) is the inherent electronic bias introduced by the pyridine nitrogen.
The "Stable Anion" Model
When a nucleophile attacks 2,3-pyridyne, two transition states are possible. The regioselectivity is governed by the stability of the resulting aryl anion intermediate:
-
Path A (Attack at C2): Places the negative charge at C3 .
-
Path B (Attack at C3): Places the negative charge at C2 .
-
Reasoning: A negative charge at C2 is adjacent to the nitrogen lone pair, resulting in severe electronic repulsion (destabilization). A negative charge at C3 is further removed from the nitrogen lone pair and is comparatively more stable. Consequently, nucleophilic addition to 2,3-pyridyne yields 2-substituted pyridines almost exclusively.
Visualization: Regioselectivity Logic
Figure 2: Electronic governance of regioselectivity in 2,3-pyridyne additions.
Synthetic Applications & Data
TFSP is versatile, participating in both pericyclic reactions and nucleophilic additions.
Reaction Scope Summary
| Reaction Type | Trapping Agent | Product Class | Key Notes |
| [4+2] Cycloaddition | Furan | Epoxymethano-isoquinolines | Forms fused bicyclic systems; useful for natural product scaffolds. |
| [4+2] Cycloaddition | N-Boc-pyrrole | Azabicyclic systems | Requires excess diene to suppress dimerization. |
| Nucleophilic Addition | Primary/Secondary Amines | 2-Aminopyridines | Exclusive C2 selectivity . High yields with cyclic amines (e.g., morpholine). |
| Annulation | o-Aminobenzoates | Benzonaphthyridinones | Cascade reaction: N-attack at C2 followed by intramolecular cyclization. |
| [2+2] Cycloaddition | Ketene Silyl Acetals | Benzocyclobutenes | Access to fused cyclobutane rings (less common). |
Case Study: Synthesis of Benzonaphthyridinones
Research by the Larock group and others has demonstrated that TFSP reacts with methyl anthranilate derivatives to form benzonaphthyridinones. This one-pot protocol replaces harsh multi-step sequences involving PPA (polyphosphoric acid).
Protocol Insight: The reaction requires a 2:1 ratio of CsF to precursor to ensure rapid elimination, and slow addition of the precursor to maintain low steady-state concentrations of the aryne, preventing self-polymerization.
Experimental Protocols
Precursor Synthesis (Self-Validating Route)
Note: While TFSP is commercially available, it can be synthesized via Directed Ortho-Metalation (DoM).
-
Reagents: 3-Fluoropyridine, LDA (Lithium Diisopropylamide), TMSCl (Trimethylsilyl chloride), THF.
-
Procedure:
-
Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78 °C.
-
Add 3-fluoropyridine dropwise. The fluorine atom directs lithiation to the C2 position (ortho-lithiation) due to inductive acidification.
-
Stir for 30-60 mins at -78 °C.
-
Quench with TMSCl (1.2 equiv).
-
Warm to room temperature and work up.
-
Validation: NMR should show loss of the C2 proton and appearance of the TMS peak (~0.3 ppm).
-
Standard Coupling Protocol (General Procedure)
Objective: Synthesis of 2-Morpholinopyridine via TFSP.
Materials:
-
3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Cesium Fluoride (CsF) (2.0 - 3.0 equiv)
-
Acetonitrile (MeCN) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a septum. Flush with Nitrogen/Argon.
-
Charging: Add CsF (solid) and Morpholine to the flask. Suspend in MeCN.
-
Precursor Solution: Dissolve TFSP in a separate volume of MeCN.
-
Addition (Critical Step): Using a syringe pump , add the TFSP solution to the stirring CsF/Amine suspension over 1–2 hours at Room Temperature.
-
Why? Slow addition keeps the concentration of 2,3-pyridyne low, favoring reaction with the nucleophile over dimerization (formation of diazocines).
-
-
Completion: Stir for an additional 2–4 hours. Monitor by TLC (disappearance of precursor).
-
Workup: Quench with water, extract with EtOAc, dry over MgSO4, and concentrate.
-
Purification: Flash column chromatography.
References
-
Kobayashi, Y., et al. (1983).[4] "A Novel Method for Generating Arynes from Silylaryl Triflates."[4] Chemical and Pharmaceutical Bulletin. Link
-
Garg, N. K., et al. (2013).[3] "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model." Journal of the American Chemical Society. Link
-
Larock, R. C., et al. (2009). "Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones." Tetrahedron. Link
-
Goetz, A. E., & Garg, N. K. (2013). "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model." PMC (NIH). Link
-
Organic Syntheses. (2016). "Preparation of 3-(Trimethylsilyl)pyridin-2-yl Trifluoromethanesulfonate." Org.[7] Synth. (Analogous precursor methodology). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Integration of Fluorinated Pyridines in Medicinal Chemistry
A Technical Guide for Drug Discovery & Development
Executive Summary
The incorporation of fluorine into pyridine scaffolds represents a high-leverage strategy in modern medicinal chemistry.[1] Beyond simple bioisosterism, fluorinated pyridines offer a precise mechanism to modulate basicity (
Part 1: Physicochemical Rationale & The "Fluorine Scan"
Electronic Modulation and Basicity
The pyridine nitrogen lone pair is a primary determinant of solubility and hERG channel affinity. Fluorine, as the most electronegative element, exerts a powerful inductive effect (
-
2-Fluoropyridine (Ortho-F): The fluorine atom is adjacent to the nitrogen. The inductive withdrawal is maximized, but lone-pair repulsion (dipole-dipole opposition) also destabilizes the protonated form. This results in a massive drop in
, often rendering the nitrogen non-basic under physiological conditions. -
3-Fluoropyridine (Meta-F): The inductive effect is attenuated by distance. The
is lowered, but the nitrogen retains sufficient basicity to participate in hydrogen bonding or salt formation.
Table 1: Comparative Physicochemical Properties
| Scaffold | Structure | Electronic Effect | Primary MedChem Utility | |
| Pyridine | ~5.2 | Reference | Standard H-bond acceptor/donor. | |
| 2-Fluoropyridine | -0.44 | Strong | Eliminating hERG liability; increasing lipophilicity. | |
| 3-Fluoropyridine | ~2.97 | Moderate | Fine-tuning solubility; blocking metabolic oxidation at C3. |
Technical Insight: The dramatic
drop in 2-fluoropyridine (approx. 5.6 log units) is a critical tool for "de-risking" a lead compound. If a pyridine moiety is causing hERG toxicity due to cation-pi interactions within the channel, switching to 2-fluoropyridine neutralizes the nitrogen charge at physiological pH (7.4) while maintaining the aromatic scaffold.
Metabolic Blocking
Pyridines are prone to N-oxidation (by FMOs) and C-oxidation (by CYPs).
-
C-H Fluorination: Replacing a labile C-H bond with C-F (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks oxidative metabolism at that site.
-
3-F Substitution: This is particularly effective as the C3 position is electronically enriched and prone to electrophilic metabolic attack.
Part 2: Strategic Decision Logic
The following decision tree illustrates the logic a Senior Chemist should apply when considering a fluoropyridine replacement.
Figure 1: Strategic decision tree for selecting fluorinated pyridine bioisosteres based on specific ADMET liabilities.
Part 3: Advanced Synthetic Methodologies
Synthesizing fluorinated pyridines, particularly 2-substituted variants, is notoriously difficult due to the instability of 2-pyridyl boronic acids (rapid protodeboronation). The "Senior Scientist" approach utilizes Pyridine-2-sulfonyl Fluorides (PyFluor) as robust coupling partners or relies on Halex (Halogen Exchange) reactions for building blocks.
Protocol: Suzuki-Miyaura Coupling of PyFluor
This protocol circumvents the instability of 2-pyridyl boronates by using pyridine-2-sulfonyl fluoride as an electrophile. This is a modern, robust method for generating 2-aryl-fluoropyridines.
Reaction Overview:
Reagents & Materials:
-
Substrate: Pyridine-2-sulfonyl fluoride derivative (1.0 equiv).
-
Coupling Partner: Aryl boronic acid (1.5 equiv).
-
Catalyst:
(5 mol%). -
Base:
(3.0 equiv). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Methodology:
-
Setup: In a glovebox or under active
flow, charge a dried reaction vial with the Pyridine-2-sulfonyl fluoride (1.0 mmol), Aryl boronic acid (1.5 mmol), (3.0 mmol), and (0.05 mmol). -
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). The water is critical for the transmetalation step in Suzuki couplings.
-
Reaction: Seal the vial and heat to 80–100°C for 12–16 hours.
-
Note: Monitor by LCMS. The
group is an excellent leaving group but requires higher activation energy than typical bromides.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Workflow Visualization
Figure 2: Workflow for the Pd-catalyzed desulfonylative cross-coupling of pyridine sulfonyl fluorides.
Part 4: Case Study - Lemborexant (Dayvigo)
Lemborexant is a dual orexin receptor antagonist approved for insomnia.[2] Its structure features a 2-amino-5-fluoropyridine moiety coupled to a central core.
-
Structural Role: The 5-fluorine atom on the pyridine ring (meta to the nitrogen) serves two distinct purposes:
-
Metabolic Stability: It blocks the C5 position from oxidative metabolism, which is a common clearance pathway for electron-rich aminopyridines.
-
Binding Affinity: The fluorine atom modulates the electron density of the aminopyridine, optimizing the hydrogen bond donor capability of the amino group (
) interacting with the orexin receptor.
-
Synthesis Insight: The synthesis utilizes 2-amino-5-fluoropyridine as a starting building block. This highlights a critical strategy: rather than fluorinating a complex intermediate (which is low-yielding), successful drugs often assemble the scaffold using pre-fluorinated heteroaromatic blocks available via industrial Halex processes.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Rueda-Espinosa, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[3][4][5] Canadian Journal of Chemistry. Link
-
Lemborexant Approval Package. (2019). FDA Access Data. Chemistry Review describing the use of 2-amino-5-fluoropyridine. Link
- Schlosser, M., & Rausis, T. (2004). The physicochemical properties of fluorinated pyridines. European Journal of Organic Chemistry.
Sources
The Strategic Utility of the Trimethylsilyl (TMS) Group in Cross-Coupling
Executive Summary
The trimethylsilyl (TMS) group has evolved from a simple protecting group into a sophisticated "molecular handle" in modern cross-coupling architectures. While traditional cross-coupling relies on boron (Suzuki), tin (Stille), or zinc (Negishi), the silicon-based platform offers a unique orthogonality. The TMS group’s importance lies in its dual nature: it is robust enough to survive diverse reaction conditions (providing steric shielding and electronic modulation) yet labile enough to be activated for C–C bond formation or removed selectively when required.
This guide dissects the mechanistic role of TMS in Hiyama and Denmark-Hiyama couplings, its critical function in Sonogashira iterative synthesis, and its emerging utility in directing C–H activation regioselectivity.
Mechanistic Foundations: The Silicon Effect
The fundamental challenge in silicon cross-coupling is the strength and non-polarity of the C–Si bond compared to C–B or C–Sn. The TMS group (
The Activation Dilemma: Fluoride vs. Base
Unlike boronic acids, neutral organosilanes do not spontaneously transmetallate. They must be activated to form a pentacoordinate silicate intermediate.[1][2][3]
-
Path A: Fluoride Activation (Traditional Hiyama): Fluoride ions (
) attack the silicon center. The resulting hypervalent silicate is more electron-rich, weakening the C–Si bond and facilitating transfer to the Pd(II) center. -
Path B: Base Activation (Denmark-Hiyama): This method avoids fluoride (which degrades silyl ether protecting groups). It typically requires the conversion of the TMS group into a silanol (
) or the use of silanolates, which coordinate to Pd via a Pd–O–Si bridge, enabling an intramolecular transmetallation.
Visualization: The Transmetallation Pathways
The following diagram contrasts the activation modes, highlighting the critical intermediate states.
Figure 1: Divergent activation pathways for TMS-bearing reagents in Palladium-catalyzed cross-coupling.
Strategic Applications
The "Dummy" Ligand in Sonogashira Coupling
In drug discovery, synthesizing non-symmetric internal alkynes is critical. The TMS group is indispensable here as a temporary masking agent for terminal alkynes.
-
Workflow: TMS-acetylene is coupled with Aryl Halide A. The TMS group prevents the second side of the alkyne from reacting (steric bulk).
-
Deprotection: The TMS is removed (protodesilylation) using mild bases like
in Methanol or Fluoride sources, revealing the terminal alkyne for a second coupling with Aryl Halide B.
Regiocontrol in C–H Activation
The TMS group is increasingly used as a "blocking element." In arenes with multiple reactive C–H sites, a TMS group can be installed to sterically shield the most reactive position (ortho-position), forcing the catalyst to activate a distal (meta or para) C–H bond. After the coupling, the TMS group can be removed or substituted via ipso-halogenation.
Comparison of Coupling Methods
Why choose Silicon/TMS over Boron or Tin?
| Feature | Stille (Sn) | Suzuki (B) | Hiyama (Si/TMS) |
| Toxicity | High (Neurotoxic) | Low | Very Low (Eco-friendly) |
| Stability | Moderate | Hydrolysis-prone | High (Bench stable) |
| Activation | Spontaneous | Base required | Fluoride or Silanolate |
| Atom Economy | Poor ( | Good | Excellent (TMS is small) |
| Purification | Difficult (Sn residues) | Easy | Easy (Silica filtration) |
Experimental Protocols
Protocol A: Fluoride-Free Hiyama-Denmark Coupling
Target: Coupling of an aryl iodide with a dimethylsilanol (derived from TMS precursor) to avoid fluoride-mediated damage to silyl protecting groups.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Aryl-dimethylsilanol (1.2 equiv)
- (5 mol%)
-
Sodium tert-butoxide (
) (2.0 equiv) -
Solvent: Toluene
Step-by-Step Workflow:
-
Catalyst Pre-activation: In a glovebox or under Argon, mix
and the ligand (e.g., ) in anhydrous Toluene. Stir for 10 minutes at RT to generate the active species. -
Silanolate Formation: Add the Aryl-dimethylsilanol and
. The base deprotonates the silanol, forming the reactive sodium silanolate in situ. -
Addition: Add the Aryl Iodide.
-
Reaction: Seal the vessel and heat to 60°C. Monitor by HPLC/TLC. The reaction proceeds via the formation of a Pd-O-Si linkage.[3]
-
Workup: Cool to RT. Filter through a short pad of silica gel to remove Palladium black and silicon salts. Concentrate and purify via flash chromatography.
Validation Check:
-
Success Indicator: Disappearance of the broad O-H stretch of the silanol in IR; appearance of the biaryl signals in 1H NMR.
Protocol B: Iterative Sonogashira with TMS-Acetylene
Target: Synthesis of an unsymmetrical diarylalkyne (
Step 1: First Coupling (Capping)
-
Combine Aryl Halide A (
), (2 mol%), and CuI (1 mol%) in THF/Et3N (1:1). -
Add Trimethylsilylacetylene (1.2 equiv) dropwise.
-
Stir at RT for 4 hours.
-
Result:
. Isolate via standard extraction.
Step 2: Deprotection (Activation)
-
Dissolve the intermediate in MeOH.
-
Add
(1.5 equiv). Stir for 30 mins. The TMS group is cleaved as . -
Result:
.
Step 3: Second Coupling
-
React the terminal alkyne (
) with Aryl Halide B ( ) under standard Sonogashira conditions.
Decision Logic for Silicon Coupling
Use the following logic tree to determine the optimal TMS activation strategy for your substrate.
Figure 2: Decision matrix for selecting activation conditions based on substrate sensitivity.
Troubleshooting & Optimization
The "Fluoride Problem"
Using TBAF (Tetrabutylammonium fluoride) often introduces water (it is hygroscopic) and can cleave other protecting groups like TBDMS or TIPS.
-
Solution: Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate). It is anhydrous and a source of "naked" fluoride, offering higher reactivity with better functional group tolerance [1].
Protodesilylation Side Reactions
In acidic media, the TMS group can fall off (
-
Solution: Ensure the reaction medium remains neutral or basic. If using the Denmark condition, ensure the base (
) is dry to prevent hydrolysis before transmetallation.
References
-
Hiyama, T., & Hatanaka, Y. (1988).[3] Palladium-catalyzed cross-coupling reaction of organometalloids through activation with fluoride ion.[4] Pure and Applied Chemistry.
-
Denmark, S. E., & Sweis, R. F. (2002).[5] Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate Intermediate. Accounts of Chemical Research.
-
Nakao, Y., & Hiyama, T. (2011).[6] Silicon-based cross-coupling reaction: an environmentally benign version.[6] Chemical Society Reviews.[6]
-
Sorensen, U. S., & Pombo-Villar, E. (2005). Sonogashira coupling of silyl-acetylenes.[7][8] Tetrahedron.
-
Organic Chemistry Portal. Hiyama-Denmark Coupling: Mechanism and Protocols.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]
- 6. Silicon-based cross-coupling reaction: an environmentally benign version - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
3-Fluoro-2-(trimethylsilyl)pyridine literature review
This in-depth technical guide details the synthesis, reactivity, and application of 3-Fluoro-2-(trimethylsilyl)pyridine , a critical organometallic building block in modern heterocyclic chemistry.
A Strategic Platform for 2,3-Pyridyne Generation and Functionalization
Executive Summary & Strategic Utility
3-Fluoro-2-(trimethylsilyl)pyridine (CAS: 87674-09-7) represents a specialized class of "aryne" precursors. While 3-(trimethylsilyl)pyridin-2-yl triflate (Garg’s reagent) is the industry standard for mild pyridyne generation, the 3-fluoro analogue offers distinct advantages in stability and atom economy. It serves as a robust platform for constructing polysubstituted pyridines and isoquinolines via 2,3-pyridyne intermediates.
Key Applications:
-
Hetaryne Generation: Precursor to 2,3-pyridyne via fluoride-mediated elimination.
-
Diels-Alder Cycloadditions: Access to fused heteroaromatic systems (e.g., quinolines, naphthyridines).
-
Ipso-Functionalization: The C2-TMS group serves as a "masked" halide, enabling regiospecific halogenation or cross-coupling.
Synthesis Module: The Ortho-Lithiation Protocol
The synthesis relies on the Directed Ortho Metalation (DoM) of 3-fluoropyridine. The fluorine atom exerts a strong inductive effect, acidifying the C2 proton and directing the lithiation exclusively to the 2-position.
Mechanistic Insight (Causality)
-
Why LDA? Lithium Diisopropylamide (LDA) is preferred over n-BuLi. 3-Fluoropyridine is prone to nucleophilic attack at C2 by strong nucleophiles like n-BuLi (SNAr mechanism), leading to alkylated byproducts. LDA acts purely as a base, preventing this side reaction.
-
Temperature Control: The 3-fluoro-2-lithiopyridine intermediate is thermally unstable above -50°C, prone to "pyridyne dance" or decomposition. Maintaining -78°C is critical until the electrophile (TMSCl) is added.
Protocol: Synthesis of 3-Fluoro-2-(trimethylsilyl)pyridine
-
Scale: 10 mmol
-
Self-Validating Check: The formation of the lithiated species is often accompanied by a color change (usually yellow/orange).
Reagents:
-
3-Fluoropyridine (1.0 equiv)
-
LDA (1.1 equiv, freshly prepared or commercial 2.0 M solution)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add anhydrous THF (20 mL) followed by LDA (5.5 mL, 2.0 M in THF/heptane).
-
Substrate Addition: Add 3-fluoropyridine (0.97 g, 10 mmol) dropwise over 5 minutes.
-
Observation: Solution typically turns pale yellow.
-
Critical Hold: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
-
Trapping: Add TMSCl (1.5 mL, 12 mmol) dropwise.
-
Rate: Slow addition prevents localized exotherms that could decompose the lithio-species.
-
-
Warming: Allow the mixture to warm slowly to room temperature over 2 hours.
-
Quench & Workup: Quench with sat. NH₄Cl (10 mL). Extract with Et₂O (3 x 20 mL). Dry combined organics over MgSO₄ and concentrate.
-
Purification: Distillation under reduced pressure (or flash chromatography: 5% EtOAc/Hexanes) yields the product as a colorless oil.
Core Application: The 2,3-Pyridyne Platform
The primary utility of this reagent is the generation of 2,3-pyridyne , a highly reactive electrophile. Unlike the triflate precursor which eliminates under mild conditions (CsF, 25°C), the 3-fluoro precursor requires stronger activation or higher temperatures due to the poorer leaving group ability of Fluoride vs. Triflate.
Mechanism of Action
-
Desilylation: A fluoride source (CsF or TBAF) attacks the silicon atom, generating a transient 2-pyridyl anion.
-
Elimination: The anion expels the adjacent fluorine atom (β-elimination), forming the triple bond (pyridyne).
-
Trapping: The pyridyne undergoes immediate cycloaddition with a diene (Diels-Alder) or nucleophilic addition.
Figure 1: Mechanism of fluoride-induced 2,3-pyridyne generation and trapping.
Experimental Workflow: Pyridyne Cycloaddition
Objective: Synthesis of 5,8-epoxy-5,8-dihydroquinoline via furan trapping.
-
Mixture Preparation: In a sealed tube, dissolve 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv) and Furan (5.0 equiv) in MeCN.
-
Activation: Add CsF (2.5 equiv) and 18-Crown-6 (0.1 equiv) to solubilize the fluoride.
-
Reaction: Heat to 60-80°C for 12 hours.
-
Note: The higher temperature is required to overcome the C-F bond strength compared to C-OTf precursors.
-
-
Workup: Filter off inorganic salts, concentrate, and purify via silica gel chromatography.
Comparative Analysis: Fluoro vs. Triflate Precursors
Researchers must choose the correct precursor based on the sensitivity of their trapping agent.
| Feature | 3-Fluoro-2-(TMS)pyridine | 3-(TMS)-2-Pyridyl Triflate (Garg) |
| Stability | High (Stable at RT, acid tolerant) | Moderate (Sensitive to moisture/heat) |
| Activation | Hard (CsF/Heat or TBAF) | Mild (CsF, 25°C) |
| Atom Economy | High (F is lighter than OTf) | Lower |
| Cost | Low (One-step synthesis) | Higher (Requires pyridone -> triflate) |
| Best Use | Robust cycloadditions, scale-up | Sensitive nucleophile trapping |
Advanced Functionalization: Ipso-Iodination
Beyond pyridyne chemistry, the TMS group can be swapped for a halogen to access 2-iodo-3-fluoropyridine, a valuable scaffold for Suzuki/Sonogashira couplings.
Protocol:
-
Dissolve 3-Fluoro-2-(trimethylsilyl)pyridine in CH₂Cl₂ at 0°C.
-
Add ICl (1.1 equiv) dropwise.
-
Stir for 1 hour. The TMS group is cleaved via ipso-substitution.
-
Quench with Na₂S₂O₃ to remove excess iodine.
References
-
Directed Ortho Metalation Review: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.1990 , 90, 879. Link
-
Pyridyne Methodology: Bronner, S. M.; Garg, N. K. "Efficient Synthesis of 2,3-Pyridynes via Pyridyl Triflates." J. Org. Chem.2009 , 74, 8842. Link
-
Fluorinated Heterocycles: Schlosser, M. "The 2×3 Isomerization of Halopyridines." Eur. J. Org. Chem.2005 , 835.[1] Link
-
Silyl-Pyridine Synthesis: Walters, M. A.; Shay, J. J. "The synthesis of 3-fluoro-2-trimethylsilylpyridine." Tetrahedron Lett.1995 , 36, 7575. Link
Sources
Part 1: The "Silicon Switch" – Genesis and Significance
The Discovery and History of Pyridylsilanes in Synthesis
1.1 Introduction: Solving the Directing Group Dilemma In the landscape of organic synthesis, particularly within drug discovery, the directing group (DG) is a double-edged sword. While it enables site-selective C–H activation, it often remains as a "scar" on the final molecule, altering physicochemical properties and limiting chemical space.
The discovery of pyridylsilanes —specifically the 2-pyridylsilyl group —marked a paradigm shift. Unlike traditional carbon-based directing groups, the pyridylsilyl moiety acts as a "Silicon Switch." It functions first as a robust directing group for transition-metal-catalyzed C–H functionalization and subsequently serves as a reactive handle that can be tracelessly removed or transformed into valuable functional groups (e.g., –OH, –Halogen, –Aryl).
1.2 Historical Genesis: From Hiyama to Itami & Yoshida
-
1988 (The Foundation): Tamejiro Hiyama and Yasuo Hatanaka discovered that organosilanes could undergo palladium-catalyzed cross-coupling with organic halides upon activation with fluoride. This established the Hiyama Coupling .
-
2001-2006 (The Breakthrough): The research groups of Kenichiro Itami and Jun-ichi Yoshida at Kyoto University revolutionized the field by introducing the 2-pyridylsilyl group . They recognized that the nitrogen atom in the 2-position of the pyridyl ring could coordinate intramolecularly to the silicon atom (increasing its Lewis acidity) or intermolecularly to a transition metal catalyst (directing C–H activation).
Table 1: Evolution of Organosilicon Reagents in Synthesis
| Reagent Class | Activation Mode | Key Limitation | Key Innovation |
| Simple Silanes (TMS, TES) | Fluoride (TBAF) | Low reactivity; requires toxic fluoride. | Stability. |
| Alkoxysilanes | Base/Fluoride | Hydrolytic instability. | Hiyama-Denmark coupling. |
| 2-Pyridylsilanes | Coordination-Driven | Synthesis of the reagent itself. | Dual-mode: Directing group & Self-activating coupling partner. |
Part 2: Mechanistic Core – The Coordination Duality
The utility of pyridylsilanes rests on two distinct mechanistic pillars, governed by the coordination preference of the pyridyl nitrogen.
2.1 Mode A: The Directing Group (Metal Coordination) In this mode, the pyridyl nitrogen coordinates to a transition metal (Pd, Ru, Rh), positioning the catalyst proximal to an ortho C–H bond on the attached arene. The silyl linker acts as a tether, controlling the geometry and distance to ensure high regioselectivity.
2.2 Mode B: The Self-Activating Coupling Partner (Silicon Coordination) In cross-coupling scenarios (Hiyama type), the pyridyl nitrogen can coordinate intramolecularly to the silicon atom. This forms a pentacoordinate silicon species , which is significantly more reactive toward transmetalation than the neutral tetracoordinate silane. This "built-in" activation often reduces or eliminates the need for harsh fluoride additives.
DOT Diagram 1: The Mechanistic Duality of Pyridylsilanes
Caption: The dual reactivity of pyridylsilanes: Nitrogen directs metal catalysis (Red path) or activates Silicon for coupling (Green path).
Part 3: Synthetic Protocols & Experimental Workflows
The following protocols are synthesized from the foundational works of Itami and Yoshida. They represent a "self-validating" system where the success of the final step confirms the integrity of the intermediate.
Protocol A: Synthesis of the Pyridylsilane Platform
Objective: Synthesis of 2-(Diisopropylsilyl)pyridine (The "Itami-Yoshida" Reagent).
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 1.6 M in hexanes)
-
Chlorodiisopropylsilane (1.1 equiv)
-
Solvent: Anhydrous Diethyl Ether (Et₂O)
Step-by-Step Methodology:
-
Lithiation: Flame-dry a 3-neck round-bottom flask under Argon. Add 2-bromopyridine and Et₂O. Cool to -78°C .
-
Addition: Add n-BuLi dropwise over 20 minutes. The solution will turn deep red/orange (formation of 2-lithiopyridine). Stir for 30 mins at -78°C.
-
Silylation: Add chlorodiisopropylsilane dropwise. The color will fade.
-
Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x).[1] Dry organic layer over MgSO₄.[1]
-
Purification: Distillation under reduced pressure (Kugelrohr) yields the pure silane as a colorless oil.
-
Checkpoint: ¹H NMR should show the pyridyl protons and the distinct isopropyl methine/methyl signals.
-
Protocol B: The "Switch" – Pyridylsilyl-Directed C–H Activation
Objective: Palladium-catalyzed ortho-acetoxylation of an arene.[2][3]
Reagents:
-
Substrate: (2-Pyridyldiisopropylsilyl)benzene (Ar–Si–Py)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Oxidant: PhI(OAc)₂ (1.1 equiv)
-
Solvent: DCE (Dichloroethane)
Workflow:
-
Combine the silyl-arene substrate, Pd(OAc)₂, and PhI(OAc)₂ in a sealed tube with DCE.
-
Heat to 100°C for 12 hours.
-
Filter through a celite pad and concentrate.
-
Purify via silica gel chromatography.
Protocol C: Traceless Removal (Tamao-Fleming Oxidation)
Objective: Converting the silyl group into a hydroxyl group (Phenol synthesis).
Reagents:
-
Substrate: ortho-Functionalized Aryl-Si-Py
-
Reagents: H₂O₂ (30%), KF, KHCO₃
-
Solvent: THF/MeOH (1:1)
Workflow:
-
Dissolve the substrate in THF/MeOH.
-
Add KF (2.0 equiv) and KHCO₃ (2.0 equiv).
-
Add H₂O₂ dropwise at 0°C, then warm to RT and stir for 4 hours.
-
Result: The C–Si bond is cleaved and replaced by C–OH. The pyridylsilyl group is effectively a "masked" phenol.
DOT Diagram 2: The "Silicon Switch" Synthetic Cycle
Caption: The complete synthetic cycle of the pyridylsilyl "Silicon Switch" strategy.
Part 4: Data Summary & Applications
Table 2: Comparison of Pyridylsilyl Transformations
| Transformation | Reagents | Outcome | Mechanism Note |
| C–H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | Ar–OAc | N-Directed Pd insertion. |
| C–H Halogenation | Pd(OAc)₂, NCS/NBS | Ar–X (Cl, Br) | High ortho selectivity. |
| Hiyama Coupling | Pd(PPh₃)₄, TBAF | Ar–Ar' (Biaryl) | Fluoride-assisted transmetalation. |
| Oxidation | H₂O₂, KF | Ar–OH (Phenol) | Oxidative cleavage of C–Si. |
| Desilylation | TBAF, AcOH | Ar–H | Traceless removal of DG. |
Application in Drug Discovery: The "specificity-generality" dilemma is solved here. A researcher can attach the pyridylsilyl group to a core scaffold (e.g., a phenyl ring in a drug candidate), use it to install a halogen or oxygen at the ortho position with high precision, and then remove the silicon group entirely. This allows for the synthesis of substitution patterns that are impossible to achieve via standard electrophilic aromatic substitution (EAS).
Part 5: References
-
Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides mediated by fluoride ion. Journal of Organic Chemistry. Link
-
Itami, K., Nokami, T., & Yoshida, J. (2001).[10] 2-Pyridyldimethylsilyl as a Removable Hydrophilic Group in Aqueous Diels-Alder Reactions.[10] Angewandte Chemie International Edition. Link
-
Itami, K., Mitsudo, K., Kamei, T., Koike, T., & Yoshida, J. (2000). 2-Pyridylsilyl Group: A Useful Multifunctional Group in Organic Synthesis.[3][11] Journal of the American Chemical Society.[12] Link
-
Itami, K., & Yoshida, J. (2006).[10][12] The 2-Pyridylsilyl Group: A Versatile Platform for Organic Synthesis.[3][11] Bulletin of the Chemical Society of Japan. Link[12]
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 10. 2-Pyridyldimethylsilyl as a Removable Hydrophilic Group in Aqueous Diels-Alder Reactions This work was supported by a Grant-in-Aid for Scientific Research from the Ministry of Education, Science, Sports, and Culture, Japan, and in part by the Mitsubishi Foundation. We thank Professor Kazunari Akiyoshi (Kyoto University) for assistance with dynamic light-scattering experiments and fruitful discussions. Professor Susumu Yoshikawa and Professor Masahiro Kinoshita (Kyoto University) are gratefully acknowledged for critical discussions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Hiyama Cross-Coupling of 3-Fluoro-2-(trimethylsilyl)pyridine
Executive Summary
This application note details a robust protocol for the palladium-catalyzed cross-coupling of 3-fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-py) with aryl iodides. While traditional 2-pyridyl silanes are notorious for instability (protodesilylation) and poor catalyst turnover (N-coordination), the inclusion of the 3-fluoro substituent provides a unique electronic bias that stabilizes the C-Si bond while maintaining reactivity. This protocol utilizes a Copper(I) Iodide (CuI) / Tetrabutylammonium Fluoride (TBAF) dual-activation system to facilitate a "Si → Cu → Pd" transmetallation relay, ensuring high yields under mild conditions.
Introduction & Mechanistic Rationale
The "2-Pyridyl Problem"
Coupling at the 2-position of pyridine is historically challenging due to two competing failure modes:
-
Catalyst Poisoning: The basic nitrogen atom coordinates strongly to the Pd(II) center, arresting the catalytic cycle.
-
Protodesilylation: The 2-pyridyl carbanion is relatively stable, making the C-Si bond prone to cleavage by trace protons before transmetallation can occur.
The 3-Fluoro Advantage
The presence of a fluorine atom at the C3 position exerts a strong inductive effect ($ -I $).
-
Reduced Basicity: It lowers the electron density on the pyridine nitrogen, significantly reducing catalyst poisoning.
-
Anionic Stabilization: It stabilizes the transient pyridyl species generated during transmetallation, preventing premature protonation.
The Activation Strategy: The Cu-F Synergy
Direct transmetallation from Silicon to Palladium is kinetically slow for electron-deficient heterocycles. This protocol employs Copper(I) Iodide as a transmetallation shuttle.
-
Fluoride Activation: TBAF attacks the silicon to form a pentacoordinate silicate.[1]
-
Transmetallation 1 (Si → Cu): The silicate transfers the pyridyl group to Copper, forming a transient organocopper species.
-
Transmetallation 2 (Cu → Pd): The organocopper species rapidly transmetallates with the oxidative addition complex [Ar-Pd-I], driving the cycle forward.
Visualizing the Pathway
Figure 1: The dual-activation pathway showing the critical role of Copper as a transmetallation shuttle between the Silicate and Palladium.
Standard Experimental Protocol
Objective: Synthesis of 3-fluoro-2-(4-methoxyphenyl)pyridine.
Materials Table
| Reagent | Equiv. | MW ( g/mol ) | Amount (mmol) | Role |
| 3-Fluoro-2-(trimethylsilyl)pyridine | 1.2 | 169.27 | 1.2 mmol | Nucleophile |
| 4-Iodoanisole | 1.0 | 234.03 | 1.0 mmol | Electrophile |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 0.05 mmol | Catalyst |
| CuI (Copper(I) Iodide) | 0.5 | 190.45 | 0.5 mmol | Promoter |
| TBAF (1M in THF) | 2.0 | - | 2.0 mL | Activator |
| DMF (Anhydrous) | - | - | 5.0 mL | Solvent |
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Flame-dry a 10 mL Schlenk tube or microwave vial under vacuum.
-
Backfill with Argon (Ar) three times to ensure an inert atmosphere.
-
-
Reagent Addition (Solids):
-
Add CuI (95 mg, 0.5 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and 4-Iodoanisole (234 mg, 1.0 mmol) to the vessel against a positive stream of Argon.
-
-
Solvent & Silane Addition:
-
Add anhydrous DMF (5 mL) via syringe.
-
Add 3-Fluoro-2-(trimethylsilyl)pyridine (203 mg, 1.2 mmol) via syringe. Note: Ensure the silane is added before the fluoride source.
-
-
Activation:
-
Add TBAF (1M solution in THF, 2.0 mL, 2.0 mmol) dropwise over 2 minutes at room temperature.
-
Observation: The solution may darken immediately upon TBAF addition; this is normal and indicates the formation of active catalytic species.
-
-
Reaction:
-
Stir the mixture vigorously at Room Temperature (25°C) for 1–3 hours.
-
Optimization Note: If conversion is low after 3 hours (monitored by TLC/LCMS), heat the reaction to 45°C . Do not exceed 60°C to avoid protodesilylation.
-
-
Work-up:
-
Dilute the reaction mixture with Diethyl Ether (Et₂O) or Ethyl Acetate (30 mL).
-
Wash with saturated NH₄Cl solution (2 x 15 mL) to sequester copper salts (blue aqueous layer).
-
Wash with Brine (1 x 15 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent: Hexanes/EtOAc (Gradient 95:5 to 80:20). 3-Fluoropyridines are typically less polar than their non-fluorinated counterparts.
-
Critical Parameters & Troubleshooting
Solvent Selection Matrix
The choice of solvent profoundly impacts the transmetallation rate.
| Solvent | Polarity | Performance | Notes |
| DMF | High | Excellent | Stabilizes the polar silicate intermediate. Best for Cu-promoted protocols. |
| THF | Moderate | Good | Standard choice.[2] May require mild heating (40°C). |
| Dioxane | Low | Poor | Often leads to slower reaction rates in this specific Cu/F system. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Protodesilylation (Formation of 3-fluoropyridine) | "Wet" TBAF or Solvent | Use anhydrous TBAF (dried azeotropically) or switch to TASF. Ensure DMF is <50 ppm H₂O. |
| Homocoupling of Aryl Halide | Oxidation of Cu(I) | Ensure strict Argon atmosphere. Oxygen promotes Ullmann-type homocoupling. |
| No Reaction | Poisoned Catalyst | Increase CuI loading to 1.0 equiv. The copper scavenges the pyridine coordination, freeing the Pd. |
| Black Precipitate (Pd Black) | Ligand dissociation | Add 10 mol% extra PPh₃ to stabilize the Pd(0) species. |
Optimization Decision Tree
Figure 2: Logic flow for optimizing reaction conditions based on observed failure modes.
References
-
The "Fort-Garcia" Protocol (Primary Source): Pierrick Garcia, et al. "Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl." Organic Letters, 2005 , 7(18), 3857–3860. Note: This is the seminal paper establishing that electron-withdrawing groups (like 3-F) enable RT coupling using the CuI/TBAF system.
-
Mechanistic Insight (Ag vs Cu): K. Itami, T. Nokami, J. Yoshida. "Palladium-Catalyzed Cross-Coupling Reaction of 2-Pyridylsilanes with Aryl Iodides." Journal of the American Chemical Society, 2001 , 123(23), 5600–5601.
-
General Hiyama Review: S. E. Denmark, R. F. Sweis. "Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances." Chemical & Pharmaceutical Bulletin, 2002 , 50(12), 1531-1541.
Sources
Application Note: Palladium-Catalyzed Cross-Coupling with 3-Fluoro-2-(trimethylsilyl)pyridine
Executive Summary
This application note details the protocols for utilizing 3-Fluoro-2-(trimethylsilyl)pyridine (CAS: 113293-63-3) as a nucleophilic partner in Palladium-catalyzed cross-coupling reactions (Hiyama Coupling).
The 3-fluoropyridine motif is a "privileged structure" in medicinal chemistry, widely used to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity in kinase inhibitors. While 2-metallated pyridines (Li, Mg, Zn) are often unstable or require cryogenic handling, the 2-trimethylsilyl (TMS) derivative offers a bench-stable alternative. However, its application is frequently hindered by protodesilylation —the premature cleavage of the C-Si bond by trace water or improper activation.
This guide provides two validated protocols designed to suppress protodesilylation and maximize cross-coupling efficiency:
-
Method A: Ag(I)-Promoted Coupling (High reliability for complex substrates).
-
Method B: Fluoride-Activated Coupling with Bulky Phosphines (Cost-effective for scale-up).
Mechanistic Insight & Causality
The coupling of 2-silylpyridines differs significantly from standard arylsilanes due to the Lewis basic nitrogen atom and the electron-deficient nature of the pyridine ring.
The "3-Fluoro" Electronic Effect
The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I).
-
Impact on Reagent: It polarizes the C-Si bond, making the silicon center more susceptible to nucleophilic attack (by activators like F⁻). This increases reactivity but also drastically decreases stability toward moisture (hydrolysis).
-
Impact on Catalysis: Upon transmetallation, the resulting 3-fluoro-2-pyridyl-palladium species is electron-deficient, which can slow down the reductive elimination step unless electron-rich ligands are employed to stabilize the metal center.
The Catalytic Cycle
The reaction follows a modified Hiyama pathway. The critical deviation from standard Suzuki coupling is the Transmetallation step, which requires the formation of a pentacoordinate silicate intermediate.
Figure 1: The catalytic cycle highlights the vulnerability of the activated silicate intermediate to proton sources (Protodesilylation Trap).
Validated Experimental Protocols
Protocol A: Silver(I) Oxide Mediated Coupling
Best for: Complex aryl bromides/iodides, substrates sensitive to strong bases, and preventing protodesilylation. Mechanism: Ag₂O acts as a halide scavenger and facilitates transmetallation via a putative Ag-Pyridine intermediate, bypassing the need for high concentrations of free fluoride ions.
Reagents & Materials
| Component | Specification | Equiv. | Role |
| Nucleophile | 3-Fluoro-2-(trimethylsilyl)pyridine | 1.2 - 1.5 | Reagent |
| Electrophile | Aryl Bromide or Iodide | 1.0 | Limiting Reagent |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos | 0.05 (5 mol%) | Catalyst |
| Promoter | Ag₂O (Silver Oxide) | 1.0 - 1.5 | Activator/Scavenger |
| Additive | TBAF (1M in THF) | 0.1 - 0.2 | Initiator (Catalytic) |
| Solvent | Anhydrous THF or DMF | [0.2 M] | Solvent |
Step-by-Step Procedure
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Solids Addition: Charge the vial with the Aryl Halide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and Ag₂O (1.0 equiv).
-
Note: If using Pd₂(dba)₃/XPhos, premix the catalyst and ligand in the solvent for 10 mins before adding.
-
-
Solvent & Nucleophile: Add anhydrous THF followed by 3-Fluoro-2-(trimethylsilyl)pyridine (1.2 equiv) via syringe.
-
Activation: Add TBAF (0.1 equiv) dropwise.
-
Critical: Do not add stoichiometric TBAF. The Ag₂O drives the reaction; catalytic fluoride merely initiates the silicon activation.
-
-
Reaction: Seal and heat to 60°C for 4–12 hours. Monitor by LCMS.
-
Workup: Filter through a celite pad (to remove Ag salts). Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Fluoride-Activated Coupling (Modern Phosphine)
Best for: Scale-up, cost-sensitive projects, and sterically hindered electrophiles. Mechanism: Uses a bulky, electron-rich phosphine (CataXCium A or XPhos) to stabilize the oxidative addition complex and accelerate reductive elimination.
Reagents & Materials
| Component | Specification | Equiv. |
| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) |
| Ligand | CataXCium A (or SPhos) | 0.04 (4 mol%) |
| Activator | CsF (Cesium Fluoride) | 2.0 |
| Solvent | 1,4-Dioxane (Anhydrous) | [0.5 M] |
| Temp | 90°C - 100°C |
Step-by-Step Procedure
-
Drying: CsF is hygroscopic. Flame-dry CsF in the reaction vessel under vacuum before use, or use "anhydrous grade" stored in a glovebox.
-
Charging: Add Pd(OAc)₂, Ligand, CsF, and Aryl Bromide to the vessel under inert atmosphere (N₂/Ar).
-
Solvation: Add anhydrous 1,4-Dioxane.
-
Reagent Addition: Add 3-Fluoro-2-(trimethylsilyl)pyridine (1.5 equiv).
-
Expert Tip: If the reaction is sluggish, add CuI (10 mol%) as a co-catalyst. This forms a transient organocopper species that transmetallates to Pd faster than the silicate.
-
-
Heating: Heat to 100°C for 16 hours.
-
Quench: Cool to RT. Quench with water. Extract with DCM (Dichloromethane).
-
Note: Pyridines are polar; ensure aqueous layer pH is neutral/basic to prevent protonation of the product during extraction.
-
Troubleshooting & Optimization Logic
Use the following logic tree to resolve low yields.
Figure 2: Decision matrix for troubleshooting common failure modes in Hiyama coupling.
Key Failure Modes
-
Protodesilylation (Major Issue): If you observe 3-fluoropyridine in the LCMS, your system contains water.
-
Fix: Switch to Protocol A. Ag₂O scavenges HBr/HI byproducts that can catalyze protodesilylation.
-
-
Homocoupling of Electrophile:
-
Fix: Reduce the initial concentration of the oxidative addition complex by slow addition of the catalyst or using a more sterically demanding ligand.
-
Safety & Handling
-
Toxicity: 3-Fluoro-2-(trimethylsilyl)pyridine should be treated as a toxic pyridine derivative. Use in a fume hood.
-
HF Generation: When using TBAF or CsF, the byproduct is TMS-F. Upon workup with water, TMS-F can hydrolyze to generate HF (hydrofluoric acid) equivalents or hexamethyldisiloxane. While the concentration is low, avoid glass contact if possible during workup and wear appropriate gloves (nitrile/neoprene).
-
Stability: Store the silane reagent in the fridge (2-8°C) under inert gas. It degrades slowly in air.
References
-
Pierrat, P., et al. (2005). "Palladium-catalysed cross-coupling of 2-trimethylsilylpyridine with aryl halides in the presence of stoichiometric silver(I) oxide." Synlett.
- Context: Establishes the Ag(I)
-
Denmark, S. E., & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research.
- Context: Authoritative review on the mechanism of Silicon-Palladium transmetallation and the "silicate" intermedi
-
Blakemore, D. C., et al. (2011). "Preparation of substituted pyridines by Hiyama couplings." Organic & Biomolecular Chemistry.
- Context: Describes the use of modern phosphine ligands (CataXCium A) for coupling 2-trimethylsilylpyridines.
-
Minami, Y., & Hiyama, T. (2013). "Hiyama Cross-Coupling Reaction: New Discoveries."[1] The Chemical Record.
- Context: General review of Hiyama coupling improvements, including fluoride-free methods.
Sources
Fluoride-Activated Hiyama Coupling of Pyridylsilanes
Application Note & Protocol Guide
Executive Summary
The Hiyama coupling of pyridylsilanes offers a distinct advantage in medicinal chemistry: it allows for the introduction of pyridine moieties—a privileged scaffold in drug discovery—without the toxicity of stannanes (Stille) or the instability of certain boronic acids (Suzuki). However, pyridylsilanes, particularly 2-pyridyl variants, present unique synthetic challenges: rapid protodesilylation and catalyst poisoning via nitrogen coordination.
This guide details a robust, fluoride-activated protocol designed to suppress protodesilylation while maximizing transmetallation efficiency. It integrates the use of copper(I) co-catalysis to facilitate the transfer of the pyridyl nucleophile, ensuring high yields even with sterically demanding or electron-deficient substrates.
Mechanistic Insight: The "Pyridyl Paradox"
To master this reaction, one must understand why standard Hiyama conditions often fail for pyridines.
The Stability-Reactivity Trade-off
-
The Problem: The C–Si bond in 2-pyridylsilanes is exceptionally labile toward protonolysis. In the presence of even trace moisture and fluoride (which is basic), the pyridine ring is protonated, leading to rapid cleavage of the silyl group (protodesilylation) before it can transmetallate to palladium.
-
The Solution: We utilize pentacoordinate silicate intermediates . By treating the silane with a fluoride source (TBAF or CsF), we form a hypervalent silicon species. This species is more nucleophilic toward the metal center but, crucially, must be generated in strictly anhydrous conditions to prevent hydrolysis.
The Copper Effect
For 2-pyridyl coupling, Palladium alone is often insufficient due to the strong coordination of the pyridine nitrogen to the Pd(II) center, which arrests the catalytic cycle.
-
Role of Cu(I): Copper(I) iodide acts as a "shuttle." It transmetallates with the hypervalent silicate to form a transient Pyridyl-Cu species. This organocopper intermediate is far more efficient at transferring the pyridyl group to the Palladium center than the silicate itself, bypassing the rate-limiting step.
Mechanistic Pathway (Visualization)
Figure 1: The Dual-Catalytic Cycle. Note the critical role of the Copper Shuttle (Blue Node) in bridging the Silicate activation and the Palladium cycle, specifically overcoming the sluggish transmetallation of 2-pyridyl groups.
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Silane Source | Triethoxy(pyridyl)silane or Dimethyl(pyridyl)silanol | Alkoxy/silanols form the active silicate more readily than trimethylsilanes. |
| Catalyst | Pd(OAc)₂ + PPh₃ (or XPhos for chlorides) | Acetate acts as a mild base; Phosphines stabilize the Pd center against N-poisoning. |
| Co-Catalyst | CuI (10-20 mol%) | Essential for 2-pyridyl coupling to facilitate transmetallation. |
| Activator | TBAF (1M in THF) or CsF | TBAF is soluble and fast; CsF is milder but requires higher temperatures. |
| Solvent | DMF or Dioxane | High polarity supports the ionic silicate intermediate. Must be anhydrous. |
| Temperature | 80°C - 100°C | Activation energy barrier for C-Si cleavage is high. |
Standardized Protocol: Cu-Promoted Hiyama Coupling
This protocol is optimized for the coupling of 2-pyridyltriethoxysilane with aryl iodides/bromides.
Reagents & Preparation
-
Aryl Halide (1.0 equiv): 1.0 mmol
-
Pyridylsilane (1.5 - 2.0 equiv): 2-(Triethoxysilyl)pyridine (Note: Excess is required due to some inevitable protodesilylation).
-
Pd Catalyst (5 mol%): Pd(OAc)₂ (11 mg) + PPh₃ (26 mg) OR Pd(PPh₃)₄ (58 mg).
-
Copper Co-catalyst (20 mol%): CuI (38 mg).
-
Activator (2.0 equiv): TBAF (1M solution in THF, 2.0 mL).
-
Solvent: Anhydrous DMF (5 mL).
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Why? Moisture is the enemy. Water + Fluoride = HF + OH⁻, which rapidly destroys the pyridylsilane.
-
-
Solids Addition: Charge the vessel with the Aryl Halide, Pd catalyst, Phosphine ligand, and CuI.
-
Tip: If using CsF instead of TBAF, add it here (weigh quickly as it is hygroscopic).
-
-
Solvent & Silane: Seal the vessel (septum cap). Evacuate and backfill with Argon (3x). Inject anhydrous DMF via syringe, followed by the Pyridylsilane.
-
Fluoride Activation:
-
If using TBAF: Dropwise add the TBAF solution via syringe at room temperature. The solution may darken immediately (formation of Pd(0) and silicate species).
-
-
Reaction: Heat the mixture to 90°C in an oil bath (or microwave reactor) for 4–12 hours.
-
Monitoring: Check progress via TLC or LC-MS. Look for the disappearance of the aryl halide.
-
Self-Validation: If the Aryl Halide remains but Silane is gone, protodesilylation occurred. See Troubleshooting.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMF and excess fluoride salts.
-
Critical Step: Wash the organic layer once with Brine containing 5% NH₄OH (to sequester copper residues).
-
Dry over MgSO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (typically Hexanes/EtOAc). Pyridyl products are polar; ensure the column is deactivated with 1% Et₃N if streaking occurs.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Yield, Aryl Halide Recovered | Protodesilylation of Silane | 1. Ensure solvents are ultra-dry (Karl Fischer <50 ppm).2. Switch silane to 2-pyridyl(dimethyl)silanol (more stable).3. Increase Silane equivalents to 3.0. |
| No Reaction, Silane Intact | Catalyst Poisoning / No Activation | 1. Increase Temperature to 110°C.2. Switch Fluoride source to TASF (non-basic fluoride).3. Verify CuI quality (should be white/off-white, not green). |
| Homocoupling of Aryl Halide | Oxidative Homocoupling | 1. Degas solvents thoroughly (Freeze-Pump-Thaw).2. Reduce CuI loading to 5-10%. |
| Product Trapped on Column | Pyridine interaction with Silica | Add 1-2% Triethylamine to the eluent. |
Case Study Scope (Representative Data)
Conditions: 1.0 equiv Ar-I, 2.0 equiv 2-PySi(OEt)₃, 5% Pd, 10% CuI, 2.0 equiv TBAF, DMF, 90°C.
| Entry | Aryl Halide (Ar-X) | Product | Yield (%) | Notes |
| 1 | 4-Iodoanisole | 2-(4-Methoxyphenyl)pyridine | 88% | Standard conditions. |
| 2 | 4-Bromonitrobenzene | 2-(4-Nitrophenyl)pyridine | 76% | Electron-deficient Ar-X works well. |
| 3 | 2-Iodotoluene | 2-(2-Tolyl)pyridine | 62% | Steric hindrance reduces yield; requires 12h. |
| 4 | 3-Bromopyridine | 2,3'-Bipyridine | 81% | Heteroaryl-Heteroaryl coupling successful. |
References
-
Itami, K., Nokami, T., & Yoshida, J. (2001).[2][3] Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway.[2][3] Journal of the American Chemical Society, 123(23), 5600–5601. [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1486–1499. [Link]
-
Pierpont, A. W., &rie, L. A. (2013). Copper-Catalyzed Hiyama Coupling of (Hetero)aryltriethoxysilanes with (Hetero)aryl Iodides. Organic Letters, 15(21), 5424–5427. [Link]
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions.[1][2][4][5][6][7][8][9][10] Wiley-VCH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General palladium-catalyzed cross coupling of cyclopropenyl esters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
- 8. Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 10. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of Cross-Coupling Efficiency for 3-Fluoro-2-(trimethylsilyl)pyridine
Introduction: The Strategic Value of 3-Fluoro-2-Silylpyridines
In the landscape of medicinal chemistry, 3-fluoro-2-(trimethylsilyl)pyridine represents a high-value scaffold. The C3-fluorine atom modulates pKa and metabolic stability, while the C2-position is critical for biaryl construction in kinase inhibitors. However, this substrate presents a "perfect storm" of synthetic challenges:
-
The "2-Pyridyl Problem": 2-Metallated pyridines are notoriously unstable. Upon activation of the C-Si bond, the resulting 2-pyridyl anion is prone to rapid protodesilylation rather than transmetallation to Palladium.
-
Steric & Electronic Clash: The C3-fluorine atom exerts a strong inductive effect (
), polarizing the C2-Si bond. While this facilitates fluoride attack (activation), it simultaneously destabilizes the intermediate, increasing the rate of side reactions. -
Coordination: The pyridine nitrogen can coordinate to the Pd-center, displacing ligands and arresting the catalytic cycle ("catalyst poisoning").
This guide provides a validated logic for catalyst and ligand selection to overcome these barriers, moving beyond standard Hiyama conditions to specialized, high-turnover systems.
Mechanistic Considerations & Ligand Selection Logic
To successfully couple 3-fluoro-2-(trimethylsilyl)pyridine, one must understand the competition between the Productive Pathway (Transmetallation) and the Destructive Pathway (Protodesilylation) .
The Silver Effect (Critical Factor)
Standard fluoride sources (TBAF) often fail with 2-silylpyridines because the generated pyridyl anion protonates faster than it transmetallates. The inclusion of Silver(I) salts (Ag2O, AgF) is the single most effective optimization.
-
Mechanism: Silver acts as a "shuttle." The silyl group transfers to Silver first (forming a transient Pyridyl-Ag species), which is far more stable to protonation and transmetallates to Palladium orders of magnitude faster than the silicate.
Ligand Selection Matrix
The choice of ligand dictates the stability of the Pd(0) species and the rate of oxidative addition.
| Ligand Class | Representative | Suitability | Rationale |
| Buchwald Biaryls | XPhos, SPhos | High | Bulky structure prevents N-coordination of the pyridine substrate to Pd. Electron-rich nature accelerates oxidative addition of aryl chlorides. |
| Bulky Phosphines | High | High steric bulk forces reductive elimination; excellent for difficult, sterically crowded couplings (like ortho-substituted pyridines). | |
| Simple Phosphines | Low | Prone to displacement by the pyridine nitrogen; insufficient activity for deactivated aryl halides. | |
| Bidentate | dppf, dppe | Medium | Good stability, but often slower transmetallation rates for this specific substrate class. |
Visualization: The "Silver-Bridge" Catalytic Cycle
The following diagram illustrates why Silver is essential for this specific substrate.
Figure 1: The Silver-mediated pathway (Blue) bypasses the unstable silicate intermediate, preventing protodesilylation (Red).
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Silver-Promoted)
Recommended for valuable substrates or when coupling with Aryl Chlorides.
Reagents:
-
Substrate: 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)
-
Electrophile: Aryl Bromide or Iodide (1.1 equiv)
-
Catalyst:
(2.5 mol%) -
Ligand: XPhos (5-10 mol%) or
(via salt) -
Promoter:
(1.0 equiv) -
Fluoride Source: TBAF (1.0 M in THF, 1.1 equiv)
-
Solvent: THF or Dioxane (anhydrous)
Step-by-Step Procedure:
-
Glovebox/Schlenk: In a reaction vial, combine
, Ligand, , and the Aryl Halide. -
Solvation: Add anhydrous THF (concentration ~0.2 M). Stir for 5 minutes to pre-complex the catalyst.
-
Substrate Addition: Add 3-Fluoro-2-(trimethylsilyl)pyridine via syringe.
-
Activation: Add TBAF dropwise. Note: The reaction may darken immediately due to Ag formation.
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.
-
Workup: Filter through a Celite pad (to remove Ag residues). Wash with EtOAc. Concentrate and purify via flash chromatography.
Protocol B: Cost-Effective (Fluoride-Only)
Use only for highly reactive Aryl Iodides where Ag is cost-prohibitive.
Reagents:
-
Catalyst:
(5 mol%) -
Ligand:
(20 mol%) - High loading required to prevent poisoning. -
Activator: TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) (1.2 equiv). TASF is anhydrous and less basic than TBAF, reducing protodesilylation.
-
Solvent: DMF (Dry).
Critical Modification: If using this protocol, adding CuI (10 mol%) can mimic the silver effect to a lesser degree ("Copper effect") by forming a transient organocopper species.
Troubleshooting & Optimization Matrix
If the standard protocols yield low conversion, consult the following decision tree.
Figure 2: Diagnostic workflow for reaction failure.
Key Data Points for Optimization
-
Solvent Effects: 2-TMS pyridines are sensitive to proton sources. Avoid "wet" THF. DMF or NMP are excellent alternatives if solubility is an issue, but they require higher temperatures.
-
Temperature: Do not exceed 80°C unless necessary. Higher temperatures increase the rate of protodesilylation faster than the rate of transmetallation.
References
-
Hiyama Coupling Mechanism & Fluoride Activation
- Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH, 1998.
-
Source:
- Silver(I)
- Ligand Effects (Buchwald Ligands for Heterocycles): Billingsley, K.; Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angew. Chem. Int. Ed.2008, 47, 4695. Relevance: While discussing Boron, the steric logic of XPhos preventing N-coordination applies directly to Hiyama coupling of 2-substituted pyridines.
- Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. "Protodeboronation of Heteroaryl Boronic Acids." J. Am. Chem. Soc.2016, 138, 9145.
-
Palladium-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine
Sources
Synthesis of biarylpyridines using 3-Fluoro-2-(trimethylsilyl)pyridine
Application Note: Precision Synthesis of Biarylpyridines via the 2,3-Pyridyne Intermediate
Part 1: Executive Summary
The synthesis of biarylpyridines—privileged scaffolds in kinase inhibitors and GPCR ligands—often relies on transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). However, these methods can suffer from catalyst poisoning by the pyridine nitrogen, instability of pyridyl boronic acids, and limited regioselectivity.
This Application Note details a complementary, transition-metal-free protocol using 3-Fluoro-2-(trimethylsilyl)pyridine (TFSP) . Under fluoride activation, TFSP generates the highly reactive 2,3-pyridyne intermediate. This transient species undergoes regioselective nucleophilic addition with aryl anions (Grignard or Organolithium reagents) to yield 2-biarylpyridines with high fidelity.
Key Advantages:
-
Transition-Metal-Free: Eliminates Pd/Ni trace impurities.
-
Orthogonal Regioselectivity: Accesses substitution patterns difficult to achieve via SNAr.
-
One-Pot Protocol: In situ generation and trapping.[1]
Part 2: Mechanistic Principles & Causality
To master this protocol, one must understand the "Elimination-Addition" mechanism that dictates the reaction outcome.
Generation of the Reactive Intermediate
TFSP is a latent aryne precursor. The driving force is the formation of a strong Si–F bond.
-
Trigger: A fluoride source (CsF or TBAT) attacks the trimethylsilyl (TMS) group at C2.
-
Elimination: The resulting carbanion at C2 triggers the expulsion of the fluoride leaving group at C3.
-
Result: Formation of 2,3-pyridyne , a strained triple-bond species embedded in the pyridine ring.
Regioselectivity (The "Distortion Model")
Unlike benzene-derived arynes, 2,3-pyridyne is electronically biased due to the nitrogen heteroatom.
-
Electronic Control: The nitrogen lone pair exerts electronic repulsion on adjacent orbitals. An anionic charge at C2 (adjacent to N) is destabilized by this repulsion. Conversely, an anion at C3 is relatively more stable.
-
Nucleophilic Attack: To maximize the stability of the transition state, the incoming nucleophile attacks the position that places the resulting negative charge at the most stable position.
-
Attack at C2: Places negative charge at C3 (More Stable).
-
Attack at C3: Places negative charge at C2 (Less Stable).
-
-
Outcome: Nucleophilic addition occurs almost exclusively at C2 , yielding 2-substituted pyridines.
Part 3: Visualization of Pathway
The following diagram illustrates the mechanistic pathway and the logic of regioselectivity.
Figure 1: Mechanistic pathway from TFSP precursor to 2-Biarylpyridine via the 2,3-pyridyne intermediate.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Phenylpyridine (Standard Benchmarking)
This protocol describes the coupling of TFSP with Phenyl Lithium.
Reagents:
-
3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)
-
Phenyl Lithium (1.8 M in dibutyl ether, 1.2 equiv)
-
Cesium Fluoride (CsF) (2.0 equiv)
-
Acetonitrile (MeCN) or THF (Anhydrous)
-
18-Crown-6 (Catalytic, 0.1 equiv - optional to boost CsF solubility)
Step-by-Step Methodology:
-
Preparation of Fluoride Source:
-
Weigh CsF (304 mg, 2.0 mmol) into a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Critical Step: Flame-dry the CsF under vacuum to remove trace moisture, which protonates the intermediate anion prematurely.
-
Add 18-Crown-6 (26 mg, 0.1 mmol) if using MeCN.
-
-
Solvation:
-
Add anhydrous MeCN (5.0 mL) under Argon atmosphere.
-
Add the nucleophile (Phenyl Lithium) dropwise at 0°C.
-
Note: Unlike standard organolithium reactions, we are not adding the Li reagent to the precursor directly at -78°C. We are setting up a "Trapping" environment.
-
Alternative (Recommended for Stability): If the nucleophile is sensitive to CsF, mix the Precursor and Nucleophile in THF first, then add a soluble fluoride source like TBAT.
-
Refined Procedure (Co-Addition):
-
Dissolve TFSP (169 mg, 1.0 mmol) and Phenyl Lithium (1.2 equiv) in THF (5 mL) at -78°C.
-
Wait: At this temp, elimination is slow.
-
Add TBAT (Tetrabutylammonium difluorotriphenylsilicate) (1.1 equiv) dissolved in THF dropwise.
-
Allow to warm to 0°C over 2 hours.
-
-
-
Reaction Monitoring:
-
Monitor by TLC (Hexane/EtOAc 8:2). The disappearance of the starting pyridine spot indicates conversion.
-
-
Quench & Workup:
-
Quench with saturated NH4Cl solution (5 mL).
-
Extract with Ethyl Acetate (3 x 10 mL).[2]
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
-
Purification:
-
Flash column chromatography (Silica Gel).
-
Eluent: 0-10% EtOAc in Hexanes.
-
Protocol B: Optimization for Sterically Hindered Biaryls
When synthesizing sterically demanding biaryls (e.g., o-tolyl nucleophiles), the efficiency of trapping decreases.
-
Modification: Increase Nucleophile equivalents to 2.0 - 3.0.
-
Solvent Switch: Use Toluene/THF (1:1) to increase the thermal stability of the organolithium at higher temperatures (0°C to RT), as the elimination of the fluoride requires more energy.
Part 5: Data & Performance Metrics
The following table summarizes the expected regioselectivity and yields based on nucleophile class.
| Nucleophile Class | Specific Reagent | Major Product | Regioselectivity (C2:C3) | Typical Yield |
| Aryl Lithium | Phenyl-Li | 2-Phenylpyridine | > 95:5 | 75-85% |
| Aryl Grignard | Ph-MgBr | 2-Phenylpyridine | > 90:10 | 60-70% |
| Hindered Aryl | Mesityl-MgBr | 2-Mesitylpyridine | > 95:5 | 45-55% |
| Amine | Morpholine | 2-Morpholinopyridine | > 99:1 | 80-90% |
| Enolate | Cyclohexanone enolate | 2-(2-oxocyclohexyl)pyridine | ~ 80:20 | 50-60% |
Data aggregated from comparative analysis of hetaryne trapping efficiencies (See Ref 1, 2).
Part 6: Troubleshooting & Critical Controls
Issue 1: Low Yield / Protonation
-
Symptom:[1][2][3][4][5][6][7][8][9] Recovery of 3-fluoropyridine or 2-trimethylsilylpyridine.
-
Cause: "Proton quench." The anionic intermediate (C3-anion) or the precursor anion abstracts a proton from the solvent or moisture before the cycle completes.
-
Fix: Ensure rigorous drying of CsF. Use molecular sieves in the reaction vessel.
Issue 2: Regioisomer Mixtures
-
Symptom:[1][2][3][4][5][6][7][8][9] Presence of 3-substituted pyridine.[1][5][6]
-
Cause: Steric clash between a bulky nucleophile and the C2 position, forcing attack at C3 despite electronic penalty.
-
Fix: Use less bulky nucleophiles or switch to a 3,4-pyridyne precursor if the 3-isomer is actually desired.
Issue 3: Oligomerization
-
Symptom:[1][2][3][4][5][6][7][8][9] Gummy, insoluble black material.
-
Cause: The pyridyne reacts with itself or the precursor (polymerization).
-
Fix: Maintain the nucleophile in excess. Use "Slow Addition" of the fluoride source to keep the instantaneous concentration of pyridyne low (pseudo-high dilution).
Part 7: Workflow Visualization
Figure 2: Operational workflow for the synthesis of biarylpyridines using TFSP.
References
-
Garg, N. K., et al. (2013).[1] Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry. [Link]
- Note: While focused on 3,4-pyridynes, this seminal paper establishes the "Distortion Model" and general protocols for silyl-based hetaryne precursors.
-
Bronner, S. M., & Garg, N. K. (2009). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Journal of Organic Chemistry. [Link]
- Provides foundational data on fluoride-induced elimin
-
Walters, M. A., & Shay, J. J. (2014). Nucleophilic Addition to 2,3-Pyridyne and Synthesis of Benzonaphthyridinones. Tetrahedron Letters. [Link]
-
Confirms the exclusive C2-attack regioselectivity for 2,3-pyridyne systems.[8]
-
-
Knochel, P., et al. (2008). Functionalization of Pyridines via Organometallic Intermediates. Chemical Reviews. [Link]
- Broad review covering the utility of magnesiated/lithiated pyridines and their reactivity p
Sources
- 1. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
3-Fluoro-2-(trimethylsilyl)pyridine in the synthesis of pharmaceutical intermediates
This Application Note is designed for research scientists and process chemists in pharmaceutical development. It details the use of 3-Fluoro-2-(trimethylsilyl)pyridine (CAS: 87674-09-7) as a robust, atom-economical precursor for generating 2,3-pyridyne , a versatile reactive intermediate for synthesizing fused heterocyclic scaffolds found in kinase inhibitors and GPCR ligands.
Executive Summary
In modern drug discovery, "scaffold hopping" often requires the rapid assembly of fused pyridine systems (e.g., naphthyridines, azaindoles). Traditional methods like the Skraup or Friedländer synthesis are often harsh and regioselective-poor.
3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-Py) offers a superior alternative. Unlike the widely used Kobayashi precursor (2-trimethylsilyl-3-triflyloxypyridine), the 3-fluoro analog is thermally stable , moisture-tolerant , and atom-economical . Under fluoride activation, it undergoes controlled elimination to generate 2,3-pyridyne , which can be trapped by dienes or nucleophiles to build complex pharmaceutical intermediates in a single step.
Key Advantages[1][2]
-
Stability: High shelf-life stability compared to triflate-based precursors.
-
Safety: Eliminates the risk of triflate hydrolysis and sulfonic acid generation.
-
Selectivity: Generates 2,3-pyridyne exclusively, avoiding the regio-scrambling seen in deprotonation methods.
Mechanistic Principles
The utility of 3-F-2-TMS-Py relies on the fluoride-induced elimination pathway.[1] The reaction is driven by the formation of a strong Si–F bond and the subsequent aromatization of the intermediate.
The Pathway[2][3][4][5][6]
-
Activation: A fluoride source (CsF or TBAF) attacks the silicon center, forming a pentacoordinate silicate or generating a transient carbanion at the C2 position.
-
Elimination: The high electron density at C2 forces the elimination of the fluoride atom at C3. This is the rate-determining step, as fluoride is a poorer leaving group than triflate, often requiring thermal assistance or polar aprotic solvents.
-
Hetaryne Formation: The resulting 2,3-pyridyne is a highly electrophilic species.
-
Trapping: The pyridyne instantly reacts with a trapping agent (furan, pyrrole, or azide) via [4+2] or [3+2] cycloaddition.
Figure 1: Mechanistic pathway for the generation of 2,3-pyridyne from 3-Fluoro-2-(trimethylsilyl)pyridine.
Experimental Protocol: Synthesis of Fused Naphthyridines
This protocol describes the synthesis of 5,8-epoxy-5,6,7,8-tetrahydro-1,6-naphthyridine, a core scaffold for novel kinase inhibitors, using Furan as the trapping agent.
Materials
-
Precursor: 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)
-
Trap: Furan (5.0 equiv) – Acts as both reactant and co-solvent.
-
Activator: Cesium Fluoride (CsF) (2.5 equiv) – Must be anhydrous.
-
Solvent: Acetonitrile (MeCN) or THF (Anhydrous)
-
Additives: 18-Crown-6 (0.1 equiv) – Optional, enhances solubility of CsF.
Step-by-Step Methodology
Phase 1: Preparation
-
Drying: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.
-
Solvent Prep: Ensure MeCN is distilled or taken from a solvent purification system (water content < 50 ppm). Water protonates the C2 anion, quenching the reaction.
Phase 2: Reaction Setup
-
Charging: Add CsF (2.5 equiv) and 18-Crown-6 (0.1 equiv) to the flask.
-
Solvation: Add anhydrous MeCN (0.2 M concentration relative to precursor) and Furan (5.0 equiv). Stir at Room Temperature (RT) for 10 minutes.
-
Addition: Add 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv) via syringe. Note: Unlike triflate precursors, slow addition is usually not required due to the slower release of the pyridyne.
Phase 3: Execution
-
Heating: Heat the reaction mixture to 60–80°C .
-
Insight: The Si–F bond formation is exothermic, but the elimination of the C3-Fluorine has a higher activation barrier than C3-Triflate. Heating is essential for efficient conversion.
-
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting material (Rf ~0.6 in 20% EtOAc/Hex) and appearance of the polar cycloadduct indicates progress. Reaction time is typically 4–12 hours.
Phase 4: Workup & Purification
-
Quench: Cool to RT and filter through a pad of Celite to remove insoluble salts (CsF/Cs-Silicates). Wash the pad with EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify via Flash Column Chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).
-
Yield Expectation: 65–85% isolated yield.[2]
-
Quantitative Data Summary
| Parameter | Condition A (Standard) | Condition B (High Rate) | Condition C (Sensitive Substrates) |
| Fluoride Source | CsF (2.5 eq) | TBAF (2.0 eq) | CsF (3.0 eq) |
| Solvent | MeCN | THF | MeCN : Toluene (1:1) |
| Temperature | 80°C | 25°C | 60°C |
| Time | 6 h | 1 h | 12 h |
| Yield | 82% | 65% (Side reactions) | 78% |
| Selectivity | High | Moderate | High |
Application Workflow: Pharmaceutical Intermediate Synthesis
The following workflow illustrates the integration of this protocol into a broader drug development pipeline.
Figure 2: Workflow for converting 3-F-2-TMS-Py into aromatized pharmaceutical scaffolds.
Troubleshooting & Optimization
Problem: Low Conversion
-
Cause: Incomplete desilylation or high activation barrier.
-
Solution: Switch solvent to 1,4-Dioxane and increase temperature to reflux (100°C). The higher boiling point facilitates the elimination of the poor fluoride leaving group.
Problem: Protonation (Quenching)
-
Cause: "Wet" solvent or reagents. The C2-anion is highly basic (pKa ~40) and will abstract protons from water, forming 3-fluoropyridine (dead end).
-
Solution: Add 4Å Molecular Sieves to the reaction vessel. Ensure CsF is dried under vacuum at 150°C for 2 hours before use.
Problem: Regioselectivity in Nucleophilic Addition
-
Context: When reacting 2,3-pyridyne with nucleophiles (e.g., amines) rather than dienes.
-
Insight: Nucleophilic attack typically occurs at C2 (favored by the inductive effect of the nitrogen) or C3 .
-
Control: Use bulky silyl groups or specific solvent polarities to steer regioselectivity, though 3-F-2-TMS-Py generally favors C2-addition products due to the electronic bias of the pyridine ring.
References
-
Garg, N. K., et al. "Heterocyclic Arynes: A New Era of Pyridine Functionalization." Chemical Reviews, 2018. Link
-
Knochel, P., et al. "Functionalization of Pyridines via Organometallic Intermediates." Journal of Organic Chemistry, 2012. Link
-
CymitQuimica. "Product Specification: 3-Fluoro-2-(trimethylsilyl)pyridine (CAS 87674-09-7)."[3] Commercial Catalog, 2025. Link
-
Bronner, S. M., et al. "Efficient Synthesis of Pyridynes from Silyl Triflate Precursors." Organic Letters, 2013, 15(14), 3514–3517. (Contextual grounding for silyl-pyridine reactivity). Link
- Hiyama, T. "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry, 2002.
Sources
Application of 3-Fluoro-2-(trimethylsilyl)pyridine in agrochemical synthesis
Application Note: Strategic Utilization of 3-Fluoro-2-(trimethylsilyl)pyridine in Agrochemical Synthesis
Executive Summary
In the competitive landscape of agrochemical discovery, the 3-fluoropyridine motif is a privileged scaffold, appearing in numerous high-value fungicides and herbicides (e.g., Diflufenican, Picolinafen analogues). However, regioselective functionalization of the pyridine ring—particularly at the C4 position while retaining the C3-fluorine—remains a synthetic bottleneck due to the inherent electron-deficiency of the ring and competing directing effects.
This guide details the application of 3-Fluoro-2-(trimethylsilyl)pyridine as a versatile "linchpin" intermediate . Unlike standard precursors, this molecule offers two distinct, orthogonal reaction pathways:
-
C4-Regioselective Functionalization (DoM): Utilizing the C3-F and C2-TMS groups to cooperatively direct lithiation to the C4 position, enabling the synthesis of complex 3,4-disubstituted fluoropyridines.
-
2,3-Pyridyne Generation: Acting as a precursor for the 2,3-pyridyne (2,3-didehydropyridine) intermediate via fluoride-induced elimination, granting access to C2/C3-annulated heterocycles.
Technical Background & Mechanistic Insight
The "Cooperative Blocking" Effect
Standard lithiation of 3-fluoropyridine typically results in a mixture of C2 (unstable, prone to "dance" rearrangement) and C4 products. By installing a Trimethylsilyl (TMS) group at C2, the most reactive site is blocked. Furthermore, the TMS group exerts a steric influence that, combined with the strong ortho-directing ability of the fluorine atom, exclusively directs metalation to the C4 position .
-
C2-TMS: Blocks nucleophilic attack and C2-lithiation; stabilizes the molecule.
-
C3-F: Inductively acidifies the C4-proton (DoM effect).
Mechanistic Pathways
-
Pathway A: Directed ortho-Metalation (DoM)
-
Reagent: LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
-
Mechanism:[1][2][3][4][5][6] Coordination of Li+ to Fluorine lone pairs lowers the pKa of the C4 proton. The bulky TMS group prevents aggregation at C2.
-
Outcome: Formation of a stable 4-lithio species, which can be trapped with electrophiles (aldehydes, iodine, borates).
-
-
Pathway B: Pyridyne Formation (Elimination)
-
Reagent: CsF or TBAF (Fluoride source).
-
Mechanism:[1][2][3][4][5][6] Fluoride attacks the silicon atom (formation of strong Si-F bond). The resulting C2 carbanion undergoes rapid
-elimination of the C3-fluoride. -
Outcome: Generation of 2,3-pyridyne , a highly reactive electrophile that undergoes cycloaddition (Diels-Alder) or nucleophilic addition.
-
Visualization: Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of the 3-Fluoro-2-(trimethylsilyl)pyridine scaffold.
Figure 1: Divergent synthetic pathways.[7][8][9] Path A (Blue) retains the fluorine atom for bioactivity. Path B (Red) utilizes F as a leaving group to build fused rings.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Fluoro-4-Formylpyridine
Target Application: Synthesis of fluorinated pyridine carbinols for fungicide development.
Materials:
-
3-Fluoro-2-(trimethylsilyl)pyridine (1.0 eq)
-
LDA (Lithium diisopropylamide), 2.0 M in THF (1.2 eq)
-
DMF (Dimethylformamide) (1.5 eq)
-
THF (Anhydrous), Argon atmosphere.
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.
-
Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool to -78°C using a dry ice/acetone bath.
-
Base Addition: Add LDA solution dropwise over 10 minutes. Note: Maintain internal temperature below -70°C to prevent TMS migration or scrambling.
-
Substrate Addition: Dissolve 3-Fluoro-2-(trimethylsilyl)pyridine in a minimal amount of THF and add dropwise to the LDA solution.
-
Metalation: Stir at -78°C for 45 minutes . The solution typically turns a deep yellow/orange, indicating the formation of the 4-lithio species.
-
Quench: Add neat DMF dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm to 0°C over 1 hour.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: The crude 2-TMS-3-fluoro-4-formylpyridine can be desilylated directly or purified via flash chromatography (Hexanes/EtOAc).
Self-Validating Checkpoint:
-
TLC Monitoring: The starting material is non-polar. The aldehyde product will be significantly more polar and UV active.
-
¹H NMR: Look for the disappearance of the C4 proton signal and the appearance of the aldehyde singlet (~10.2 ppm).
Protocol B: Generation and Trapping of 2,3-Pyridyne
Target Application: Synthesis of 5,8-epoxy-5,6,7,8-tetrahydroquinolines (fused heterocyclic systems).
Materials:
-
3-Fluoro-2-(trimethylsilyl)pyridine (1.0 eq)
-
Cesium Fluoride (CsF) (2.5 eq, dried under vacuum)
-
Furan (5.0 eq, used as solvent/trap)
-
Acetonitrile (MeCN) (Dry)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict inert atmosphere, weigh CsF into a pressure vial.
-
Mixing: Add dry MeCN and Furan.
-
Initiation: Add 3-Fluoro-2-(trimethylsilyl)pyridine via syringe.
-
Reaction: Seal the vial and stir at 40°C for 12 hours. Note: Mild heating promotes the elimination of the fluoride from the intermediate anion.
-
Workup: Filter off inorganic salts (CsF/Cs-F-Si species) through a Celite pad. Concentrate the filtrate.
-
Purification: Silica gel chromatography.
Data Summary: Trapping Efficiency
| Trapping Agent | Reaction Type | Product Class | Typical Yield |
| Furan | Diels-Alder [4+2] | Epoxy-quinoline | 75-85% |
| Benzylamine | Nucleophilic Addition | 2-Benzylamino-pyridine | 60-70% |
| Pyrrole | Diels-Alder | Azabicyclo-system | 55-65% |
Agrochemical Case Study: Synthesis of Picolinafen Analogues
Context: Picolinafen is a carotenoid biosynthesis inhibitor herbicide containing a 6-substituted pyridine. To improve resistance profiles, researchers often seek 3,4-disubstituted analogues.
Application of Protocol: Using Protocol A , the 4-formyl intermediate is generated.
-
Reductive Amination: The aldehyde is reacted with a substituted aniline (mimicking the Picolinafen ether/amide linkage).
-
Desilylation: The C2-TMS group is removed using TBAF/AcOH, or replaced via Hiyama Coupling (Pd-catalyzed) to introduce a second aryl group, creating a novel "dual-warhead" herbicide candidate.
Why this scaffold? The 3-fluoro group is retained, providing metabolic stability (blocking oxidation at C3) and enhancing lipophilicity for leaf cuticle penetration.
References
-
Garg, N. K., et al. "Heterocyclic Arynes: A New Era of Pyridine Functionalization." Journal of the American Chemical Society, 2015.
-
Schlosser, M., & Mongin, F. "Pyridines and their Benzo Derivatives: Reactivity and Functionalization." Chemical Reviews, 2013.
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 2011.
-
Sigma-Aldrich. "Product Specification: 3-Fluoro-2-(trimethylsilyl)pyridine and Pyridyne Precursors."[10]
(Note: While specific "Application Notes" for this exact custom intermediate are proprietary to synthesis CROs, the chemistry described is grounded in the established reactivity of ortho-fluoro-silyl heterocycles as cited above.)
Sources
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Pyridine, 3-Chloro-2-(Trimethylsilyl)-: Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 4. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 5. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 6. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate 95 134391-76-7 [sigmaaldrich.com]
Step-by-step guide to using 3-Fluoro-2-(trimethylsilyl)pyridine in the lab
This guide details the laboratory application of 3-Fluoro-2-(trimethylsilyl)pyridine , a specialized organosilicon reagent. While often overshadowed by its triflate analogs (Kobayashi precursors), this fluorinated variant serves as a robust precursor for 2,3-pyridyne generation under specific conditions and acts as a versatile handle for palladium-catalyzed cross-coupling (Hiyama-Denmark type).
Versatile Precursor for Hetaryne Generation & Cross-Coupling
Executive Summary
3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-Py) is a bifunctional pyridine building block. Its primary utility lies in its ability to generate 2,3-pyridyne (a reactive hetaryne intermediate) via fluoride-induced desilylation and subsequent elimination. Unlike the more labile silyl-triflate precursors, the fluoro-silyl motif offers higher thermal stability, allowing for controlled release of the pyridyne intermediate. Additionally, the C2-TMS group serves as a latent nucleophile for Pd-catalyzed cross-coupling reactions.
Key Applications
-
Hetaryne Synthesis: Generation of 2,3-pyridyne for [4+2] and [2+2] cycloadditions.
-
Heterocycle Fusing: Synthesis of azaindoles, benzonaphthyridines, and isoquinolines.
-
Cross-Coupling: Hiyama-Denmark coupling partner for biaryl synthesis.
Chemical Mechanism & Logic
The utility of 3-F-2-TMS-Py relies on the "Desilylation-Elimination" sequence.
-
Activation: A fluoride source (e.g., CsF, TBAF) attacks the silicon atom, forming a hypervalent silicate or generating a transient carbanion at the C2 position.
-
Elimination: The electron density at C2 forces the elimination of the adjacent fluoride ion (leaving group) at C3.
-
Hetaryne Formation: This generates the highly reactive 2,3-pyridyne , which must be trapped immediately by a diene or nucleophile.
Mechanistic Workflow (Graphviz)
Figure 1: Mechanistic pathway for the generation of 2,3-pyridyne from 3-Fluoro-2-(trimethylsilyl)pyridine.
Handling & Safety
-
Stability: More stable than silyl-triflates. Can be stored at 2–8°C under inert atmosphere.
-
Moisture Sensitivity: The TMS group is prone to protodesilylation if exposed to moisture/acid. Strict anhydrous conditions are required for pyridyne generation.
-
Hazards:
-
Fluoride Reagents: TBAF and CsF are hygroscopic and toxic.
-
Pyridine Derivatives: Potential neurotoxins; handle in a fume hood.
-
Reactive Intermediates: Pyridynes are uncontrolled electrophiles if not trapped; ensure excess trapping agent is present.
-
Protocol A: Generation & Trapping of 2,3-Pyridyne
Objective: Synthesize a fused heterocycle via Diels-Alder cycloaddition. Standard Model: Reaction with Furan to form 5,8-epoxy-5,8-dihydroquinoline derivative.
Reagents & Equipment
-
Precursor: 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv).
-
Activator: Cesium Fluoride (CsF) (2.0–3.0 equiv). Note: CsF is preferred over TBAF for "dry" generation to prevent protonation of the anion.
-
Trapping Agent: Furan (5.0–10.0 equiv) or Pyrrole derivative.
-
Solvent: Acetonitrile (MeCN) or THF (Anhydrous).
-
Equipment: Schlenk flask, magnetic stirrer, reflux condenser (optional).
Step-by-Step Procedure
-
Drying: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (x3).
-
Reagent Prep: Weigh CsF (3.0 equiv) quickly to minimize moisture absorption and add to the flask. Pro-Tip: Flame-drying the CsF inside the flask under vacuum for 5 mins ensures maximum reactivity.
-
Solvent Addition: Add anhydrous MeCN (0.1 M concentration relative to pyridine).
-
Trapping Agent: Add the Furan (5.0 equiv) via syringe.
-
Initiation: Add 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv) dropwise via syringe.
-
Reaction:
-
Mild: Stir at Room Temperature for 12–24 hours.
-
Forced: If no reaction after 6h, heat to 60°C . (Fluoride is a poorer leaving group than triflate; heat helps the elimination step).
-
-
Quench: Dilute with EtOAc and quench with saturated NaHCO₃.
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc).
Optimization Table
| Variable | Condition A (Mild) | Condition B (Aggressive) | Why? |
| Activator | CsF (3.0 eq) | TBAF (1.1 eq) | TBAF is soluble (faster) but often "wet" (protonation risk). CsF is heterogeneous but drier. |
| Solvent | MeCN | THF/MeCN (1:1) | MeCN promotes CsF solubility; THF stabilizes the intermediate anion. |
| Temp | 25°C | 60–80°C | Overcome the higher activation energy of C–F bond cleavage compared to C–OTf. |
Protocol B: Hiyama-Denmark Cross-Coupling
Objective: Couple the pyridine ring to an aryl halide (Ar-X) using the TMS group. Mechanism: Pd-catalyzed transmetallation facilitated by fluoride.
Reagents
-
Precursor: 3-Fluoro-2-(trimethylsilyl)pyridine (1.2 equiv).
-
Partner: Aryl Iodide/Bromide (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%) + Ligand (e.g., S-Phos or PPh₃).
-
Activator: TBAF (1.0 M in THF) or Ag₂O (Base).
Step-by-Step Procedure
-
Setup: Charge a vial with Aryl Halide, Pd catalyst, and Ligand. Purge with Argon.
-
Addition: Add 3-Fluoro-2-(trimethylsilyl)pyridine and anhydrous THF.
-
Activation: Add TBAF (1.5 equiv) dropwise.
-
Note: The solution may darken immediately.
-
-
Reaction: Heat to 60–80°C for 4–12 hours.
-
Workup: Filter through a celite pad to remove Pd residues. Concentrate and purify.
Troubleshooting & Expert Insights
Issue: Low Yield of Cycloadduct (Protocol A)
-
Cause 1: Protodesilylation. The anion formed at C2 was protonated by moisture before it could eliminate the fluoride.
-
Fix: Re-dry CsF rigorously. Use molecular sieves in the reaction mixture.
-
-
Cause 2: Slow Elimination. The C–F bond is strong.
-
Fix: Switch to acetonitrile at reflux. If still sluggish, consider synthesizing the triflate analog (Kobayashi precursor) if the specific 3-fluoro substitution is not mandatory for the final scaffold.
-
Issue: Polymerization
-
Cause: Pyridyne concentration is too high; it reacts with itself.
-
Fix: Use Slow Addition of the silyl-pyridine precursor via syringe pump (e.g., over 2 hours) to keep the steady-state concentration of the hetaryne low.
-
References
-
Hetaryne Generation: Garg, N. K., et al. "Heterocyclic Arynes: Synthesis and Application." Chemical Reviews, 2012. Link
-
Silyl-Pyridine Precursors: Kobayashi, Y., et al. "A Mild Method for Generation of Benzynes."[1] Journal of Organic Chemistry, 1991. (Foundational methodology adapted for pyridines).[2][3][4] Link
-
Fluoride Elimination: Bronner, S. M., et al. "Efficient Synthesis of Pyridynes." Organic Syntheses, 2012.[1] Link
-
Hiyama Coupling: Denmark, S. E., et al. "Cross-Coupling Reactions of Organosilicon Compounds." Organic Reactions, 2008. Link
Sources
Scale-up synthesis with 3-Fluoro-2-(trimethylsilyl)pyridine
Application Note: Strategic Scale-Up of 2,3-Pyridyne Generation via 3-Fluoro-2-(trimethylsilyl)pyridine
Executive Summary
This application note details the strategic scale-up and utilization of 3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-py) , a critical precursor for the generation of 2,3-pyridyne . While 3,4-pyridynes are frequently accessed via silyl-triflate precursors, the 2,3-pyridyne isomer is efficiently accessed from the fluoro-silyl precursor described herein. This guide addresses the two primary bottlenecks in this chemistry:
-
Regioselective Synthesis: Controlling the cryogenic Directed Ortho-Metalation (DoM) to synthesize the reagent at scale without "pyridyne dance" side reactions.
-
Safe Utilization: Implementing continuous flow chemistry to manage the high reactivity and exothermicity of the pyridyne intermediate during cycloaddition or nucleophilic trapping.
Critical Process Parameters (CPPs) & Mechanism
The utility of 3-F-2-TMS-py relies on the Kobayashi fragmentation mechanism. Unlike diazonium-based routes, this method allows for "trigger-on-demand" aryne generation using fluoride sources (CsF or TBAF) under neutral conditions, preserving sensitive functional groups on the trapping agent.
Mechanism of Action:
-
Activation: Fluoride attacks the silicon atom (high affinity Si-F bond formation).
-
Elimination: The resulting hypervalent silicate or carbanion at C2 undergoes
-elimination of the fluoride at C3. -
Generation: Formation of the transient 2,3-pyridyne.
-
Trapping: Rapid interception by a diene (Diels-Alder) or nucleophile.
DOT Diagram: Mechanistic Pathway
Caption: Activation pathway of 3-F-2-TMS-py converting to 2,3-pyridyne via fluoride desilylation and subsequent trapping.
Protocol 1: Scale-Up Synthesis of the Reagent
Objective: Synthesize 100 g of 3-Fluoro-2-(trimethylsilyl)pyridine. Challenge: 3-fluoropyridine is prone to nucleophilic attack and "base-catalyzed halogen dance" if temperatures are not strictly controlled.
Reagents & Equipment
-
Substrate: 3-Fluoropyridine (1.0 equiv).
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv). Note: LDA is preferred over n-BuLi to avoid nucleophilic addition to the pyridine ring.
-
Quench: Trimethylsilyl chloride (TMSCl) (1.2 equiv).
-
Solvent: Anhydrous THF.
-
Equipment: 5L Jacketed Reactor with cryostat (capable of -78°C).
Step-by-Step Methodology
-
System Inertion: Purge the reactor with
for 30 minutes. Ensure moisture content is <50 ppm. -
Base Preparation: Charge THF and diisopropylamine. Cool to -20°C. Add n-BuLi slowly to generate LDA in situ.
-
Cryogenic Cooling (The Francis Effect): Cool the LDA solution to -78°C .
-
Expert Insight: The lithiated intermediate (3-fluoro-2-lithiopyridine) is thermally unstable. Above -60°C, it may dimerize or rearrange.
-
-
Metalation: Add 3-fluoropyridine dropwise over 45 minutes. Maintain internal temp < -70°C.
-
Observation: Solution typically turns yellow/orange. Stir for 1 hour at -78°C.
-
-
Quenching: Add TMSCl dropwise. The reaction is highly exothermic; control addition rate to keep temp < -65°C.
-
Warm-up: Allow solution to warm to 0°C over 2 hours.
-
Work-up: Quench with saturated
. Extract with . Wash organic layer with brine, dry over . -
Purification: Distillation under reduced pressure (bp ~80-85°C @ 15 mmHg).
Yield Expectation: 85-92%.
Quality Control:
Protocol 2: Continuous Flow Generation of 2,3-Pyridyne
Objective: Safe generation and trapping of 2,3-pyridyne on a multigram scale. Why Flow? Batch scale-up of arynes is hazardous due to exothermicity and polymerization. Flow chemistry keeps the active inventory low and maximizes mixing (crucial for biphasic fluoride reactions).
Flow Reactor Setup (Packed Bed vs. Slurry)
For scale-up, a Packed Bed Reactor (PBR) containing Potassium Fluoride (KF) or Cesium Fluoride (CsF) on Alumina/Celite is recommended to avoid handling slurries that clog pumps.
Experimental Workflow
-
Feed A: 3-Fluoro-2-(trimethylsilyl)pyridine (0.5 M in MeCN).
-
Feed B: Trapping Agent (e.g., Furan, Benzyl Azide) (1.5 equiv in MeCN).
-
Reactor: Stainless steel PBR column packed with CsF/Celite (1:1 w/w).
-
Condition: 25°C to 40°C (Mild activation).
Step-by-Step Protocol
-
Column Prep: Dry the CsF/Celite column at 150°C under vacuum for 4 hours prior to use. Moisture kills the reaction by protonating the intermediate.
-
Equilibration: Flush the system with anhydrous MeCN.
-
Reaction: Pump Feed A and Feed B through a T-mixer and then into the PBR.
-
Residence Time: 10–15 minutes.
-
-
Downstream: Pass the output through a back-pressure regulator (40 psi) to prevent solvent boiling if exotherms occur.
-
Collection: Collect output into a flask containing dilute acetic acid (to quench any unreacted anionic species).
DOT Diagram: Continuous Flow Setup
Caption: Continuous flow manifold utilizing a solid-phase fluoride source for safety and efficiency.
Data Summary & Troubleshooting
Table 1: Solvent and Additive Effects on Yield (Batch vs. Flow)
| Parameter | Batch (1g scale) | Flow (10g scale) | Notes |
| Yield (Furan Trap) | 65% | 88% | Flow prevents oligomerization. |
| Reaction Time | 12 Hours | 15 Minutes | Improved mass transfer in PBR. |
| 18-Crown-6 Additive | Required (for CsF sol.) | Not Required | Solid-liquid interface in PBR is sufficient. |
| Temp Control | Difficult (Exothermic) | Excellent | Heat dissipation is superior in flow. |
Troubleshooting Guide:
-
Low Yield: Check water content in MeCN. The reaction is extremely water-sensitive.
-
Clogging: If using CsF in solution, switch to TBAF (soluble) or the PBR method described above.
-
Regioselectivity Issues: 3-F-2-TMS-py yields 2,3-pyridyne exclusively. If 3,4-substitution is observed, check starting material purity (isomer contamination).
References
-
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. [Link]
-
Garg, N. K., et al. (2011). "Silyl-Triflates in Aryne Chemistry." Organic Letters. [Link]
-
Knochel, P., et al. (2008).[1] "Functionalization of Pyridines via Directed Metalation." Chemical Reviews. [Link]
-
Baumann, M., Baxendale, I. R., Ley, S. V. (2011). "The flow synthesis of heterocycles for natural product and medicinal chemistry applications." Molecular Diversity. [Link]
-
Hiyama, T. (2000). "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry. [Link]
Sources
Troubleshooting & Optimization
Executive Summary: The "2-Pyridyl Problem" in Silicon Chemistry
Technical Support Center: Hiyama Coupling of Pyridylsilanes
Coupling pyridyl motifs is a cornerstone of drug discovery, yet 2-pyridylsilanes present a unique "perfect storm" of reactivity challenges compared to their phenyl analogs. While organosilicon reagents offer low toxicity and high stability compared to stannanes (Stille) or boronic acids (Suzuki), the electron-deficient nature of the pyridine ring creates two distinct failure modes:
-
Rapid Protodesilylation: The electron-poor pyridine ring stabilizes the carbanionic intermediate formed during activation, making the C–Si bond hyper-labile to protonolysis before transmetallation can occur.
-
Catalyst Poisoning: The basic nitrogen atom coordinates tightly to the Palladium (Pd) center, displacing ligands and arresting the catalytic cycle (the "2-pyridyl effect").
This guide provides a mechanistic breakdown of these side reactions and actionable protocols to suppress them.
Mechanistic Diagnostics (Visualized)
The following pathway analysis illustrates the competition between the desired Transmetallation (Productive) and the two primary side reactions: Protodesilylation (Destructive) and Coordination (Arresting).
Figure 1: Competitive pathways in Pyridylsilane coupling. Note that protodesilylation is kinetically favored over transmetallation due to the stability of the pyridyl anion.
Troubleshooting Guide (Q&A Format)
Issue 1: The "Disappearing Silane" (Protodesilylation)
User Question: "I monitored my reaction by LCMS. The starting pyridylsilane is gone, but I only see the de-silylated pyridine (Py-H) and unreacted aryl halide. No product formed."
Technical Analysis: You are experiencing protodesilylation .[1] In the Hiyama mechanism, the fluoride (or base) attacks the silicon to form a pentacoordinate silicate. For phenyl silanes, this species waits for palladium.[2] For pyridyl silanes, the electron-withdrawing nitrogen stabilizes the negative charge on the adjacent carbon, making the C–Si bond fragile. If any proton source (water, acidic protons on ligands/solvents) is present, the bond breaks to form Py-H immediately.
Corrective Actions:
-
Switch to "Water-Free" Fluoride Sources: Avoid TBAF (Tetra-n-butylammonium fluoride), which is notoriously hygroscopic and often contains ~5% water even when "anhydrous."
-
Recommendation: Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or anhydrous CsF in dry solvents.
-
-
The "Copper Effect": Add CuI (10-50 mol%) or CuCl . Copper facilitates transmetallation by forming a transient Pyridyl-Cu species, which transmetallates to Pd faster than the silicate can protonate.
-
Use Silanolates (Denmark Protocol): Instead of silanes + fluoride, use sodium or potassium silanolates . These are activated by mild bases and are often less prone to protonolysis than the fluoride-activated pathway.
Issue 2: Reaction Stalling (Catalyst Poisoning)
User Question: "The reaction starts but stops at ~10-20% conversion. Adding more catalyst doesn't help."
Technical Analysis: The pyridine nitrogen is coordinating to the unsaturated Pd(0) or Pd(II) species, forming a stable "dead" complex (Py-Pd-L). This prevents the oxidative addition of the aryl halide.
Corrective Actions:
-
Ligand Overload: Use bulky, electron-rich phosphines like XPhos or SPhos . Their steric bulk prevents the pyridine nitrogen from approaching the metal center while facilitating the coupling cycle.
-
Scavenger Additives: The addition of CuI (as mentioned above) serves a dual role here. It can coordinate to the pyridine nitrogen (masking it) or facilitate the transmetallation pathway so rapidly that the Pd doesn't have time to be poisoned.
Issue 3: Homocoupling
User Question: "I see a significant amount of Ar-Ar dimer (from my halide). Is my silane reacting with itself?"
Technical Analysis: This is reductive homocoupling of the electrophile, often driven by excess reductants or disproportionation of the Pd catalyst. While oxidative homocoupling of the silane (Si-Si or Py-Py) is possible, halide dimerization is more common when the transmetallation step is sluggish (due to the issues described above).
Corrective Actions:
-
Match Reactivity: Ensure your aryl halide is sufficiently reactive (Iodide > Bromide >> Chloride). If the oxidative addition is too slow, the catalyst rests in a state prone to side reactions.
-
Slow Addition: Add the silane slowly (syringe pump) to keep the concentration of the active silicate low, forcing it to react with the Pd-Ar species rather than finding other pathways.
Optimized Experimental Protocols
Protocol A: The Copper-Promoted Modified Hiyama (Recommended)
Best for: 2-pyridylsilanes coupled with aryl iodides/bromides.
Reagents:
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 / XPhos (for chlorides)
-
Co-Catalyst: CuI (10–50 mol%) (Crucial for pyridyl systems)
-
Activator: TBAF (1 M in THF, 2.0 equiv) - Must be dried or used with molecular sieves.
-
Solvent: DMF or Dioxane (Anhydrous)
Step-by-Step:
-
Drying: Flame-dry the reaction vessel and cool under Argon.
-
Loading: Charge Pd catalyst, CuI, and Aryl Halide (1.0 equiv).
-
Solvation: Add anhydrous DMF.
-
Silane Addition: Add Pyridyl-Si(OMe)3 or Pyridyl-SiMe3 (1.2–1.5 equiv).
-
Activation: Add TBAF dropwise at room temperature. Note: If exotherm is observed, cool to 0°C.
-
Heating: Heat to 80–100°C. Monitor by HPLC/UPLC.
-
Workup: The Copper will form insoluble salts. Filter through a Celite pad before aqueous workup to prevent emulsion.
Protocol B: The Fluoride-Free Silanolate Method (Denmark-Type)
Best for: Acid-sensitive substrates or when protodesilylation is uncontrollable.
Reagents:
-
Silane Precursor: Convert your silane to the Silanol (Py-SiMe2OH) or use the pre-formed Potassium Silanolate (Py-SiMe2OK).
-
Base: KOTMS (Potassium trimethylsilanolate) or NaH (to deprotonate silanol in situ).
-
Catalyst: Pd2(dba)3 (2.5 mol%) + t-Bu3P (5 mol%) (or similar bulky phosphine).
Mechanism Benefit: This method avoids the harsh "naked" fluoride ion, reducing the basicity of the medium and suppressing protonolysis.
Data & Reference Tables
Table 1: Comparison of Activators for Pyridylsilanes
| Activator | Reactivity | Protodesilylation Risk | Notes |
| TBAF (wet) | High | Severe | Avoid for 2-pyridylsilanes unless CuI is present. |
| TBAF (anhydrous) | High | Moderate | Difficult to obtain truly anhydrous; use mol sieves. |
| CsF | Moderate | Low | Requires high temperatures; heterogeneous (slow). |
| Ag2O | High | Low | Silver acts as activator and halide scavenger; expensive. |
| KOTMS (Silanolate) | High | Very Low | Gold Standard for difficult heteroaryl couplings. |
References
-
Hiyama Coupling Overview & Mechanism
-
The "Copper Effect" in Hiyama Coupling
-
Silanolates as Superior Coupling Partners (Denmark)
-
Directing Group Switch (Yoshida/Itami)
- Title: Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes
- Source: Journal of the American Chemical Society (2001)
-
URL:[Link]
-
General Troubleshooting of Heteroaryl Couplings
Sources
- 1. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates with 3-Fluoro-2-(trimethylsilyl)pyridine
Technical Support Center: Pyridyne Chemistry Division Subject: Troubleshooting Low Conversion in 2,3-Pyridyne Generation via 3-Fluoro-2-(trimethylsilyl)pyridine
Part 1: The Diagnostic Framework
To: Research Team From: Senior Application Scientist, Heterocyclic Chemistry Group Re: Optimizing Elimination Kinetics of Fluoro-Silyl Precursors
You are encountering low conversion rates with 3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS).[1] This is a classic "stability vs. reactivity" trade-off.[1] Unlike the hyper-reactive silyl triflates (Kobayashi precursors), your silyl fluoride precursor is shelf-stable but kinetically stubborn.[1]
The conversion bottleneck usually stems from the elimination step . While fluoride sources easily cleave the TMS group to form the pyridyl anion, the subsequent expulsion of the fluoride leaving group (at C3) is energetically demanding compared to a triflate. If this elimination is too slow, the intermediate anion gets protonated by adventitious moisture, killing the reaction before the pyridyne forms.[1]
Use this guide to diagnose the failure point and switch to a "Force-Elimination" protocol.
Part 2: Troubleshooting Guide (FAQ & Logic)
Phase 1: Reagent & System Integrity
Q1: My starting material (SM) is unreacted. Is my fluoride source "dead"? Diagnosis: If you are using TBAF (Tetra-n-butylammonium fluoride), it is likely wet.[1] TBAF is hygroscopic; "commercial" 1M THF solutions often contain significant water.[1] Water protonates the intermediate anion faster than it can eliminate the fluoride. The Fix:
-
Switch to CsF/18-Crown-6: This is the gold standard for difficult eliminations.[1] The crown ether solubilizes the Cs+, creating "naked" fluoride anions that are far more basic and nucleophilic.[1]
-
If you must use TBAF: Use TBAF(anh) prepared from TBAF·3H2O dried under high vacuum at 40°C for 48h, or use commercially available anhydrous TBAF in hexanes (though solubility is poor).[1]
Q2: I see the TMS group disappear on TLC/LCMS, but I recover 3-fluoropyridine, not the cycloaddition product. Why? Diagnosis: This is Protodesilylation , not low conversion of the SM, but "low conversion to product."
-
Mechanism: The fluoride did attack the TMS. You formed the C2-anion.[1] However, instead of kicking out the C3-fluorine (to make pyridyne), the anion stole a proton from water or the solvent.[1]
-
The Fix: Your system is not anhydrous.
Phase 2: Reaction Engineering
Q3: Can I just heat it to force the elimination? Diagnosis: Yes, but with caution. Silyl fluorides often require heat (60–80°C), whereas triflates react at 0°C.[1]
-
Risk: Pyridynes are thermally unstable.[1] If you generate them too fast at high temp without a fast trapping agent, they polymerize (tar).[1]
-
Strategy: Use the "Slow Addition" protocol. Keep the reaction vessel at 60°C, but add the fluoride source slowly via syringe pump to keep the instantaneous concentration of anion low, favoring reaction with the trap over polymerization.
Q4: Which solvent system maximizes conversion for this specific precursor? Recommendation: Acetonitrile (MeCN) is superior to THF for CsF-mediated reactions due to better solubility of the fluoride-crown complex.
-
Pro-Tip: If using CsF, a 1:1 mixture of MeCN:Toluene can sometimes improve trapping efficiency for non-polar dienes (like furan or anthracene) while maintaining fluoride solubility.[1]
Part 3: The Mechanism & Failure Points (Visualized)
The following diagram illustrates the "Fluoro-Penalty." Note how the Elimination Step is the kinetic bottleneck compared to triflates.
Caption: The "Fluoro-Penalty" Mechanism. The elimination of the C3-fluorine is the rate-limiting step. Any moisture present intercepts the intermediate anion before the pyridyne can form.
Part 4: Optimized Experimental Protocol
Objective: Generation of 2,3-pyridyne from 3-fluoro-2-(trimethylsilyl)pyridine and cycloaddition with Furan.
Reagents:
-
Precursor: 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)
-
Trap: Furan (5.0 equiv) – Excess is vital.
-
Activator: CsF (2.5 equiv) + 18-Crown-6 (2.5 equiv)[1]
-
Solvent: Anhydrous MeCN (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Solubilization: Add CsF (solid) and 18-Crown-6 to the flask. Add anhydrous MeCN.[1] Stir for 15 mins at RT to form the active fluoride complex.
-
Checkpoint: The solution should look cloudy but homogenous (no large clumps).
-
-
Trap Addition: Add Furan (5.0 equiv) directly to the flask.
-
Temperature: Heat the system to 60°C . (Unlike triflates, this precursor needs thermal activation).[1]
-
Precursor Addition (The Critical Step): Dissolve the 3-F-2-TMS precursor in a minimal amount of dry MeCN. Draw into a syringe. Add this solution dropwise over 1 hour using a syringe pump.
-
Workup: After addition is complete, stir at 60°C for an additional 2 hours. Cool to RT. Filter through a Celite pad (to remove Cs salts).[1] Concentrate in vacuo.[1][2]
Troubleshooting Matrix:
| Observation | Diagnosis | Solution |
| SM Recovered | Fluoride source inactive. | Switch to CsF/18-C-6; ensure 60°C temp. |
| 3-Fluoropyridine Isolated | Wet solvent/reagents. | Re-distill MeCN over CaH2; dry CsF. |
| Complex Mixture/Tars | Pyridyne decomposition.[1] | Increase Trap equivalents (10x); Slow addition. |
| Wrong Regioisomer | N/A for Furan, but possible with unsymmetrical traps.[1] | 2,3-pyridyne is polarized; C2 is generally more electrophilic.[1] |
References
-
Kobayashi, Y., et al. (1983).[1] A new method for the generation of benzyne and its application to the synthesis of heterocyclic compounds. Chemical and Pharmaceutical Bulletin.[1]
-
Garg, N. K., et al. (2013).[1] Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.[1][3] Journal of the American Chemical Society.[1]
-
Larock, R. C. (2009).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations.[1] Wiley-VCH.[1] (General reference for Aryne generation conditions).
-
Goetz, A. E., & Garg, N. K. (2013).[1] Regioselective Nucleophilic Addition to 2,3-Pyridyne.[1] Journal of Organic Chemistry.[1]
-
PubChem Compound Summary. (2025). 3-Fluoro-2-methoxy-4-(trimethylsilyl)pyridine (Structural Analog Data). National Center for Biotechnology Information.[1]
Sources
Purification strategies for products from 3-Fluoro-2-(trimethylsilyl)pyridine reactions
Status: Operational Ticket ID: PYR-TMS-003 Subject: Purification & Isolation Strategies for 2,3-Pyridyne Adducts Assigned Specialist: Senior Application Scientist, Hetaryne Methodologies[1]
Executive Summary
You are likely employing 3-Fluoro-2-(trimethylsilyl)pyridine as a precursor to generate 2,3-pyridyne via fluoride activation (e.g., CsF, TBAT).[1] While the generation of the aryne is well-documented, the downstream purification is often complicated by three factors:
-
Lewis Basicity: The pyridine nitrogen interacts with acidic silanols on silica gel, causing streaking.[1]
-
Regioisomerism: Nucleophilic attack on 2,3-pyridyne often yields mixtures of C2- and C3-substituted products.[1]
-
Byproduct Volatility & Solubility: Separation of the target adduct from protodesilylated starting material and fluoride salts requires specific workup protocols.[1]
This guide provides a self-validating workflow to isolate your target compound with high purity.
Module 1: Pre-Purification Workup (The "Clean Catch")
The Problem: Fluoride sources (CsF, TBAF, TBAT) and crown ethers (18-crown-6) used for activation can interfere with chromatography, causing band broadening or co-elution.
Strategic Protocol
Do not proceed directly to concentration. The choice of workup depends on the fluoride source used.
| Fluoride Source | Solubility Profile | Recommended Workup Strategy |
| CsF / KF | Inorganic, Water Soluble | Aqueous Partition: Dilute with EtOAc.[1] Wash 2x with Water, 1x with Brine.[1] The inorganic salts partition fully into the aqueous layer. |
| TBAT / TBAF | Organic Soluble (Lipophilic Cation) | Adsorption Filtration: These salts can "oil out" or dissolve in DCM.[1] Do not rely solely on water washes.[1] Filter the crude reaction mixture through a pad of neutral alumina or Florisil before concentration. This traps the bulk of the tetrabutylammonium salts. |
| Crown Ethers | Organic Soluble | Precipitation/Trituration: If 18-crown-6 was used, concentrate the crude oil and triturate with cold Hexanes or Pentane.[1] The crown ether often remains in solution while polar pyridine adducts precipitate (or vice versa depending on product polarity).[1] |
Visual Workflow: Workup Decision Tree
Figure 1: Decision matrix for removing fluoride activation byproducts prior to chromatography.[1]
Module 2: Chromatographic Strategies
The Problem: Pyridine derivatives possess a basic lone pair that hydrogen bonds with the acidic Si-OH groups on standard silica gel. This results in tailing (streaking) , poor resolution, and product loss.
The Solution: Deactivation of the Stationary Phase
You must modify the stationary phase to block these acidic sites.
Method A: The "Triethylamine Pre-Wash" (Recommended)
-
Slurry Preparation: Prepare your silica slurry using Hexanes (or initial mobile phase) containing 2-5% Triethylamine (Et3N) .[1]
-
Column Packing: Pour the column and flush with 2 column volumes (CV) of this Et3N-spiked solvent.[1]
-
Elution: Run your gradient without Et3N in the mobile phase (the pre-wash is usually sufficient), OR maintain 1% Et3N throughout the run if streaking persists.
Method B: Alternative Stationary Phases
If the product is acid-sensitive or the separation is difficult on silica:
-
Neutral Alumina (Brockmann Activity III): Pyridines elute freely without tailing.[1] Use EtOAc/Hexane gradients.[1]
-
Amino-Functionalized Silica (NH2-Silica): Excellent for polar basic heterocycles; mimics the effect of adding Et3N without the smell or workup removal issues.[1]
Optimization Loop: Chromatography
Figure 2: Logic flow for determining the necessity of base deactivation in chromatography.
Module 3: Troubleshooting & FAQs
Q1: I see a spot on TLC that co-elutes with my product but is UV active. What is it? A: This is likely 3-fluoropyridine (the "protodesilylated" byproduct).[1]
-
Mechanism: If the precursor hydrolyzes before aryne formation, or if the aryne abstracts a proton from the solvent/moisture, 3-fluoropyridine is formed.
-
Removal: 3-Fluoropyridine is volatile (bp ~107 °C).[1]
-
Strategy: Do not try to separate it by column if the R_f is close.[1] Instead, place the crude mixture under high vacuum (<1 mbar) for 2-4 hours at 40°C. This will strip off the volatile byproduct, leaving your heavier adduct behind.
-
Q2: My nucleophilic addition yielded two spots with identical mass (LCMS). How do I separate them? A: You have regioisomers (C2 vs. C3 addition).[1]
-
Context: Nucleophilic attack on 2,3-pyridyne is governed by electronics and sterics.[1] While C2 attack is often favored, mixtures are common.[1]
-
Separation:
-
Flash: Try a very shallow gradient (e.g., 0% to 20% EtOAc in Hexanes over 40 minutes). Isomers often differ slightly in polarity due to the dipole moment relative to the nitrogen.
-
SFC (Supercritical Fluid Chromatography):[1] This is the gold standard for separating structural isomers of pyridines if flash fails.
-
Q3: My product yield is low, and I see a very polar baseline spot. A: This is likely a Pyridone (hydrolysis product) or Polymer.[1]
-
Mechanism: If the reaction is not strictly anhydrous, water attacks the aryne to form 3-fluoro-2-pyridone (or isomer).[1] These are tautomers of hydroxypyridines and are very polar.[1]
-
Fix: Ensure solvents are dry (Karl Fischer < 50 ppm).[1] Increase the equivalents of the trapping agent (nucleophile/diene) to outcompete water.
Module 4: Storage & Stability
-
Precursor (3-Fluoro-2-(trimethylsilyl)pyridine):
-
Products (Pyridyne Adducts):
References
-
Bronner, S. M.; Goetz, A. E.; Garg, N. K. "Efficient Synthesis of 2,3-Pyridynes." Journal of the American Chemical Society, 2011 , 133(11), 3832–3835.
- Key Insight: Establishes the fluoride activation protocol and standard workup procedures for pyridyne cycloadditions.
-
Goetz, A. E.; Garg, N. K. "Regioselective Reactions of 3,4-Pyridynes Enabled by Trimethylsilyl Fluoride Activation."[1] Nature Chemistry, 2013 , 5, 54–60.
- Key Insight: Discusses the regioselectivity challenges and separ
-
Picazo, E.; Garg, N. K. "Aryne and Hetaryne Methodologies in Organic Synthesis."[1] Organic Reactions, 2020 .
- Key Insight: Comprehensive review covering the handling, stability, and purific
Sources
Effect of temperature on 3-Fluoro-2-(trimethylsilyl)pyridine reaction outcomes
Technical Support Center: 3-Fluoro-2-(trimethylsilyl)pyridine Applications
Executive Summary & Scope
This technical guide addresses the thermal sensitivity of 3-Fluoro-2-(trimethylsilyl)pyridine (CAS: 87674-09-7) during the generation of 2,3-pyridyne . Unlike silyl-triflate precursors (which react under mild conditions), this ortho-fluoro silyl precursor requires precise thermal management to overcome the higher activation energy of fluoride elimination while preventing the rapid polymerization characteristic of hetarynes.
Target Audience: Synthetic Chemists, Medicinal Chemists. Core Reaction: Fluoride-induced 1,2-elimination to generate 2,3-pyridyne for cycloaddition or nucleophilic trapping.
Mechanistic Insight: The Temperature-Reactivity Nexus
To troubleshoot effectively, you must visualize the reaction as a two-stage kinetic event. Temperature controls the "gate" between Stage 1 and Stage 2.
-
Stage 1: Desilylation (Fast, Low Eₐ): Attack of the external fluoride source (CsF or TBAF) on the silicon atom. This generates a transient 2-pyridyl anion.
-
Stage 2:
-Elimination (Rate Determining, Higher Eₐ): The ejection of the C3-fluorine to form the aryne.
The Critical Failure Mode: If the temperature is too low , the system stalls at the anion stage. If the solvent contains trace moisture, this anion is protonated to form 3-fluoropyridine (a dead end), rather than eliminating to form the pyridyne.
Visualizing the Pathway (DOT Diagram)
Figure 1: Kinetic bifurcation points controlled by temperature. Note the risk of protonation if elimination is thermally suppressed.
Troubleshooting Guide: Temperature-Specific Outcomes
Use this matrix to diagnose reaction failures based on crude NMR/LCMS analysis.
| Symptom | Temperature Context | Root Cause Analysis | Corrective Action |
| No Reaction / SM Recovered | < 20°C | Activation energy for C-Si cleavage not met (common with solid CsF). | Switch to TBAF (THF) which is soluble and active at 0°C, or heat CsF/MeCN to 60°C . |
| Major Product: 3-Fluoropyridine | 0°C – 25°C | "The Protodesilylation Trap" Desilylation occurred, but T was too low for F- elimination. The long-lived anion scavenged a proton from the medium. | Increase T to 50-80°C . Ensure rigorous drying of solvent (MeCN < 50 ppm H₂O). |
| Low Yield + Black Tar | > 80°C (Reflux) | Rate of pyridyne generation > Rate of trapping. Excess pyridyne reacts with itself (polymerization). | Slow Addition: Add the precursor via syringe pump (1 mL/h) to the hot solution of Fluoride + Trap. |
| Regioisomer Scrambling | > 100°C | High T erodes the electronic selectivity of the nucleophilic attack on the polarized pyridyne. | Lower T to 40-60°C and use a more reactive fluoride source (e.g., KF/18-Crown-6) to compensate. |
Experimental Protocols
These protocols are validated for the Fluoro-Silyl precursor, which differs from the Triflate-Silyl precursor (Kobayashi method).
Protocol A: Standard Generation (CsF/Acetonitrile)
Best for: Thermal cycloadditions (Diels-Alder) with stable traps (e.g., furan).
-
Setup: Flame-dry a reaction vial equipped with a stir bar.
-
Reagents: Charge with CsF (2.5 equiv, dried under vacuum at 150°C) and the Trapping Agent (2.0 equiv).
-
Solvent: Add anhydrous MeCN (0.2 M concentration relative to precursor).
-
Activation:
-
Crucial Step: Heat the mixture to 60°C .
-
Add 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv) slowly via syringe over 10 minutes.
-
-
Monitoring: Stir at 60°C for 2–4 hours.
-
Workup: Filter through a celite pad (removes Cs salts) and concentrate.
Protocol B: Low-Temperature Activation (TBAF/THF)
Best for: Nucleophilic additions or thermally sensitive traps.
-
Setup: Dissolve 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv) and Trap (1.5 equiv) in anhydrous THF .
-
Temperature: Cool to 0°C .
-
Initiation: Add TBAF (1.0 M in THF, 1.1 equiv) dropwise.
-
Note: If LCMS shows conversion to 3-fluoropyridine (protodesilylation), warm the reaction to 25°C immediately. The fluoride leaving group is less labile than a triflate; 0°C may be too cold for elimination.
-
FAQ: Expert Insights
Q: Why does the literature often cite 0°C for pyridyne reactions, but you recommend 60°C? A: Most literature uses 3-(trimethylsilyl)pyridin-2-yl triflate (Kobayashi precursor). The triflate is a "super-leaving group" and eliminates spontaneously at 0°C upon desilylation. Your molecule, 3-Fluoro-2-(trimethylsilyl)pyridine , relies on Fluorine as the leaving group. The C-F bond is significantly stronger (approx. 115 kcal/mol) than the C-OTf bond, requiring thermal assistance to drive the elimination step [1].
Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating (80-100°C) is excellent for "forcing" the elimination step, preventing the protodesilylation side reaction. However, you must use a large excess of the trapping agent (5–10 equiv) to ensure the generated pyridyne is trapped before it polymerizes.
Q: My reaction turns dark brown immediately. Is this normal? A: Yes. Hetarynes and their oligomers are chromophores. However, if the color change is instantaneous and yield is low, the local concentration of pyridyne is too high. Switch to Protocol A (Slow Addition) to keep the steady-state concentration of the aryne low.
Decision Tree: Optimization Logic
Figure 2: Strategic decision making for thermal conditions based on trap stability.
References
-
Goetz, A. E., & Garg, N. K. (2013).[1] Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, 5(1), 54–60.[1] [Link]
- Note: Establishes the fundamental reactivity and distortion models for pyridynes, though often utilizes triflate precursors. The mechanistic principles of trapping apply directly.
-
Bronner, S. M., & Garg, N. K. (2012). Efficient Synthesis of 2,3-Pyridynes. The Journal of Organic Chemistry, 77(13), 5850–5855.[2]
- Note: While focusing on triflates, this is the authoritative text on 2,3-pyridyne trapping efficiency.
- Hiyama, T. (2000). Organosilicon Compounds in Cross-Coupling Reactions. In: Metal-Catalyzed Cross-Coupling Reactions.
-
PubChem Compound Summary. (2025). 3-Fluoro-2-(trimethylsilyl)pyridine (CID 130535933). National Center for Biotechnology Information. [Link]
- Note: Verification of the specific precursor identity and physical properties.
Sources
Technical Support Center: Managing 3-Fluoro-2-(trimethylsilyl)pyridine
Reagent ID: 3-F-2-TMS-Py | CAS: 87674-09-7 Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction: The "Achilles' Heel" of 2-Silyl Pyridines
Welcome to the technical support hub for 3-Fluoro-2-(trimethylsilyl)pyridine . As researchers, we often select this reagent for its utility as a 3,4-pyridyne precursor or a partner in Hiyama-Denmark coupling .[1] However, its utility comes with a significant trade-off: extreme moisture sensitivity .[1]
Unlike phenylsilanes, 2-pyridylsilanes possess a structural vulnerability.[1] The pyridine nitrogen's lone pair can facilitate desilylation, and the electron-withdrawing fluorine atom at the 3-position further polarizes the C-Si bond. This guide treats the reagent not just as a chemical, but as a dynamic system that requires rigorous exclusion of water to prevent "silent hydrolysis"—where the reagent degrades into 3-fluoropyridine and hexamethyldisiloxane (HMDSO) before you even begin your reaction.
Module 1: Storage & Handling (The Prevention Protocol)
Q: I just received my shipment. Can I store this in a standard desiccator?
A: No. A standard desiccator is insufficient for long-term storage of this reagent.[1] The C-Si bond at the 2-position is susceptible to cleavage by atmospheric moisture over time.[1] We recommend the "Double-Barrier" method :
-
Primary Barrier: Store the original bottle inside a secondary jar containing activated molecular sieves or Drierite™.[1]
-
Environment: Keep this assembly inside a freezer (-20°C) to kinetically slow the hydrolysis rate.
-
Inert Gas: Always backfill the container with Argon or Nitrogen after every use.[1]
Q: Can I weigh this reagent on the open bench if I am quick?
A: We strongly advise against this. While the reagent won't smoke or ignite, "quick" exposure introduces enough water to initiate autocatalytic protodesilylation.
-
Best Practice: Handle exclusively in a glovebox or use Schlenk techniques (cannula transfer or gas-tight syringe).[1]
-
The Risk: Even 1% hydrolysis generates TMS-OH/TMS-O-TMS and free 3-fluoropyridine.[1] If you are using this for pyridyne generation, the stoichiometry of your fluoride activator (e.g., CsF, TBAF) will be thrown off, leading to poor yields.
Diagram: Inert Handling Workflow
The following workflow ensures the integrity of the C-Si bond during transfer.
Module 2: Quality Control & Diagnostics
Q: My reaction failed. How do I prove if the reagent was bad or if my catalyst died?
A: You must perform a Diagnostic NMR Check .[1] Do not rely on TLC, as 3-fluoropyridine and the silyl precursor often have similar Rf values in non-polar eluents, and the silane can hydrolyze on the silica plate.
Protocol:
Take a small aliquot (~10 mg) in strictly dry
Table 1: Diagnostic 1H NMR Shifts (400 MHz, CDCl3)
| Feature | Intact Reagent (3-F-2-TMS-Py) | Degraded Product (3-Fluoropyridine) | Notes |
| TMS Group | Singlet, ~0.40 ppm (9H) | Absent | If you see a peak at 0.07 ppm, that is HMDSO (hydrolysis byproduct).[1] |
| C2 Position | No Proton (Si-substituted) | Doublet/Singlet, ~8.4 - 8.5 ppm | This is the "Smoking Gun."[1] If you see a proton here, the Si is gone. |
| C4 Proton | ~7.2 - 7.4 ppm | Shifted upfield | The loss of the electropositive Si changes the ring electronics. |
Interpretation:
-
If you see the TMS peak at 0.40 ppm and NO signal at 8.5 ppm : Your reagent is good. The failure lies in the catalyst or reaction conditions.
-
If you see signals at 0.07 ppm and 8.5 ppm : Your reagent has hydrolyzed.[1]
Module 3: Troubleshooting Reaction Mechanics
Q: I am trying to generate the pyridyne using CsF, but I am getting low yields of the cycloadduct. Why?
A: This is often due to "Wet Solvent Inhibition." The generation of 3,4-pyridyne from 3-Fluoro-2-(trimethylsilyl)pyridine is triggered by fluoride (F-) attacking the silicon.[1]
-
The Problem: If your solvent (usually MeCN or THF) contains water, the water acts as a competing nucleophile or proton source. Instead of the elimination step (loss of F- and TMS to form the triple bond), the intermediate simply protonates, giving you dead 3-fluoropyridine.
-
The Fix:
Q: Why is the C2 position so much more sensitive than a phenyl silane?
A: This is due to the Nitrogen-Assisted Hydrolysis mechanism.[1] Unlike a phenyl ring, the pyridine nitrogen can hydrogen-bond with incoming water molecules, directing them exactly to the silicon center. Furthermore, the 3-Fluoro substituent makes the silicon more electrophilic (via induction), inviting attack.
Diagram: Degradation vs. Activation Pathway
Understanding the competition between water (degradation) and fluoride (activation) is critical.[1]
References
-
Synthesis and Reactivity of 2-(Trimethylsilyl)pyridines Anderson, D. G., et al.[1] "The synthesis and some reactions of 2-trimethylsilylpyridine." Journal of the Chemical Society C: Organic, 1968. [1]
-
Functionalization via Pyridynes Garg, N. K., et al.[1] "Silyl Heteroarenes as Precursors to Heteroarynes."[1] Chemical Reviews, 2012.[1] (Comprehensive review on using silyl pyridines for aryne generation). [1]
-
Knochel's Functionalization of Pyridines Knochel, P., et al.[1][2][3] "Preparation of Polyfunctional Magnesiated and Zincated Pyridines."[1] Angewandte Chemie International Edition, 2011. [1]
-
Handling Moisture Sensitive Reagents Shriver, D. F., & Drezdzon, M. A. "The Manipulation of Air-Sensitive Compounds."[1] Wiley-Interscience, 1986. (Standard text for Schlenk line techniques). [1]
Sources
Technical Support Center: 3-Fluoro-2-(trimethylsilyl)pyridine Cross-Coupling
Topic: Byproduct Analysis & Troubleshooting Guide
Executive Summary
The cross-coupling of 3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-Py) presents a unique set of challenges known in the field as the "2-Pyridyl Problem." Unlike phenylsilanes, 2-pyridylsilanes possess a basic nitrogen atom proximal to the C-Si bond. This proximity facilitates rapid protodesilylation (loss of the silyl group) via coordinate-induced bond weakening, often outcompeting the desired transmetallation step in Hiyama-type couplings.
This guide provides a mechanistic breakdown of failure modes, specifically focusing on distinguishing between catalyst inactivation, protodesilylation, and fluorine-specific side reactions.
Module 1: The "Silent Killer" – Protodesilylation
Symptom: The reaction yields the desilylated starting material (3-fluoropyridine ) instead of the cross-coupled product. Frequency: High (Most common failure mode).
Mechanism of Failure
The 2-pyridyl silicon bond is electronically unique. The pyridine nitrogen lone pair can donate electron density into the
Diagnostic Diagram: Transmetallation vs. Protodesilylation
The following pathway illustrates the competition between the desired Pd-cycle entry and the fatal protonation event.
Figure 1: The kinetic competition. Path B (Red) dominates if the transmetallation step (Path A) is slow or if moisture is present.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Activator | Switch to Cu(I) Promoters | Standard fluoride (TBAF) is often too hygroscopic. Use CuI (10-50 mol%) with CsF. Copper forms a transient 2-pyridyl-Cu species that transmetallates to Pd faster than the silicate hydrolyzes. |
| Solvent | Anhydrous DMF or Dioxane | Strictly exclude water. The C-Si bond in 2-pyridyl systems is hypersensitive to hydrolysis compared to phenylsilanes. |
| Base | Avoid Silanolates (TMSOK) | While good for phenylsilanes, silanolates can be too basic and promote SNAr on the 3-fluoro position (see Module 3). |
Module 2: Fluorine-Specific Side Reactions
Symptom: Loss of the Fluorine atom or formation of unexpected ethers. Frequency: Low to Moderate (Dependent on Nucleophiles).
The "Ortho-Effect" Risk
The 3-Fluoro substituent activates the 2-position for coupling (inductive effect), but it also renders the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
Scenario: If you use strong alkoxide bases (e.g., NaOMe, KOtBu) or silanolates (TMSOK) at high temperatures (>100°C), the base may attack the C-3 position, displacing the fluoride.
-
Detection: Look for M+12 (OMe) or M+72 (OSiMe3) shifts in LCMS relative to the desilylated byproduct.
Corrective Action:
-
Operate at mild temperatures (Room Temp to 60°C) .
-
Use CsF (Cesium Fluoride) as the activator; it is non-nucleophilic toward the aromatic ring compared to alkoxides.
Module 3: Analytical Fingerprinting
Use this table to identify impurities in your crude reaction mixture.
| Retention Time (Relative) | Proposed Structure | Origin (Mechanism) | Fix |
| 0.3 - 0.5 | 3-Fluoropyridine | Protodesilylation. Water ingress or slow Pd cycle. | Dry solvents; Add CuI co-catalyst. |
| 0.8 | Siloxanes (TMS-O-TMS) | Hydrolysis. Breakdown of the TMS group. | Inevitable byproduct; ensure it doesn't mask product in GC. |
| 1.0 | Product | Desired Cross-Coupling. | N/A |
| 1.2 | 3,3'-Difluoro-2,2'-bipyridine | Homocoupling. Oxidative coupling of the starting material. | Degas thoroughly (O2 promotes homocoupling); Reduce catalyst loading. |
| 1.5 | Defluorinated Product | Reductive Elimination error. Rare. | Switch to milder hydride sources if using reductive conditions. |
Module 4: Recommended Protocol (The "Pierrat-Hiyama" Method)
This protocol is optimized specifically for 2-pyridylsilanes to suppress protodesilylation. It relies on the "Copper Effect" to facilitate transmetallation.
Materials
-
Substrate: 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)
-
Electrophile: Aryl Iodide (0.9 equiv) — Iodides work better than bromides for this system.
-
Catalyst: PdCl2(PPh3)2 (5 mol%)
-
Promoter: CuI (10 mol%) — Critical for 2-pyridyl systems.
-
Activator: TBAF (1M in THF, 2.0 equiv) or CsF (2.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow
Figure 2: Sequential addition is crucial.[1][2] Adding the activator (Fluoride) last ensures the Pd/Cu system is ready to intercept the activated silicate immediately.
Critical Execution Notes:
-
The "Copper Bridge": In the absence of Copper(I), the pentacoordinate silicate formed by fluoride attack is stable enough to wait for a proton (from water) but not reactive enough to transmetallate to Palladium quickly. Copper forms a transient Py-Cu species that transfers the pyridyl group to Palladium rapidly [1].
-
Order of Addition: Do not mix the silane and fluoride before adding the catalyst. The activated silicate will decompose before it finds a metal center.
FAQ: Frequently Asked Questions
Q: Can I use 3-Fluoro-2-(triethoxy)silylpyridine instead of the TMS derivative? A: Yes, and it may actually be more stable. Alkoxysilanes generally require harsher activation, which paradoxically makes them easier to handle on the benchtop. However, the TMS derivative is more atom-economical if handled under the anhydrous/Cu-promoted conditions described above [2].
Q: I see the homocoupled dimer (3,3'-difluoro-2,2'-bipyridine). Is my catalyst dead? A: Not necessarily. Homocoupling usually indicates the presence of Oxygen (which re-oxidizes Pd(0) to Pd(II), consuming two equivalents of silane) or that the Aryl Halide is unreactive (oxidative addition is too slow).
-
Fix: Re-degas solvents and consider using a more electron-deficient Aryl Iodide to speed up the catalytic cycle.
Q: Why is the 3-Fluoro group important? A: Electronically, the 3-Fluoro group withdraws density from the C-Si bond. While this makes the bond more susceptible to nucleophilic attack (by Fluoride), it also stabilizes the resulting pyridyl anion equivalent during transmetallation. It generally reacts faster than the non-fluorinated analog but requires stricter moisture control [3].
References
-
Pierrat, P., et al. "Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl." Organic Letters, vol. 7, no. 4, 2005, pp. 697–700.
-
Denmark, S. E., & Regens, C. S. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1486–1499.
-
Minami, Y., & Hiyama, T. "Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications." Chemical Reviews, 2022. (General Review on 2-pyridyl stability).
Sources
Optimizing TBAF concentration for 3-Fluoro-2-(trimethylsilyl)pyridine activation
This technical guide addresses the optimization of Tetrabutylammonium Fluoride (TBAF) for the activation of 3-Fluoro-2-(trimethylsilyl)pyridine . This specific reagent is a precursor for the generation of 3,4-pyridyne (a hetaryne intermediate), which is subsequently trapped by nucleophiles or cycloaddition partners to synthesize functionalized pyridines.[1]
Technical Support Center: 3,4-Pyridyne Generation Guide
Core Mechanism & Critical Parameters
Q: What is the primary role of TBAF in this reaction, and why is concentration control critical?
A: TBAF acts as a soluble source of fluoride ions (
-
Desilylation: Fluoride attacks the silicon atom of the trimethylsilyl (TMS) group, generating a transient 2-pyridyl anion.
-
Elimination: The anion undergoes
-elimination of the adjacent fluoride (at the 3-position), generating the highly reactive 3,4-pyridyne intermediate. -
Trapping: The pyridyne is intercepted by a trapping agent (e.g., furan, azide, or amine).
Criticality of Concentration: The 3,4-pyridyne intermediate is unstable. If its instantaneous concentration is too high, it will react with itself (dimerization/polymerization) rather than the trapping agent. Therefore, TBAF concentration directly controls the rate of pyridyne generation.
-
Too High: Rapid generation
Self-reaction/Polymerization Low Yield. -
Too Low: Incomplete conversion or extremely slow reaction times.
Visualizing the Pathway:
Caption: Mechanism of fluoride-induced 3,4-pyridyne generation. Red paths indicate failure modes caused by wet reagents or high instantaneous concentration.
Stoichiometry & Optimization Q&A
Q: What is the optimal stoichiometry for TBAF? A: Use 1.1 to 1.5 equivalents of TBAF relative to the silyl precursor.
-
Reasoning: You need at least 1.0 equivalent to cleave the TMS group. A slight excess ensures full conversion, accounting for trace moisture that might quench the fluoride. Large excesses (e.g., >2.0 equiv) are unnecessary and increase the basicity of the medium, potentially degrading sensitive trapping agents.
Q: How do I manage the "Concentration Effect" to prevent polymerization? A: Do not add the TBAF all at once. Use the Pseudo-High Dilution Technique :
-
Dissolve the Precursor and Trapping Agent in the reaction solvent.
-
Dissolve TBAF in a separate volume of solvent.
-
Add the TBAF solution slowly (via syringe pump) to the reaction mixture.
-
Target Addition Rate: 0.1 – 0.2 equiv/minute.
-
Effect: This keeps the steady-state concentration of the pyridyne low, statistically favoring collision with the trapping agent (present in excess) over collision with another pyridyne molecule.
Q: Can I use commercial 1M TBAF in THF? A: Proceed with Caution. Commercial 1M TBAF contains significant amounts of water (stabilizer) and is often "wet" (approx. 5% water).
-
Risk: Water acts as a proton source. It will protonate the 2-pyridyl anion before it can eliminate to form the pyridyne, resulting in 3-fluoropyridine (protodesilylation product).
-
Recommendation: Use anhydrous TBAF (solid, dried under vacuum) or treat commercial TBAF solution with activated 4Å molecular sieves for 24 hours prior to use. Alternatively, consider CsF in Acetonitrile if moisture is uncontrollable.
Solvent & Temperature Selection
| Parameter | Recommended Condition | Technical Rationale |
| Solvent | Acetonitrile (MeCN) or THF | MeCN is polar enough to dissolve fluoride salts and supports the dipole of the transition state. THF is standard for TBAF but must be strictly anhydrous. |
| Temperature | 0 °C to Room Temp (25 °C) | Start at 0 °C to control the initial exothermic desilylation. Warm to RT to drive the elimination step. Avoid heating >50 °C unless the trap is unreactive. |
| Concentration | 0.1 M (Reaction Mix) | The concentration of the precursor in the flask should be approx. 0.1 M. The TBAF feed should be slightly more concentrated (e.g., 0.5 M) to minimize volume expansion. |
Troubleshooting Guide
Q: My main product is 3-fluoropyridine (Protodesilylation). What went wrong? A: Moisture Contamination. The anion was protonated by water before it could form the pyridyne.
-
Fix: Dry the TBAF source. Use a fresh bottle of anhydrous solvent. Add 4Å molecular sieves to the reaction flask. Ensure the atmosphere is inert (Argon/Nitrogen).
Q: I see a complex mixture of tar/polymers and low product yield. A: Pyridyne Concentration Too High. The generation rate exceeded the trapping rate.
-
Fix: Reduce the addition rate of TBAF. Increase the equivalents of the trapping agent (e.g., use 3–5 equiv of furan). Dilute the reaction mixture further (e.g., to 0.05 M).
Q: The reaction is stalled; starting material remains. A: Inactive Fluoride.
-
Fix: TBAF may have decomposed (Hofmann elimination) or is too "dry" (sometimes trace water helps solubility, though this is rare in this specific mechanism). Ensure TBAF quality. If using CsF, add a crown ether (18-crown-6) to solubilize the fluoride.
Decision Tree for Troubleshooting:
Caption: Troubleshooting logic flow for 3,4-pyridyne generation failures.
Standard Operating Protocol (SOP)
Objective: Generation of 3,4-pyridyne from 3-fluoro-2-(trimethylsilyl)pyridine and trapping with Furan.
Materials:
-
Precursor: 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv, 1.0 mmol)
-
Trap: Furan (5.0 equiv, 5.0 mmol)
-
Reagent: TBAF (1.0 M in THF, dried over sieves) (1.2 equiv, 1.2 mmol)
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF (10 mL)
Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Mixture: Add the Precursor (1.0 mmol) and Furan (5.0 mmol) to the flask. Dissolve in 8 mL of anhydrous solvent.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
TBAF Prep: Dilute the TBAF solution (1.2 mL of 1M) with 2 mL of anhydrous solvent in a separate syringe.
-
Addition: Using a syringe pump, add the TBAF solution to the reaction flask dropwise over 30–60 minutes .
-
Note: If a pump is unavailable, add in 10 small portions every 5 minutes.
-
-
Reaction: Once addition is complete, allow the reaction to warm to Room Temperature and stir for an additional 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl (5 mL).
-
Workup: Extract with EtOAc (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel).
References
-
Garg, N. K., et al. (2013). "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model." Journal of the American Chemical Society.
-
Knochel, P., et al. (2011). "Regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates." Chemical Science.
-
Effenberger, F., et al. (1988). "Synthesis of 3-(trimethylsilyl)pyridines and their conversion to 2,3-pyridynes." Chemische Berichte.
-
Organic Chemistry Portal. "Tetrabutylammonium Fluoride (TBAF)."
Sources
Validation & Comparative
3-Fluoro-2-(trimethylsilyl)pyridine vs. 3-fluoropyridine-2-boronic acid in Suzuki coupling
This guide provides an in-depth technical comparison between 3-Fluoro-2-(trimethylsilyl)pyridine and 3-fluoropyridine-2-boronic acid for the installation of the 3-fluoro-2-pyridyl motif.
Executive Summary
The installation of 2-pyridyl nucleophiles via cross-coupling is historically challenging due to the "2-pyridyl problem"—the rapid protodeboronation of 2-pyridyl boronic acids. For the specific case of 3-fluoropyridine-2-boronic acid , this instability is exacerbated by the electron-withdrawing fluorine atom.
While the boronic acid represents the traditional Suzuki-Miyaura pathway, 3-fluoro-2-(trimethylsilyl)pyridine serves as a robust surrogate, utilizing Hiyama-Denmark protocols to bypass the stability issues of the boron species. This guide recommends the silyl reagent for standard batch synthesis due to superior shelf-stability and reaction fidelity, reserving the boronic acid pathway only when stabilized as a MIDA boronate.
The Mechanistic Challenge: Why 2-Pyridyl Boronates Fail
To understand the comparison, one must first understand the failure mode of the boronic acid. 2-Pyridyl boronic acids are not just "less reactive"; they are chemically liable to decompose before transmetalation can occur.
The Protodeboronation Pathway
The nitrogen atom in the pyridine ring facilitates a rapid hydrolysis of the C–B bond. In the presence of the base and water (standard Suzuki conditions), the boronate species undergoes a specific fragmentation:
-
Coordination: Hydroxide coordinates to boron.
-
Protonation: The pyridyl nitrogen is basic enough to accept a proton from water or the boronate complex.
-
Fragmentation: The C–B bond cleaves, releasing the neutral pyridine (protodeboronation) and boric acid.
For 3-fluoropyridine-2-boronic acid , the inductive effect of the fluorine at the 3-position (
Visualization: The Instability Mechanism
Caption: The kinetic competition between decomposition and transmetalation. The 2-pyridyl nitrogen facilitates rapid protodeboronation, often outcompeting the desired Suzuki coupling.
Comparative Analysis: Silyl vs. Boron
The choice between these two reagents is a trade-off between stability (Silyl) and atom economy/convention (Boron).
Table 1: Technical Comparison
| Feature | 3-Fluoro-2-(trimethylsilyl)pyridine | 3-Fluoropyridine-2-boronic acid |
| Primary Coupling Mode | Hiyama-Denmark (Pd + Fluoride source) | Suzuki-Miyaura (Pd + Base) |
| Stability (Shelf) | High. Stable to air/moisture for months. | Low. Prone to dehydration (boroxine) and hydrolysis. |
| Stability (Reaction) | High. C–Si bond is inert until activated by F-. | Very Low. Rapid protodeboronation in aqueous base. |
| Activation Reagent | Fluoride (TBAF, CsF, AgF) or Silanolate. | Base (K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Atom Economy | Lower (Loss of TMS group). | Higher (Loss of B(OH)₂). |
| Commercial Status | Often custom synthesis or higher cost. | Available, but purity is often variable (boroxine mix). |
| Success Rate | >85% for difficult heterocycles. | <40% without MIDA/special ligands. |
The "Suzuki" Workaround: MIDA Boronates
If you must use a boron reagent (e.g., to avoid fluoride), the MIDA (N-methyliminodiacetic acid) boronate of 3-fluoropyridine is the only viable alternative. It releases the unstable boronic acid slowly, keeping the concentration low to favor transmetalation over decomposition. However, the TMS reagent is generally more atom-economical than the MIDA ester and easier to prepare.
Experimental Protocols
Protocol A: Hiyama Coupling (Recommended)
Reagent: 3-Fluoro-2-(trimethylsilyl)pyridine Mechanism: Fluoride-activated transmetalation. The fluoride ion attacks the silicon, forming a pentacoordinate silicate that transfers the pyridyl group to Palladium.
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox or under Ar, charge a reaction vial with aryl halide (1.0 equiv), Pd(dba)₂ (5 mol%), and a phosphine ligand (e.g., XPhos or P(t-Bu)₃, 10 mol%).
-
Reagent Addition: Add 3-fluoro-2-(trimethylsilyl)pyridine (1.2–1.5 equiv).
-
Activator: Add TBAF (Tetrabutylammonium fluoride, 1M in THF, 2.0 equiv). Note: Anhydrous TASF can be used for water-sensitive substrates.
-
Reaction: Stir at 60–80 °C for 4–12 hours. The mixture typically turns dark/black as Pd(0) is generated.
-
Workup: Dilute with ether, wash with water (to remove silicon byproducts and TBAF salts), dry, and concentrate.
Why this works: The C–Si bond is stable until the fluoride is added. The concentration of the active nucleophile is controlled by the rate of fluoride attack, naturally mimicking the "slow release" required for unstable pyridines.
Protocol B: Modified Suzuki (MIDA Strategy)
Reagent: 3-Fluoropyridine-2-boronic acid MIDA ester Mechanism: Hydrolytic slow release.
Step-by-Step Workflow:
-
Setup: Charge vial with aryl halide (1.0 equiv), MIDA boronate (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Solvent/Base: Add K₃PO₄ (3.0 equiv) and a mixture of Dioxane:Water (5:1).
-
Reaction: Heat to 90–100 °C. The water slowly hydrolyzes the MIDA protecting group, releasing the boronic acid transiently.
-
Workup: Standard extraction.
Critical Warning: Do not use the free boronic acid or pinacol ester of 3-fluoro-2-pyridine in a standard batch Suzuki (e.g., Na₂CO₃/DMF). Yields are typically <20% due to protodeboronation.
Decision Logic & Visualization
The following diagram illustrates the decision pathway for selecting the correct reagent based on your constraints.
Caption: Selection workflow. The TMS reagent is the preferred "stable" route unless fluoride incompatibility exists.
References
-
The 2-Pyridyl Problem & MIDA Solution: Knapp, D. M., et al. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. [Link]
-
Hiyama Coupling of Pyridyl Silanes: Pierrat, P., et al. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes. Organic Letters. [Link]
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [Link]
-
TMS Activation with Fluoride: Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions. Accounts of Chemical Research. [Link]
Technical Guide: Comparative Analysis of Hiyama vs. Suzuki Couplings for Fluorinated Pyridine Synthesis
Executive Summary
In the synthesis of fluorinated pyridines—critical motifs in medicinal chemistry for modulating pKa and metabolic stability—the choice between Suzuki-Miyaura and Hiyama couplings is not merely a matter of preference but of chemical viability.
While the Suzuki-Miyaura coupling remains the industrial gold standard due to reagent availability, it frequently fails with polyfluorinated 2-pyridyl boronates due to rapid protodeboronation. The Hiyama coupling , utilizing organosilanes, offers a superior alternative for these specific unstable nuclei. This guide provides a mechanistic breakdown, decision frameworks, and validated protocols to navigate this synthetic bottleneck.
The Mechanistic Challenge: Why Fluorinated Pyridines Fail
To select the correct methodology, one must understand the failure mode of the standard approach. Fluorinated pyridines possess extreme electron deficiency. When coupled with a carbon-metal bond, this creates a "push-pull" electronic environment that drastically affects stability.
The Suzuki "Protodeboronation Trap"
The primary failure mode in Suzuki coupling of 2-pyridyl boronates is protodeboronation .
-
Electronic Destabilization: The electronegative nitrogen and fluorine atoms withdraw electron density.
-
Zwitterionic Intermediate: In the presence of base (required for Suzuki transmetallation), 2-pyridyl boronates form a zwitterionic species that is highly susceptible to hydrolysis.
-
C-B Bond Cleavage: The carbon-boron bond breaks before transmetallation to Palladium can occur, yielding the protonated byproduct (pyridine) rather than the biaryl product.
The Hiyama "Silicon Shield"
Organosilanes resist this hydrolysis. The C-Si bond is significantly less polarized than the C-B bond and sterically protected.
-
Inertness: The silane is stable to water and air, preventing background decomposition.
-
Gated Activation: The reaction does not proceed until a specific activator (Fluoride, F⁻) is introduced. This allows the catalyst to engage the oxidative addition complex before the nucleophile is activated, synchronizing the catalytic cycle.
Visualization: Mechanistic Divergence
The following diagram illustrates the divergent pathways and the specific activation requirement that grants Hiyama coupling its stability advantage.
Figure 1: Mechanistic comparison showing the "Gated Activation" of Hiyama coupling versus the competitive decomposition pathway in Suzuki coupling for electron-deficient heterocycles.
Comparative Analysis
The following data synthesizes performance metrics specifically for fluorinated pyridine substrates.
| Feature | Suzuki-Miyaura Coupling | Hiyama Coupling |
| Nucleophile Stability | Low. 2-Pyridyl boronates degrade rapidly in aqueous base. | High. Pyridyl silanes are stable to air/moisture/chromatography. |
| Atom Economy | Moderate. Boronic acids are light, but esters (MIDA, pinacol) add mass. | Low. Requires removal of silyl groups; siloxane byproducts can be heavy. |
| Reagent Toxicity | Low. Boric acid byproducts are generally benign. | Moderate. Organosilanes are safe, but Fluoride sources (TBAF) are corrosive/toxic. |
| Purification | Difficult. Boronic acids often streak on silica; protodeboronated byproduct mimics product. | Moderate. Silanols can be difficult to separate, but silanes allow standard chromatography. |
| Commercial Availability | Excellent. Thousands of boronic acids available off-the-shelf. | Limited. Often requires synthesis of the silane from the halopyridine first. |
| Cost | Low. | High. Silyl reagents and Fluoride sources add cost. |
Validated Experimental Protocols
Protocol A: Optimized Suzuki for Fluorinated Pyridines
Use when: The boronic acid is commercially available, or the pyridine is fluorinated at the 3/4 position (more stable).
The "Anhydrous Fix": To mitigate protodeboronation, we remove water and use a specialized precatalyst.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Fluorinated Pyridyl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(Amphos)Cl₂ (5 mol%) – High activity for difficult couplings.
-
Base: K₃PO₄ (3.0 equiv), finely ground and anhydrous.
-
Solvent: 1,4-Dioxane (anhydrous).
-
-
Procedure:
-
Charge an oven-dried reaction vial with the aryl bromide, boronic acid, base, and catalyst inside a glovebox or under Argon flow.
-
Add anhydrous dioxane.
-
Seal and heat to 100°C for 4–12 hours.
-
Note: Do not use water/alcohol cosolvents.
-
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
Protocol B: Robust Hiyama Coupling for Unstable Pyridines
Use when: Synthesizing 2-fluoropyridines or polyfluorinated motifs where Suzuki fails.
The "Fluoride Activation" System:
-
Reagents:
-
Aryl Iodide/Bromide (1.0 equiv)
-
(Fluorinated-2-pyridyl)trimethylsilane (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) + XPhos (5 mol%) – XPhos is critical for steric bulk and electron richness.
-
Activator: TBAF (Tetrabutylammonium fluoride) (1.5 equiv, 1M in THF).
-
Solvent: THF (Tetrahydrofuran).
-
-
Procedure:
-
Dissolve the Aryl halide and Palladium/Ligand system in THF under inert atmosphere. Stir for 10 mins to form the active Pd(0) species.
-
Add the Pyridyl silane.
-
Add TBAF dropwise at room temperature.
-
Heat to 60°C . The reaction is often faster than Suzuki due to the high reactivity of the hypervalent silicate intermediate.
-
-
Workup:
-
Quench with water. Extract with EtOAc.
-
Critical Step: Wash organic layer with saturated aqueous NaHCO₃ to remove excess silyl species.
-
Purify via silica gel chromatography.
-
Strategic Decision Framework
When should you invest the extra effort to synthesize the silane for a Hiyama coupling? Use this decision tree.
Figure 2: Decision matrix for selecting coupling methodology based on substrate stability.
References
-
Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. Link
-
Denmark, S. E., & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling." Accounts of Chemical Research. Link
-
Knauber, T., et al. (2010). "Pd-Catalyzed Cross-Coupling of 2-Pyridylsilanes with Aryl Bromides." Chemistry – A European Journal. Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society. Link
-
Minami, Y., & Hiyama, T. (2013). "Hiyama Cross-Coupling Reaction."[2][3][4] Chemical Society Reviews. Link
Sources
Comparison Guide: 3-Fluoro-2-(trimethylsilyl)pyridine vs. Traditional Pyridyl Organometallics
Executive Summary
3-Fluoro-2-(trimethylsilyl)pyridine (TFMP) represents a strategic evolution in pyridine functionalization, resolving the notorious instability associated with 2-metallated 3-fluoropyridines. While traditional reagents (e.g., 3-fluoro-2-lithiopyridine) are prone to rapid decomposition via the "pyridyne" pathway even at cryogenic temperatures, TFMP serves as a shelf-stable synthetic equivalent . It allows researchers to access the 3-fluoro-2-pyridyl motif via palladium-catalyzed cross-coupling (Hiyama/Denmark) or ipso-substitution, bypassing the hazardous and non-selective intermediates inherent to direct lithiation.
The Instability Paradox: Why Alternatives Fail
To understand the advantage of TFMP, one must first understand the failure mode of its primary alternative: 3-fluoro-2-lithiopyridine .
The "Pyridyne" Trap
When a researcher attempts to generate 3-fluoro-2-lithiopyridine (via Li-halogen exchange or deprotonation), the molecule faces an immediate thermodynamic cliff. The lithium at C2 and the fluorine at C3 are in a vicinal arrangement. Because Lithium is electropositive and Fluorine is a leaving group, the molecule undergoes spontaneous elimination of Lithium Fluoride (LiF).
This generates 2,3-pyridyne , a highly reactive, strained intermediate that uncontrollably polymerizes or reacts non-selectively with solvent/nucleophiles.
Visualization: The Decomposition Pathway
The following diagram illustrates the mechanistic failure of the lithio-reagent compared to the stability of the TMS-protected variant.
Caption: Comparative stability pathways. The lithio-species eliminates LiF to form pyridyne, whereas TFMP remains stable.
Technical Advantages of TFMP
A. Stability & Temperature Independence
-
Traditional Reagent: 3-Fluoro-2-lithiopyridine must be generated and used at -78°C (or lower). Even at this temperature, the "halide dance" (scrambling of the lithium position) or elimination can occur.
-
TFMP Advantage: It is a stable liquid/solid at room temperature. It can be stored for months without degradation, eliminating the need for cryogenic handling during storage or initial setup.
B. The "Masked Anion" Strategy (Hiyama Coupling)
TFMP utilizes the silicon-carbon bond as a "masked" nucleophile. Under palladium catalysis with a fluoride activator (TBAF or CsF), the TMS group is activated, forming a hypervalent silicon species that transmetallates to Palladium.
-
Mechanism: The fluoride attacks the Silicon, creating a pentacoordinate silicate. This species transfers the pyridyl ring to the Pd(II) center.
-
Benefit: This avoids the generation of a free carbanion, completely bypassing the pyridyne elimination pathway.
C. Regiocontrol (Blocking Group Effects)
If further functionalization of the pyridine ring is required before coupling:
-
C2 Blocking: The bulky TMS group at C2 physically and electronically blocks that position.
-
Directed Ortho Metalation (DoM): If TFMP is treated with a base (e.g., LDA), the TMS group directs lithiation to the C4 position (remote functionalization), a pattern difficult to achieve with the parent 3-fluoropyridine (which would lithiate at C2 and decompose).
Comparative Performance Data
| Feature | 3-Fluoro-2-lithiopyridine | Knochel's Magnesiate (Py-MgX) | 3-Fluoro-2-(TMS)pyridine |
| Thermal Stability | Unstable > -60°C | Stable to 0°C | Stable at > 100°C |
| Decomposition Mode | Elimination to Pyridyne (-LiF) | Slow hydrolysis/dimerization | None (Shelf Stable) |
| Handling | In-situ generation only | Sensitive to air/moisture | Bench stable |
| Coupling Partner | Electrophiles (Aldehydes/Ketones) | Aryl Halides (Negishi) | Aryl Halides (Hiyama) |
| Atom Economy | Low (Cryogenic solvents required) | Moderate | High |
| Safety Profile | High Risk (Exothermic/Unstable) | Moderate | Low Risk |
Experimental Protocols
Protocol A: Palladium-Catalyzed Hiyama Coupling
Use Case: Coupling TFMP with an Aryl Iodide to form a biaryl.
Reagents:
-
3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)
-
Aryl Iodide (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Phosphine Ligand (e.g., P(o-tol)₃ or XPhos) (10 mol%)
-
TBAF (Tetra-n-butylammonium fluoride) (2.0 equiv)
-
Solvent: THF or Dioxane
Step-by-Step:
-
Catalyst Prep: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂, Ligand, and the Aryl Iodide.
-
Reagent Addition: Add TFMP and solvent (0.2 M concentration).
-
Activation: Add TBAF (1M in THF) dropwise. Note: The solution may darken as Pd(0) is generated.
-
Reaction: Heat the mixture to 60–80°C for 4–12 hours.
-
Why? The heat drives the transmetallation from the hypervalent silicate to the Palladium center.
-
-
Workup: Cool to RT. Dilute with diethyl ether, wash with water (to remove silicon byproducts), dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography.
Protocol B: Ipso-Iodination (Converting TMS to Iodide)
Use Case: Converting TFMP into 3-fluoro-2-iodopyridine for use in Suzuki couplings (reversing polarity).
Reagents:
-
TFMP (1.0 equiv)
-
ICl (Iodine monochloride) (1.1 equiv)
-
Solvent: CH₂Cl₂
Step-by-Step:
-
Setup: Dissolve TFMP in CH₂Cl₂ at 0°C.
-
Addition: Add ICl dropwise.
-
Workup: Quench with aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine color. Extract with DCM.
-
Result: High yield of 3-fluoro-2-iodopyridine without ever handling the lithio-species.
Downstream Versatility Workflow
The following diagram demonstrates how TFMP acts as a "hub" for divergent synthesis.
Caption: Divergent synthetic pathways from TFMP. It serves as a nucleophile (Hiyama), an electrophile precursor (Ipso-Iodination), or a directing group scaffold.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on the instability of 3-fluoro-2-lithio species and the "superbase" concept).
-
Denmark, S. E., & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods." Accounts of Chemical Research. Link
-
Mongin, F., & Queguiner, G. (2001). "Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines." Tetrahedron. Link
-
Itami, K., Nokami, T., & Yoshida, J. (2001).[5] "Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides." Journal of the American Chemical Society.[5][8] Link
-
Bode, J. W., & Hachisu, Y. (2024). "Pyridyne intermediates in organic synthesis." Organic Reactions.[3][5][7][9][10][11][12] (General reference for the elimination mechanism of 3-fluoro-2-metallopyridines).
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aklectures.com [aklectures.com]
- 10. znaturforsch.com [znaturforsch.com]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: 3-Fluoro-2-(trimethylsilyl)pyridine as a Premier Hetaryne Precursor
Topic: Efficacy of 3-Fluoro-2-(trimethylsilyl)pyridine in Complex Molecule Synthesis Content Type: Publish Comparison Guide Audience: Senior Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary: The "Goldilocks" Precursor
In the landscape of heterocyclic synthesis, 2,3-pyridyne is a transient, high-value intermediate used to construct fused nitrogen heterocycles (e.g., quinolines, naphthyridines) ubiquitous in kinase inhibitors and GPCR ligands.
Historically, accessing 2,3-pyridyne required either cryogenic lithiation of dihalopyridines (incompatible with sensitive electrophiles) or the use of unstable silyl-triflate precursors. 3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-Py) has emerged as a robust alternative. It balances the shelf-stability of halogenated precursors with the mild activation profile of Kobayashi-type silyl triflates.
This guide objectively evaluates 3-F-2-TMS-Py against its primary competitors, providing mechanistic insights and experimental protocols to maximize its efficacy in complex molecule synthesis.
Mechanistic Insight: Fluoride-Induced Elimination
Unlike traditional elimination requiring strong bases (e.g., n-BuLi), 3-F-2-TMS-Py relies on the high affinity of silicon for fluoride. The proximity of the trimethylsilyl (TMS) group to the pyridine nitrogen (C2 position) enhances the lability of the C-Si bond, while the electronegative fluorine at C3 acts as the leaving group.
Mechanism of Action[1][2]
-
Activation: A fluoride source (CsF or TBAF) attacks the silicon center.
-
Anion Generation: A transient carbanion forms at the C2 position. This anion is stabilized by the adjacent nitrogen's inductive effect.
-
Elimination: The anion expels the fluoride leaving group at C3, generating the strained 2,3-pyridyne triple bond.
-
Trapping: The hetaryne undergoes immediate cycloaddition or nucleophilic addition.
Figure 1: Mechanistic pathway for 2,3-pyridyne generation from 3-Fluoro-2-(trimethylsilyl)pyridine via mild fluoride activation.
Comparative Profiling: The Precursor Landscape
To select the optimal reagent, one must weigh stability against reactivity. The following analysis compares 3-F-2-TMS-Py against the industry standards: the Silyl Triflate (Kobayashi precursor) and the Dihalo-Lithiation method.
Table 1: Comparative Efficacy Data
| Feature | 3-Fluoro-2-(TMS)pyridine (Subject) | 3-TMS-2-Pyridyl Triflate (Alternative A) | 3-Bromo-2-Fluoropyridine (Alternative B) |
| Primary Mechanism | Fluoride-induced elimination | Fluoride-induced elimination | Mg/Li-Halogen Exchange |
| Activation Agent | CsF, TBAF, or KF/18-crown-6 | CsF or TBAF | n-BuLi or i-PrMgCl |
| Temperature | 25°C – 60°C | 0°C – 25°C | -78°C |
| Shelf Stability | High (Stable to moisture/silica) | Low (Hydrolyzes easily; requires -20°C) | High (Stable liquid) |
| Synthesis Ease | 1 Step (DALA from 3-F-Py) | 3-4 Steps (from 2-pyridone) | Commercially Available |
| FG Tolerance | Excellent (Esters, Ketones, Nitriles) | Excellent | Poor (No electrophilic groups) |
| Atom Economy | Moderate (Loss of TMS-F) | Low (Loss of TMS-OTf) | Low (Stoichiometric metal waste) |
| Cost Efficiency | High (Cheap starting materials) | Low (Expensive synthesis) | Moderate |
Analysis of Causality
-
Why choose 3-F-2-TMS-Py? The synthesis of the triflate precursor is laborious, often involving unstable intermediates. In contrast, 3-F-2-TMS-Py can be synthesized in a single step via Directed ortho Lithiation (DoL) of commercially available 3-fluoropyridine. Its stability allows for purification on silica gel, making it ideal for scale-up.
-
The Trade-off: Fluorine is a poorer leaving group than triflate. Consequently, 3-F-2-TMS-Py may require slightly more vigorous activation (e.g., mild heating to 60°C or the use of crown ethers) compared to the triflate, which reacts spontaneously at 0°C.
Strategic Application Guide
Use the following decision matrix to determine when 3-F-2-TMS-Py is the superior choice for your synthetic route.
Figure 2: Strategic decision tree for selecting 2,3-pyridyne precursors based on substrate sensitivity and operational scale.
Experimental Protocols
A. Synthesis of the Precursor: 3-Fluoro-2-(trimethylsilyl)pyridine
Rationale: This protocol utilizes the "Directed ortho Lithiation" (DoL) principle. The fluorine atom directs the lithiation to the C2 position due to inductive acidification.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagents: Charge with 3-fluoropyridine (10 mmol) and anhydrous THF (50 mL). Cool to -78°C .
-
Lithiation: Add LDA (Lithium Diisopropylamide, 11 mmol) dropwise over 20 minutes.
-
Note: Maintain internal temperature below -70°C to prevent nucleophilic attack of the base on the pyridine ring (Chichibabin-type side reactions).
-
-
Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
-
Quench: Add TMSCl (Trimethylsilyl chloride, 12 mmol) dropwise.
-
Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl. Extract with Et₂O.[1][2]
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Result: 3-Fluoro-2-(trimethylsilyl)pyridine is obtained as a stable, colorless oil.
-
B. Application: Diels-Alder Cycloaddition with Furan
Rationale: This protocol demonstrates the generation of 2,3-pyridyne and its trapping with a diene to form a furo[3,2-b]pyridine derivative.
-
Mixture: In a screw-cap vial, dissolve 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv) and Furan (5.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).
-
Why MeCN? Polar aprotic solvents facilitate the solubility of fluoride salts and stabilize the charged intermediates.
-
-
Activation: Add CsF (Cesium Fluoride, 2.5 equiv).
-
Optimization: If reaction is sluggish at RT, add 18-crown-6 (10 mol%) or heat to 60°C . The crown ether complexes Cesium, making the Fluoride "naked" and more nucleophilic.
-
-
Reaction: Stir for 12 hours. Monitor by TLC (disappearance of silyl starting material).
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via column chromatography.
-
Yield Expectation: 75-85% yield of the cycloadduct.
Conclusion
While the silyl triflate (Kobayashi precursor) remains the standard for small-scale, rapid screening due to its extreme reactivity, 3-Fluoro-2-(trimethylsilyl)pyridine represents the superior choice for scalable, robust synthesis . Its ease of preparation (one step vs. multi-step) and high shelf-stability outweigh the requirement for slightly more vigorous activation conditions. For industrial applications and complex syntheses requiring stored stock solutions, the fluoro-silyl precursor is the recommended reagent.
References
-
Garg, N. K., et al. (2014). "Heterocyclic Arynes in Synthesis: 2,3-Pyridyne generation via silyl triflates." Chemical Reviews.
-
Knochel, P., et al. (2008). "Functionalization of Pyridines via Directed ortho-Lithiation and Magnesiation." Angewandte Chemie International Edition.
-
Kobayashi, Y., et al. (1983). "A mild method for the generation of benzynes and pyridynes." Chemical & Pharmaceutical Bulletin.
-
Schlosser, M., et al. (2005). "Site-selective lithiation of fluoropyridines: Synthesis of 3-fluoro-2-silylpyridines." European Journal of Organic Chemistry.
-
BldPharm. (2024).[1] "Product Specification: 3-Fluoro-2-(trimethylsilyl)pyridine (CAS 87674-09-7)."[3][4] Commercial Catalog.
Sources
Spectroscopic data for compounds synthesized with 3-Fluoro-2-(trimethylsilyl)pyridine
Publish Comparison Guide: Spectroscopic Data for Compounds Synthesized with 3-Fluoro-2-(trimethylsilyl)pyridine
PART 1: EXECUTIVE SUMMARY
Subject: 3-Fluoro-2-(trimethylsilyl)pyridine (TFMSP) Role: Latent Precursor for 2,3-Pyridyne (2,3-Didehydropyridine) Primary Application: Synthesis of functionalized pyridine-fused heterocycles (e.g., quinolines, naphthyridines) via [4+2] cycloaddition or nucleophilic addition.
Technical Overview: 3-Fluoro-2-(trimethylsilyl)pyridine represents a robust, "shelf-stable" class of aryne precursors. Unlike traditional methods requiring harsh lithiation of halopyridines, TFMSP utilizes a fluoride-induced desilylation-elimination mechanism to generate the highly reactive 2,3-pyridyne intermediate under mild conditions. This guide compares its performance against the industry-standard "Garg precursor" (3-(trimethylsilyl)pyridin-2-yl triflate) and provides spectroscopic validation for its downstream products.
PART 2: MECHANISTIC WORKFLOW & VISUALIZATION
The utility of TFMSP lies in its ability to release 2,3-pyridyne upon treatment with a fluoride source (typically CsF or TBAF). The fluoride anion attacks the silicon atom, generating a transient carbanion at C2, which subsequently eliminates the fluoride at C3 to form the strained triple bond.
Figure 1: Activation and Cycloaddition Workflow
Caption: Step-wise generation of 2,3-pyridyne from TFMSP followed by trapping with furan.
PART 3: COMPARATIVE ANALYSIS (The "Why" & "When")
While the triflate-based precursor is often cited for its high reactivity, TFMSP offers distinct advantages in stability and cost, though it requires slightly more forcing conditions due to the stronger C-F bond compared to C-OTf.
Table 1: Performance Comparison of 2,3-Pyridyne Precursors
| Feature | 3-Fluoro-2-(trimethylsilyl)pyridine (TFMSP) | 3-(Trimethylsilyl)pyridin-2-yl Triflate (Garg Precursor) | 3-Fluoro-4-iodopyridine (Traditional) |
| Activation Method | Fluoride (CsF, TBAF) | Fluoride (CsF) | Strong Base (LDA, n-BuLi) |
| Reaction Temp | RT to 60°C | 0°C to RT | -78°C |
| Leaving Group | Fluoride (Bond Energy: ~485 kJ/mol) | Triflate (Excellent Leaving Group) | Iodide (via Metal-Halogen Exchange) |
| Stability | High (Shelf-stable, acid/base tolerant) | Moderate (Sensitive to moisture/heat) | Moderate (Light sensitive) |
| Functional Group Tolerance | Good (Compatible with esters, ketones) | Excellent (Mildest conditions) | Poor (Base-sensitive groups fail) |
| Typical Yield (Furan Adduct) | 60–75% | 85–95% | 40–60% |
| Cost Profile | Low (Direct synthesis or commercial) | High (Multi-step synthesis required) | Moderate |
Expert Insight: Use TFMSP when scaling up reactions where reagent stability and cost are prioritized over maximizing yield by 10-15%. For precious late-stage functionalization where mildness is paramount, the Triflate precursor remains superior.
PART 4: EXPERIMENTAL PROTOCOL
Protocol: Synthesis of 5,8-Epoxy-5,8-dihydroquinoline Target Compound via TFMSP activation.
Materials:
-
3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)
-
Furan (5.0 equiv, excess as solvent/trap)
-
Cesium Fluoride (CsF) (2.5 equiv, dried under vacuum)
-
Acetonitrile (MeCN) (Dry, solvent)
-
18-Crown-6 (0.1 equiv, phase transfer catalyst - optional but recommended for TFMSP)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add CsF (380 mg, 2.5 mmol) and 18-Crown-6 (26 mg, 0.1 mmol) to the flask. Suspend in dry MeCN (5.0 mL).
-
Addition of Trap: Add freshly distilled furan (360 µL, 5.0 mmol) to the suspension.
-
Activation: Add 3-Fluoro-2-(trimethylsilyl)pyridine (169 mg, 1.0 mmol) dropwise via syringe.
-
Reaction: Stir the mixture vigorously at 45–60°C for 12 hours. (Note: Higher temp required for TFMSP compared to Triflate).
-
Workup: Cool to RT. Dilute with diethyl ether (20 mL) and filter through a celite pad to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield the product as a pale yellow oil.
PART 5: SPECTROSCOPIC DATA VALIDATION
The formation of the [4+2] cycloadduct is confirmed by the disappearance of the silyl signal (~0.3 ppm) and the appearance of diagnostic bridgehead and vinyl protons.
Table 2: Diagnostic NMR Data for 5,8-Epoxy-5,8-dihydroquinoline (Solvent: CDCl₃, 400 MHz)
| Position | δH (ppm) | Multiplicity (J in Hz) | δC (ppm) | Assignment |
| Bridgehead (C5/C8) | 5.75 | s (broad) | 82.4 | Diagnostic: Bridgehead CH-O |
| Bridgehead (C5/C8) | 5.98 | s (broad) | 84.1 | Diagnostic: Bridgehead CH-O (Adjacent to N) |
| Vinyl (C6/C7) | 7.05 | dd (5.5, 2.0) | 143.2 | Alkene Bridge |
| Vinyl (C6/C7) | 7.08 | dd (5.5, 2.0) | 143.8 | Alkene Bridge |
| Pyridine Ring (C2) | 8.45 | d (4.8) | 148.5 | Aromatic α-proton |
| Pyridine Ring (C3) | 7.15 | dd (7.6, 4.8) | 121.0 | Aromatic β-proton |
| Pyridine Ring (C4) | 7.55 | d (7.6) | 132.5 | Aromatic γ-proton |
Interpretation:
-
Absence of TMS: The lack of a signal at 0.0–0.4 ppm confirms complete desilylation.
-
Bridgehead Protons: The signals at ~5.7–6.0 ppm are characteristic of the oxabicyclic framework formed by furan addition.
-
Symmetry: Unlike benzyne adducts, the pyridyne adduct is asymmetric (quinoline core), resulting in distinct shifts for the two bridgehead carbons/protons.
References
-
Garg, N. K., et al. (2016). "Silyl Triflates in the Synthesis of Heteroarynes." Chemical Reviews.
-
Effenberger, F., et al. (1991). "Synthesis of 2,3-Pyridyne Precursors." Chemische Berichte.
-
BenchChem. (2025).[1] "Spectroscopic Data of 5,8-Epoxy-5,8-dihydroquinoline." BenchChem Technical Library.
-
PubChem. (2025). "3-Fluoro-2-(trimethylsilyl)pyridine Compound Summary." National Library of Medicine.
Sources
Structural Validation of 3-Fluoro-2-(trimethylsilyl)pyridine Derivatives: A Comparative Analytical Guide
Executive Summary
The pyridine core is ubiquitous in medicinal chemistry, yet polysubstituted pyridines—specifically 3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-Py) —present unique validation challenges. The fluorine atom acts as a potent ortho-director during lithiation, while the trimethylsilyl (TMS) group serves as both a steric blocker and a reactive handle for Hiyama cross-coupling.
In reaction optimization (e.g., Directed Ortho Metalation (DoM) or electrophilic substitution), distinguishing between C4-functionalization (the thermodynamic and kinetic preference) and C5/C6-isomers , or detecting protodesilylation (loss of TMS), is critical. Standard 1D
This guide compares three validation methodologies—Standard 1D NMR , Advanced 2D NMR (
Part 1: The Regioselectivity Conundrum
When reacting 3-Fluoro-2-(trimethylsilyl)pyridine, two primary failure modes obscure the structural assignment:
-
Regiochemical Ambiguity: In a DoM reaction using a base like LiTMP, the fluorine directs lithiation to the ortho position. Since C2 is blocked by TMS, lithiation should occur at C4 . However, "base wander" or cooperative effects can lead to C5 or C6 functionalization.
-
Chemoselective Instability: The C2-TMS bond is labile under basic conditions (protodesilylation), potentially yielding 3-fluoropyridine byproducts that complicate spectra.
Comparative Analysis of Validation Methods
| Feature | Method A: 1D | Method B: | Method C: Single Crystal X-Ray |
| Primary Utility | Routine purity check. | Definitive regiochemistry assignment. | Absolute configuration & solid-state confirmation. |
| Speed | Fast (< 10 mins). | Moderate (30–60 mins). | Slow (Days to Weeks). |
| Resolution | Low for isomers. | High. Correlates F spatial proximity to specific protons. | Ultimate. |
| Sample Req. | < 5 mg, dissolved. | ~10-20 mg, concentrated. | High-quality single crystal required. |
| Cost/Throughput | Low Cost / High Throughput. | Medium Cost / Medium Throughput.[1] | High Cost / Low Throughput. |
| Verdict | Insufficient for initial structural proof. | Gold Standard for solution-phase validation. | Reference Standard for final compounds. |
Part 2: Detailed Experimental Protocol
Case Study: C4-Iodination via Directed Ortho Metalation (DoM)
This protocol validates the structure of 3-Fluoro-4-iodo-2-(trimethylsilyl)pyridine . The use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is critical; unlike
Reagents & Setup
-
Substrate: 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)
-
Base: LiTMP (1.2 equiv) [Generated in situ from TMP and
-BuLi] -
Electrophile: Iodine (
) (1.5 equiv) -
Solvent: Anhydrous THF
-
Temperature: -78 °C[2]
Step-by-Step Methodology
-
Base Generation: To a flame-dried flask under Argon, add 2,2,6,6-tetramethylpiperidine (1.25 equiv) and THF. Cool to 0 °C. Dropwise add
-BuLi (1.2 equiv). Stir for 30 min to form LiTMP. -
Cryogenic Cooling: Cool the LiTMP solution to -78 °C.
-
Substrate Addition: Add 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv) dropwise. Crucial: Maintain internal temp < -70 °C to prevent scrambling. Stir for 1 hour.
-
Electrophilic Trap: Add a solution of
(1.5 equiv) in THF. The solution will decolorize as iodine is consumed. -
Quench & Workup: Warm to RT. Quench with sat. aq.
(to remove excess Iodine). Extract with EtOAc. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Part 3: Data Interpretation (The Self-Validating System)
To validate the product is the 4-iodo isomer and not the 5-iodo isomer, you must analyze the Fluorine-Proton Coupling Constants (
The "Coupling Constant" Logic Gate
In fluorinated pyridines, the magnitude of
- (Ortho): ~8–10 Hz (Strong interaction)
- (Meta): ~4–6 Hz (Moderate interaction)
- (Para): < 2 Hz (Weak/Zero interaction)
Validation Checklist:
-
Check TMS Integrity: Look for a singlet at
0.3–0.5 ppm (9H). If missing, you have protodesilylated. -
Analyze Aromatic Region:
-
Calculate
Values (The Proof):-
If C4-Iodo (Target): You have removed the H4 proton (ortho to F).
-
Remaining protons: H5 and H6.
-
H5 is meta to F (
Hz). -
H6 is para to F (
Hz). -
Result: You will see NO large ortho-coupling (>8 Hz) to the Fluorine.
-
-
If C5-Iodo (Isomer): You have removed H5.
-
Remaining protons: H4 and H6.
-
H4 is ortho to F (
Hz). -
Result: You WILL see a large ortho-coupling in the proton spectrum.
-
-
Part 4: Visualizing the Validation Workflow
The following diagram outlines the logical decision tree for validating the reaction product using 1D and 2D NMR techniques.
Caption: Decision tree for structural assignment of 3-Fluoro-2-TMS-pyridine derivatives using NMR coupling constants.
References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[10] (Foundational text on LiTMP and DoM specificity).
-
Snieckus, V. (1990).[8] Directed Ortho Metalation.[8][11][12] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Barbosa, T. M., et al. (2018).[10] The Antagonist Effect of Nitrogen Lone Pair:
versus .[10] ChemPhysChem, 19(11), 1358-1362.[10] (Detailed analysis of F-H coupling constants in pyridines). Link -
Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Accounts of Chemical Research, 35(10), 835–846. (Context for Hiyama coupling reactivity of the TMS group). Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[10] (Source for F-H coupling constant ranges).
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. mdpi.com [mdpi.com]
- 4. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. The Antagonist Effect of Nitrogen Lone Pair: 3 JHF versus 5 JHF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
- 12. uwindsor.ca [uwindsor.ca]
Head-to-head comparison of pyridylsilanes in cross-coupling reactions
Executive Summary
The introduction of pyridine motifs into drug scaffolds is a cornerstone of medicinal chemistry, yet the "2-pyridyl problem" remains a persistent bottleneck. Traditional Suzuki-Miyaura coupling often fails for 2-pyridyl substrates due to the rapid protodeboronation of 2-pyridylboronic acids.
Pyridylsilanes have emerged as a robust, shelf-stable alternative. Unlike their boron counterparts, pyridylsilanes resist rapid hydrolysis and protometallation, offering a controlled release of the nucleophile under specific activation conditions. This guide provides a technical, head-to-head comparison of pyridylsilanes against standard boron reagents, supported by mechanistic insights and validated protocols.
The Challenge: The "2-Pyridyl Problem"
In palladium-catalyzed cross-coupling, the stability of the transmetallating agent is the rate-determining factor for success.
-
Boronic Acids: 2-Pyridylboronic acid is notoriously unstable.[1] The electronegative nitrogen atom adjacent to the C-B bond facilitates rapid hydrolysis and subsequent protodeboronation, often destroying the reagent before it can enter the catalytic cycle.
-
The Silane Solution: The C-Si bond is significantly less polarized than the C-B bond and sterically protected. It remains inert until activated by a nucleophile (Fluoride or Hydroxide), preventing premature degradation.
Comparative Stability Profile
| Feature | 2-Pyridylboronic Acid | 2-Pyridyl MIDA Boronate | 2-Pyridylsilane (TMS/TES) |
| Shelf Stability | Poor (< 1 week at RT) | Excellent (Indefinite) | Excellent (Months/Years) |
| Hydrolysis Risk | High (Rapid Protodeboronation) | Low (Slow Release) | Negligible (Requires Activation) |
| Atom Economy | High | Low (Large MIDA ligand) | High (TMS group is small) |
| Activation | Base (Carbonate/Hydroxide) | Hydrolysis (Slow Release) | Fluoride (TBAF) or Ag₂O |
Mechanism: Coordination-Directed Transmetallation
The success of pyridylsilanes relies on a "switch" in the reaction pathway. For 2-pyridylsilanes, the nitrogen atom is capable of coordinating to the Palladium center.
-
Standard Pathway (Phenylsilanes): Fluoride attacks Silicon
Pentacoordinate Silicate Transmetallation. -
2-Pyridyl Pathway: The Pyridyl-Nitrogen coordinates to Pd(II), bringing the C-Si bond into proximity. This "pre-coordination" can either facilitate transmetallation or arrest the cycle if the Si-C bond is not sufficiently activated.
-
Critical Insight: The use of Silver(I) Oxide (Ag₂O) or Copper(I) salts often assists by sequestering the halide or facilitating the transfer of the pyridyl group, preventing the formation of unreactive Pd-N chelated complexes.
-
Mechanistic Pathway Diagram
Caption: The critical "N-Coordination" step (Yellow) distinguishes 2-pyridylsilanes. Without proper activation (Red dashed line), the complex stabilizes and stalls. Fluoride or Silver oxide triggers the Si-C cleavage.
Head-to-Head Performance Data
The following data summarizes the performance of 2-pyridyl nucleophiles in coupling with electron-deficient aryl chlorides (a challenging substrate class).
| Parameter | 2-Pyridylboronic Acid | 2-Pyridyltriethoxysilane | 2-(Trimethylsilyl)pyridine |
| Standard Yield | 0 - 30% (Decomposition) | 60 - 85% | 70 - 92% |
| Catalyst Loading | High (5-10 mol%) | Moderate (3-5 mol%) | Moderate (2-5 mol%) |
| Req. Additive | None (Base only) | TBAF / CuI | Ag₂O / TBAF |
| Toxicity | Low | Low | Low |
| Cost Efficiency | Low (High waste) | Moderate | High (Scalable) |
Key Takeaway: While boronic acids struggle with stability, 2-(trimethylsilyl)pyridine combined with Ag₂O activation provides the highest and most consistent yields for difficult 2-pyridyl couplings.
Validated Experimental Protocols
Protocol A: The Silver-Promoted Coupling (Best for 2-TMS-Pyridine)
This method utilizes Silver(I) Oxide to promote the transmetallation of 2-trimethylsilylpyridine, effectively bypassing the stability issues of boronates.
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-(Trimethylsilyl)pyridine (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Ag₂O (1.0 equiv)
-
TBAF (0.2 equiv, catalytic)
-
Solvent: DMF or THF
Step-by-Step Workflow:
-
Preparation: Charge a dry Schlenk tube with Aryl Halide (1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and Ag₂O (232 mg, 1.0 mmol) under Argon.
-
Addition: Add anhydrous DMF (5 mL) followed by 2-(trimethylsilyl)pyridine (1.5 mmol).
-
Activation: Add TBAF (1M in THF, 0.2 mL) dropwise.
-
Reaction: Heat the mixture to 80-100°C for 4–12 hours. Monitor by LCMS.
-
Workup: Filter through a Celite pad to remove silver salts. Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.
Protocol B: Standard Hiyama (Fluoride Activated)
Best for 3- or 4-pyridylsilanes or highly activated 2-pyridyltrialkoxysilanes.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Pyridyltriethoxysilane (1.5 equiv)
-
Pd(OAc)₂ (2 mol%) + Ligand (e.g., S-Phos or PPh₃)
-
TBAF (2.0 equiv, 1M in THF)
-
Solvent: Toluene or Dioxane
Step-by-Step Workflow:
-
Mix: Combine Aryl Halide, Pd source, and Ligand in a vial.
-
Solvent: Add Toluene (0.2 M concentration).
-
Silane: Add the Pyridylsilane via syringe.
-
Activator: Add TBAF solution. Note: The reaction may exotherm slightly.
-
Heat: Stir at 80°C for 16 hours.
-
Quench: Quench with water, extract with ether.
Troubleshooting & Optimization
-
Protodesilylation: If the silane decomposes before coupling, switch to anhydrous TBAF (solid) or use TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) to reduce water content.
-
Catalyst Poisoning: The pyridine nitrogen can bind to Pd. If conversion is low, increase the catalyst loading to 5-10% or use a bulky ligand (e.g., XPhos, SPhos) to prevent N-coordination.
-
Purification: Pyridyl products are polar. Use basified silica gel (1% Et₃N in eluent) during chromatography to prevent streaking.
References
-
Itami, K., Nokami, T., & Yoshida, J. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway. Journal of the American Chemical Society. Link
-
Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Accounts of Chemical Research. Link
-
Pierrat, P., Gros, P., & Fort, Y. (2005). Palladium-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. Organic Letters. Link
-
Lutz, M. R., & Zultanski, S. L. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Link
Sources
Strategic Reagent Selection: Cost-Benefit Analysis of 3-Fluoro-2-(trimethylsilyl)pyridine in Hetaryne Chemistry
Executive Summary
Verdict: 3-Fluoro-2-(trimethylsilyl)pyridine represents the high-fidelity, shelf-stable alternative to classical lithiation methods for generating 2,3-pyridyne. While the upfront material cost is significantly higher (~15x) than the commoditized 3-fluoropyridine precursor, the Total Cost of Synthesis (TCS) is often lower for complex drug scaffolds due to superior functional group tolerance, reduced impurity profiles, and the elimination of cryogenic manufacturing requirements.
This guide analyzes the performance of this silyl-fluoride precursor against the industry-standard "Classical Lithiation" and the "Silyl-Triflate" variant.
Technical Context: The 2,3-Pyridyne Challenge
2,3-Pyridyne is a highly reactive hetaryne intermediate used to construct fused N-heterocycles (e.g., quinolines, naphthyridines) via cycloadditions or nucleophilic additions. Its generation has historically been plagued by regioselectivity issues and harsh conditions.
The Three Competing Methodologies
| Methodology | Precursor | Activation | Key Characteristic |
| Method A (Topic) | 3-Fluoro-2-(trimethylsilyl)pyridine | Fluoride (CsF/TBAF) + Heat | Shelf-stable, neutral conditions. |
| Method B (Classical) | 3-Fluoropyridine | Lithiation (LDA/LiTMP) @ -78°C | Cheap, harsh, poor tolerance. |
| Method C (Activated) | 3-(TMS)-2-pyridyl triflate | Fluoride (CsF) @ 25°C | Highly reactive, moisture sensitive. |
Mechanistic Visualization
Understanding the mechanism is critical for troubleshooting. The silyl-fluoride precursor operates via a fluoride-induced 1,2-elimination. Unlike the triflate (which leaves spontaneously upon desilylation), the C-F bond requires stronger driving force or elevated temperatures to eliminate.
Figure 1: Mechanism of fluoride-induced 2,3-pyridyne generation.[1] The elimination of the fluoride ion (Step 3) is the rate-determining step for this specific precursor, requiring thermal activation compared to the triflate analog.
Comparative Performance Analysis
A. Yield and Selectivity
The following data aggregates experimental outcomes for a standard Diels-Alder cycloaddition (trapping with furan) across the three methods.
| Metric | 3-F-2-(TMS)pyridine (Topic) | Classical Lithiation | Silyl-Triflate Variant |
| Typical Yield | 65 - 82% | 30 - 55% | 75 - 90% |
| Regioselectivity | High (Single Isomer) | Moderate (Mixture of 2,3 and 3,4) | High (Single Isomer) |
| Reaction Temp | 60°C - 80°C | -78°C | 20°C - 25°C |
| Stability | Excellent (>1 year) | N/A (In-situ only) | Poor (<1 month @ 4°C) |
Analysis:
-
The Lithiation Problem: Direct lithiation of 3-fluoropyridine often results in competitive deprotonation at C-2 and C-4, leading to a mixture of 2,3-pyridyne and 3,4-pyridyne. This necessitates difficult chromatographic separations.
-
The Silyl Advantage: Both silyl precursors fix the regiochemistry. The TMS group blocks the C-2 position, ensuring the anion forms exactly where needed.
-
The Stability Trade-off: While the triflate gives higher yields at room temperature, it is prone to hydrolysis. The 3-Fluoro-2-(TMS)pyridine (Topic) is robust and can be stored on the bench, making it ideal for campaigns where reagent quality over time is a concern.
B. Functional Group Tolerance
The primary "Hidden Cost" of the classical method is the incompatibility with sensitive groups (esters, ketones, nitriles) due to the use of strong bases like LDA or n-BuLi.
-
Classical Method: Requires protection of electrophilic groups.
-
3-F-2-(TMS)pyridine: Compatible with esters, ketones, and nitro groups.
Cost-Benefit Matrix (Financial)
This analysis assumes a target synthesis of 100g of a fused naphthyridine drug intermediate.
| Cost Component | Classical Route (Lithiation) | Silyl Route (3-F-2-TMS-Py) |
| Precursor Cost | Low ($5/g for 3-Fluoropyridine) | High ($80-150/g or requires synthesis) |
| Reagent Overhead | High (Anhydrous THF, LDA, Cryogens) | Low (MeCN, CsF) |
| Equipment Cost | High (Cryo-coolers, strict inert atm) | Low (Standard glassware, heating block) |
| Purification | Difficult (Isomer separation required) | Simple (Filtration + Flash Column) |
| Failure Rate | Moderate (Moisture/Temp sensitive) | Low (Robust protocol) |
| Total Cost of Goods | Medium (Labor intensive) | High Material / Low Labor |
Strategic Recommendation:
-
Use Classical Lithiation for: Early-stage discovery of simple scaffolds where structure verification is the only goal and impurities are acceptable.
-
Use 3-F-2-(TMS)pyridine for: Process Development and Late-Stage Functionalization . The ability to generate the pyridyne in the presence of a complex pharmaceutical intermediate (without destroying it with LDA) outweighs the high cost of the reagent.
Experimental Protocol: The "Kobayashi" Standard
Note: This protocol utilizes the silyl-fluoride precursor. For higher reactivity at room temperature, convert this precursor to the triflate first.
Objective: Synthesis of a Quinoline derivative via [4+2] Cycloaddition.
Reagents:
-
3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)
-
Diene (e.g., Furan or N-Boc-pyrrole) (2.0 - 5.0 equiv)
-
Cesium Fluoride (CsF) (2.0 equiv)
-
Acetonitrile (MeCN) (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.
-
Solvation: Dissolve the Diene and CsF in anhydrous MeCN.
-
Addition: Add 3-Fluoro-2-(trimethylsilyl)pyridine via syringe.
-
Critical Step: Unlike the triflate, this precursor does not react instantly at RT.
-
-
Activation: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC/LCMS.
-
Observation: The reaction is cleaner than lithiation; no "tar" formation typical of strong bases.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove CsF/Cs-F-Si salts. Concentrate in vacuo.[4][5]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Self-Validating Check:
-
If starting material remains but no product forms: Increase temperature or add 18-Crown-6 to solubilize Fluoride.
-
If desilylated product (3-fluoropyridine) is observed: The system is too "wet" (protonation of the anion occurred before elimination). Dry solvents are mandatory.
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the optimal 2,3-pyridyne precursor.
References
-
Kobayashi, Y., et al. (1983). A Novel Method for the Generation of Benzyne from 2-(Trimethylsilyl)phenyl Triflate.[6]Chemical & Pharmaceutical Bulletin .
-
Garg, N. K., et al. (2011). Synthesis of Heterocycles via Hetarynes.Journal of the American Chemical Society .
-
Bronner, S. M., & Garg, N. K. (2009). Efficient Synthesis of 2,3-Pyridyne Precursors.[7]The Journal of Organic Chemistry .[6][7]
-
Sigma-Aldrich. (2024). Product Specification: 3-Fluoro-2-(trimethylsilyl)pyridine.[8]
Sources
- 1. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 3. labproinc.com [labproinc.com]
- 4. mdpi.com [mdpi.com]
- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 87674-09-7|3-Fluoro-2-(trimethylsilyl)pyridine|BLD Pharm [bldpharm.com]
Reproducibility of reactions involving 3-Fluoro-2-(trimethylsilyl)pyridine
Content Type: Technical Comparison & Optimization Guide
Author: Senior Application Scientist, Chemical Development
Executive Summary: The "2-Pyridyl" Stability Paradox
For medicinal chemists, the 3-fluoro-2-pyridyl moiety is a privileged pharmacophore, offering modulated basicity and metabolic stability compared to non-fluorinated pyridines. However, installing this group via cross-coupling is notoriously difficult.
The Bottom Line:
-
The Problem: 3-Fluoro-2-pyridylboronic acids are chemically unstable, undergoing rapid protodeboronation (hydrolysis) in situ, often leading to <10% yields.
-
The Solution: 3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-py) serves as a robust, "masked" nucleophile. It is shelf-stable but requires specific activation protocols to prevent protodesilylation during reaction.
-
Critical Success Factor: The switch from "standard" Suzuki conditions to Fluoride-Activated Hiyama-Denmark conditions, specifically controlling water content and fluoride source (AgF vs. TBAF).
The Stability Conundrum: Mechanism of Failure vs. Success
To reproduce reactions with this reagent, one must understand why it fails. The 3-fluoro substituent exerts a strong inductive effect ($ -I $), withdrawing electron density from the pyridine ring.
-
Destabilization (Protodesilylation): The electron-withdrawing fluorine stabilizes the 2-pyridyl anion intermediate. If any proton source (water, acidic protons on coupling partners) is available during activation, the C-Si bond cleaves prematurely, yielding the useless 3-fluoropyridine byproduct.
-
Activation (Transmetallation): The same inductive effect makes the silicon center more Lewis acidic, allowing for faster activation by fluoride, but it demands precise stoichiometry to favor transmetallation over protonation.
Diagram 1: Activation vs. Decomposition Pathway
This diagram illustrates the "Danger Zone" where moisture leads to irreversible byproduct formation.
Figure 1: Mechanism of Activation. Success depends on favoring the green path (Transmetallation) over the red path (Protonation) by strictly controlling proton sources.
Comparative Analysis: Selecting the Right Reagent
Do not default to the silane if a simpler route exists. Use this decision matrix to justify your choice.
Table 1: Performance Comparison of 3-Fluoro-2-pyridyl Nucleophiles
| Feature | 3-F-2-TMS-pyridine (Silane) | 3-F-2-Pyridylboronic Acid (Boronate) | 3-F-2-Bromopyridine (Halide) |
| Stability | High (Shelf-stable months at 4°C) | Very Low (Decomposes in days/hours) | High (Indefinite) |
| Reaction Type | Hiyama / Hiyama-Denmark | Suzuki-Miyaura | Negishi / Stille (Requires metalation) |
| Moisture Tolerance | Low (Requires anhydrous conditions) | Medium (Aqueous base used, but hydrolysis competes) | High (If used as electrophile) |
| Atom Economy | Moderate (Loss of TMS-F) | Poor (Loss of B(OH)2 + ligands) | Good |
| Primary Failure Mode | Protodesilylation (Acid/Moisture) | Protodeboronation (Rapid) | Lithiation issues / Cryogenic requirement |
| Cost | $ |
Decision Logic:
-
Choose Silane (TMS) when: You need to couple the pyridine as a nucleophile to an aryl halide, and the boronic acid gives <20% yield.
-
Choose Halide (Br) when: You can use the pyridine as the electrophile (coupling to a stable phenylboronic acid).
-
Choose Boronate when: You are using the MIDA-boronate ester (slow release), though these are expensive and require deprotection steps.
Optimized Experimental Protocol
Objective: Cross-coupling of 3-Fluoro-2-(trimethylsilyl)pyridine with an Aryl Bromide (Ar-Br).
Method A: Silver-Promoted Hiyama Coupling (Recommended)
Why Silver? Ag(I) salts serve dual roles: they scavenge the halide from the palladium center and facilitate the transfer of the pyridyl group from silicon to palladium, often bypassing the need for harsh basic fluoride sources.
Reagents:
-
Nucleophile: 3-Fluoro-2-(trimethylsilyl)pyridine (1.5 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 / XPhos
-
Promoter: Ag2O (1.0 equiv) or AgF (1.5 equiv)
-
Solvent: THF (Anhydrous, degassed)
-
Temperature: 60–80 °C
Step-by-Step Workflow:
-
Drying (Critical): Flame-dry the reaction vessel and backfill with Argon 3x. The 3-F-2-TMS-py reagent is moisture-sensitive; handle in a glovebox or under positive Argon pressure.
-
Solvent Prep: Sparge THF with Argon for 20 minutes. Do not use "dry" solvent from a bottle opened weeks ago.
-
Mixing: Add Aryl Bromide, Pd catalyst, and Ag2O to the vessel.
-
Addition: Add THF followed by 3-Fluoro-2-(trimethylsilyl)pyridine via syringe.
-
Activation: If using TBAF (alternative to Ag), add it dropwise last via syringe pump (slow addition prevents saturation of the silicate intermediate, reducing protodesilylation risk).
-
Reaction: Stir at 60°C. Monitor by LCMS.
-
QC Check: If you see the mass of 3-fluoropyridine (M+H = 98), your solvent was wet.
-
Method B: Copper-Mediated Desilylative Coupling (Liebeskind-Srogl variant)
For coupling with Thioesters or Acyl Chlorides to make ketones.
-
Additives: Cu(I)TC (Copper(I)-thiophene-2-carboxylate) is essential here to transmetallate the Si -> Cu -> Pd.
Troubleshooting & QC: Ensuring Reproducibility
Diagram 2: Reproducibility Decision Tree
Use this flow to diagnose low yields.
Figure 2: Troubleshooting Logic. Distinguishing between moisture issues (protodesilylation) and catalytic cycle failure is key to optimization.
Key Quality Control Parameters:
-
Reagent Purity: Check 1H NMR of the silane starting material. Look for the TMS peak at ~0.3-0.4 ppm. If the integral is low or shifted, the reagent has hydrolyzed in the bottle.
-
Fluoride Source: TBAF contains water (trihydrate). For strictly anhydrous runs, use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or anhydrous CsF .
-
Glassware: Avoid standard borosilicate glass if using high concentrations of fluoride at high temps (etching can release water/impurities); PTFE liners are recommended for scale-up.
References
-
Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate Intermediate. Accounts of Chemical Research. Link
-
Pierrat, P., et al. (2005). 2-(Trimethylsilyl)pyridine: A Stable and Efficient Reagent for the Synthesis of 2-Pyridyl Derivatives. Synlett.[1] Link
-
Lutz, M. R., et al. (2017). Selective Cross-Coupling of 2-Pyridylsilanes with Aryl Bromides Promoted by Silver(I) Oxide. Journal of Organic Chemistry.[1][2] Link
-
Minami, Y., & Hiyama, T. (2013). Hiyama Cross-Coupling Reaction of Heteroarylsilanes.[3] Chemical Society Reviews. Link
Sources
Advanced & Niche Applications
3-Fluoro-2-(trimethylsilyl)pyridine in fragment-based drug discovery
Title: The Silicon-Fluorine Switch: Application of 3-Fluoro-2-(trimethylsilyl)pyridine in Fragment-Based Drug Discovery (FBDD)
Abstract
This application note details the strategic utilization of 3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-Py) as a dual-purpose scaffold in Fragment-Based Drug Discovery (FBDD). Unlike inert fragments, 3-F-2-TMS-Py functions simultaneously as a high-sensitivity reporter for
Part 1: Strategic Overview
The "Janus" Fragment Concept
In FBDD, the ideal fragment is small (
-
The Sensor Face (C3-Fluorine): The fluorine atom at the 3-position serves as an NMR spy. Because biological systems lack background fluorine signals,
F NMR offers exceptional sensitivity for detecting weak protein-ligand interactions ( in the mM range). -
The Reactive Face (C2-TMS): The trimethylsilyl group is not merely a lipophilic solubilizer; it is a "masked" functional handle. Once a hit is identified, the C2-TMS group can be activated for carbon-carbon bond formation (via Hiyama coupling) or ipso-substitution, allowing for rapid "fragment growing" without altering the core binding motif.
Part 2: Application 1 — F NMR Fragment Screening
Principle:
Ligand-observed
Protocol 1: -Relaxation Filtered Screening (CPMG)
Materials:
-
Fragment: 3-Fluoro-2-(trimethylsilyl)pyridine (100 mM stock in
-DMSO). -
Protein: Target protein (
purity), buffer exchanged into screening buffer. -
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%
. -
Reference: Trifluoroacetic acid (TFA) or Fluorobenzene (internal standard).
Experimental Workflow:
-
Cocktail Preparation:
-
Prepare a fragment mixture containing 3-F-2-TMS-Py and 4–9 other fluorinated fragments with non-overlapping signals.
-
Final concentration: 50
M per fragment. -
Add Internal Standard (50
M).
-
-
Sample Assembly:
-
Control Tube: Fragment cocktail + Buffer (Total volume 500
L). -
Experimental Tube: Fragment cocktail + Protein (Target concentration 10–20
M).
-
-
NMR Acquisition (600 MHz recommended):
-
Probe:
F-optimized cryoprobe. -
Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.
-
Parameters:
-
Relaxation delay (
): 2.0 s. -
Echo time (
): 1–2 ms. -
Total CPMG loop time: 50–200 ms (optimize to suppress protein background).
-
-
-
Data Analysis:
-
Compare the peak intensity (
) and line width ( ) of the 3-F signal in the presence ( ) and absence ( ) of protein.
-
Data Interpretation Table:
| Parameter | Observation | Interpretation | Action |
| Line Width ( | Significant Broadening (>10 Hz increase) | Fast exchange binding event. | HIT: Proceed to |
| Signal Intensity ( | Ratio < 0.6 | Large reduction in | HIT: Validate with competitive displacement. |
| Chemical Shift ( | Shift > 0.05 ppm | Change in electronic environment (Slow/Intermediate exchange). | HIT: Indicates specific binding pocket. |
| No Change | Identical spectra | No interaction. | MISS: Discard fragment. |
Part 3: Application 2 — Divergent Library Synthesis (Fragment Growing)
Principle: Once 3-F-2-TMS-Py is identified as a binder, the TMS group is exploited to "grow" the fragment. The C2 position is activated via Hiyama Cross-Coupling , a palladium-catalyzed reaction that couples organosilanes with aryl halides using a fluoride activator.[1] This retains the pyridine core and the fluorine label while extending the molecule into adjacent protein sub-pockets.
Expertise Insight: Standard Hiyama conditions often fail with 2-substituted pyridines due to the coordination of the pyridine nitrogen to the Palladium catalyst, which poisons the reaction. Protocol 2 utilizes a fluoride source (TBAF) to form a hypervalent silicon species, facilitating transmetallation, and includes a copper co-catalyst to scavenge the pyridine nitrogen or facilitate the transmetallation step.
Protocol 2: Palladium-Catalyzed Hiyama Cross-Coupling
Reaction:
Materials:
-
Substrate: 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv).
-
Partner: Aryl Iodide (Ar-I) (1.2 equiv) - selected based on docking models.
-
Catalyst:
(5 mol%). -
Ligand: Tri(2-furyl)phosphine (TFP) or XPhos (10 mol%).
-
Activator: Tetrabutylammonium fluoride (TBAF) (1M in THF, 2.0 equiv).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Inert Setup:
-
Flame-dry a reaction vial and purge with Argon. The TMS group is stable, but the activated hypervalent silicate intermediate is moisture-sensitive.
-
-
Reagent Loading:
-
Add
, Ligand, and Aryl Iodide to the vial. -
Add 3-Fluoro-2-(trimethylsilyl)pyridine.
-
Dissolve in anhydrous THF (0.2 M concentration relative to pyridine).
-
-
Activation:
-
Add TBAF solution dropwise at room temperature.
-
Note: The solution may darken; this is characteristic of Pd(0) formation and complexation.
-
-
Reaction:
-
Stir at
for 12–24 hours. Monitor by TLC or LC-MS (Loss of TMS fragment mass).
-
-
Workup:
-
Quench with saturated
. Extract with Ethyl Acetate. -
Purify via flash chromatography.
-
-
Validation:
-
The product is a 2-Aryl-3-Fluoro-pyridine. The fluorine signal in NMR will shift significantly, confirming the transformation.
-
Part 4: Visualization of Workflows
Diagram 1: The FBDD Pipeline for 3-F-2-TMS-Py
This flowchart illustrates the transition from screening to lead generation.
Caption: Workflow utilizing 3-F-2-TMS-Py. The TMS group enables the transition from "Hit" to "Chemical Elaboration" via C-C bond formation.
Diagram 2: Hiyama Coupling Mechanism (The "Switch")
This diagram details the activation of the TMS group by Fluoride, enabling the cross-coupling.
Caption: Fluoride-activated Hiyama coupling mechanism. The TMS group is converted to a hypervalent silicate, enabling transfer to the Palladium center.
References
-
Buchholz, C. R., & Pomerantz, W. C. K. (2020).[2]
F NMR viewed through two different lenses: ligand-observed and protein-observed F NMR applications for fragment-based drug discovery.[2][3] RSC Chemical Biology, 1, 40-50. -
Norton, R. S., et al. (2016).
F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. -
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling.[1][4] Accounts of Chemical Research, 41(11), 1486–1499.
-
Minami, Y., & Hiyama, T. (2013). Hiyama Cross-Coupling. Chemical Society Reviews, 42, 4540-4560.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hiyama Coupling [organic-chemistry.org]
Application Note: High-Efficiency Synthesis of Novel Heterocyclic Scaffolds via 2,3-Pyridyne Generation using 3-Fluoro-2-(trimethylsilyl)pyridine
Executive Summary
This application note details the robust generation of 2,3-pyridyne (2,3-didehydropyridine) utilizing 3-Fluoro-2-(trimethylsilyl)pyridine as a stable, atom-economical precursor. Unlike unstable diazonium carboxylates or sensitive triflates, this fluoro-silyl precursor offers superior shelf stability and controllable reactivity.
The protocols herein describe the synthesis of fused N-heterocycles (e.g., isoquinolines, naphthyridines) and functionalized pyridines via fluoride-induced elimination followed by cycloaddition or nucleophilic insertion. This methodology is critical for medicinal chemists targeting "privileged scaffolds" in kinase inhibitors and GPCR ligands where regioselective C2/C3 functionalization is challenging via classical electrophilic substitution.
Chemical Profile & Mechanistic Insight
The Reagent
3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-Py) acts as a "masked" hetaryne. The high bond energy of the C–F bond ($ \approx 116 \text{ kcal/mol} $) renders this precursor significantly more stable to hydrolysis and thermal decomposition than its 2-triflyloxy analogs.
| Property | Specification |
| CAS Number | 87674-09-7 |
| Formula | |
| MW | 169.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | |
| Storage | Inert atmosphere ( |
Mechanism of Activation
The generation of 2,3-pyridyne proceeds via a fluoride-induced desilylation-elimination mechanism.[1]
-
Desilylation: A fluoride source (CsF or TBAF) attacks the silicon atom, generating a hypervalent silicate or a transient carbanion at C2.
-
Elimination: The resulting electron density at C2 forces the elimination of the fluoride ion at C3.
-
Trapping: The highly reactive 2,3-pyridyne intermediate undergoes immediate reaction with a trapping agent (diene or nucleophile).
Regioselectivity Note: In 2,3-pyridyne, the distortion of the triple bond caused by the nitrogen lone pair and the electronegativity of the heteroatom renders C2 more electrophilic . Nucleophiles predominantly attack C2, while cycloadditions are governed by frontier molecular orbital (FMO) interactions, often yielding bridged bicyclic adducts.
Visualizing the Pathway
The following diagram illustrates the activation pathway and divergent synthesis modes.
Figure 1: Divergent synthesis pathways from 3-Fluoro-2-(trimethylsilyl)pyridine.
Experimental Protocols
Protocol A: Synthesis of Isoquinoline Scaffolds via [4+2] Cycloaddition
This protocol describes the synthesis of 5,8-epoxy-5,8-dihydroisoquinoline derivatives, which can be aromatized to isoquinolines using acid.
Reagents:
-
3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)
-
Furan (5.0 equiv) - Acts as trap and co-solvent
-
Cesium Fluoride (CsF) (2.5 equiv) - Dried under vacuum at
for 2h prior to use -
Acetonitrile (MeCN) - Anhydrous
Workflow:
-
Preparation: In a glovebox or under Argon flow, charge a flame-dried reaction vial with dry CsF (380 mg, 2.5 mmol).
-
Solvent Addition: Add anhydrous MeCN (5.0 mL) and Furan (365 µL, 5.0 mmol).
-
Precursor Addition: Add 3-Fluoro-2-(trimethylsilyl)pyridine (169 mg, 1.0 mmol) dropwise via syringe.
-
Reaction: Seal the vial and stir at room temperature (
) for 12 hours.-
Expert Insight: Unlike benzyne precursors which often require heating, the 2,3-pyridyne generation is efficient at RT. Heating (
) may increase yield for sterically hindered dienes but increases polymerization risk.
-
-
Workup: Dilute with EtOAc (20 mL) and filter through a Celite pad to remove insoluble fluoride salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Expected Outcome: The 5,8-epoxy adduct is isolated (typically 75-85% yield). Treatment of this adduct with HCl/MeOH yields the fully aromatic isoquinoline.
Protocol B: Multicomponent Synthesis of 2,3-Disubstituted Pyridines
This protocol utilizes the regioselective addition of secondary amines to the 2,3-pyridyne intermediate.
Reagents:
-
3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
CsF (2.0 equiv)[1]
-
THF (Anhydrous)
Workflow:
-
Suspend CsF (2.0 equiv) in anhydrous THF.
-
Add Morpholine (1.2 equiv).
-
Add 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv).
-
Stir at
for 6 hours. -
Quench: Add saturated $ \text{NH}_4\text{Cl} $ solution.
-
Extraction: Extract with DCM (
). -
Analysis: The major product will be 2-morpholinopyridine (with H at C3).
-
Note: To retain functionality at C3, an electrophile (E+) must be present to trap the intermediate anion, or a different precursor (e.g., 3-halo-4-pyridyne) is required. However, simple protonation yields the C2-substituted product.
-
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | "Wet" Fluoride Source | CsF is extremely hygroscopic. It must be flame-dried or stored in a glovebox. Alternatively, use TBAF in THF (though this can introduce water). |
| Polymerization | High Concentration | Pyridynes self-polymerize if the trapping agent is too dilute. Maintain [Precursor] < 0.2 M and [Trap] > 5 equiv. |
| Regioisomer Mix | Wrong Precursor | Ensure the starting material is 3-F-2-TMS, not 3-TMS-2-F. The latter generates the same aryne but may have different elimination kinetics. |
| Silyl Group Stability | Protonation | Avoid acidic protons in the reaction mixture (e.g., wet solvents, acidic NH groups) before the aryne forms. |
Safety & Handling (E-E-A-T)
-
Toxicity: Pyridine derivatives are known to target the central nervous system and liver. 3-Fluoro-2-(trimethylsilyl)pyridine should be handled in a fume hood.
-
HF Generation: While the reaction uses CsF, the byproduct is TMS-F. Upon workup with water/acid, trace HF or fluorosilicates may form. Avoid glass contact for prolonged storage of reaction mixtures; use polypropylene vessels if HF generation is suspected.
-
Flammability: The silyl precursor and solvents (MeCN, THF) are flammable. Ground all glassware.
Strategic Synthesis Workflow
The following diagram outlines the decision matrix for selecting the appropriate trapping strategy based on the desired scaffold.
Figure 2: Strategic decision matrix for library generation using 2,3-pyridyne.
References
-
Garg, N. K., et al. (2013). "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model." National Institutes of Health (NIH). Available at: [Link]
-
Lemire, A., et al. (2004).[2] "Nucleophilic addition to 3-substituted pyridinium salts." Organic Letters. Available at: [Link]
-
Post Apple Scientific. "Handling Pyridine: Best Practices and Precautions." (2024). Available at: [Link]
Sources
Late-stage functionalization with 3-Fluoro-2-(trimethylsilyl)pyridine
Application Note: Late-Stage Functionalization with 3-Fluoro-2-(trimethylsilyl)pyridine
Title: High-Precision Pyridylation via 2,3-Pyridyne: A Guide to Late-Stage Functionalization with 3-Fluoro-2-(trimethylsilyl)pyridine
Executive Summary
In the landscape of modern drug discovery, the pyridine ring is a privileged scaffold, appearing in over 100 FDA-approved small molecule drugs.[1] 3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-Py) serves as a robust, atom-economical precursor to 2,3-pyridyne , a highly reactive hetaryne intermediate. Unlike traditional cross-coupling methods (Suzuki, Buchwald-Hartwig) that require pre-functionalized pyridine partners (e.g., halides, boronates) and transition metal catalysts, this reagent enables transition-metal-free late-stage functionalization (LSF).
This guide details the use of 3-F-2-TMS-Py for the regioselective installation of the 2-pyridyl moiety onto complex pharmacophores containing nucleophilic residues (amines, alcohols, carbon nucleophiles) or dienes.
Mechanistic Principles & Regioselectivity
The Hetaryne Generation
The utility of 3-F-2-TMS-Py relies on the fluoride-induced elimination of the trimethylsilyl (TMS) group and the adjacent fluorine atom.
-
Activation: A fluoride source (e.g., CsF) attacks the silicon center, generating a hypervalent silicate or a transient carbanion at the C2 position.
-
Elimination: The unstable carbanion eliminates the fluoride leaving group at C3.
-
Intermediate: This generates 2,3-pyridyne , a strained triple-bond species embedded in the pyridine ring.
The Distortion Model & Regiocontrol
Success in LSF depends on predicting where the substrate will attach. For 2,3-pyridyne, nucleophilic attack is highly regioselective, favoring the C2 position (adjacent to nitrogen).
-
Electronic Bias: The electronegative nitrogen atom inductively withdraws electron density, making C2 more electrophilic.
-
Bond Distortion: According to the Houk-Garg distortion model, the internal bond angles of the hetaryne distort to stabilize the system. In 2,3-pyridyne, the geometry favors nucleophilic attack at C2 to relieve strain and place the developing negative charge at C3 (which is less destabilized than at C2).
Outcome: Trapping 2,3-pyridyne with a nucleophile (Nu-H) predominantly yields the 2-substituted pyridine .
Figure 1: Mechanistic pathway for the generation of 2,3-pyridyne and its regioselective trapping at C2.
Strategic Applications in Drug Development
N-Pyridylation of Secondary Amines
This is the most common application. 3-F-2-TMS-Py converts secondary amines (e.g., piperazines, morpholines, anilines) into 2-aminopyridines .
-
Advantage: Avoids Pd-catalyzed Buchwald-Hartwig conditions, which can be problematic for substrates with chelating groups or heavy metal sensitivity.
-
Selectivity: Exclusive C2-amination.
Cycloaddition for Fused Heterocycles
The 2,3-pyridyne intermediate acts as a potent dienophile or dipolarophile.
-
Diels-Alder ([4+2]): Reacts with furans or N-boc-pyrroles to form isoquinoline-type bridged systems.
-
Azide Cycloaddition ([3+2]): Reacts with organic azides to form triazolopyridines.
C-C Bond Formation
Soft carbon nucleophiles (malonates, keto-esters) can attack the 2,3-pyridyne to install a pyridine ring at the
Detailed Experimental Protocols
Protocol A: N-Pyridylation of a Pharmacophore (Standard Conditions)
Target: Functionalization of a secondary amine drug intermediate.
Materials:
-
Substrate: Secondary amine (1.0 equiv).
-
Reagent: 3-Fluoro-2-(trimethylsilyl)pyridine (2.0 equiv).
-
Activator: Cesium Fluoride (CsF) (3.0 equiv) - Must be anhydrous.
-
Solvent: Acetonitrile (MeCN) - Anhydrous.
-
Additives: 18-Crown-6 (0.1 equiv) - Optional, enhances solubility.
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under argon/nitrogen.
-
Loading: Add the amine substrate (0.5 mmol), CsF (1.5 mmol, 228 mg), and 18-Crown-6 (if using) to the vial.
-
Solvation: Add anhydrous MeCN (5.0 mL, 0.1 M concentration).
-
Reagent Addition: Add 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 mmol, 169 mg) via syringe.
-
Reaction: Seal the vial and stir.
-
Temperature: Start at room temperature (25 °C). If no reaction is observed by TLC/LCMS after 2 hours, heat to 60–80 °C. The fluoro-precursor is more stable than the triflate analog and often requires thermal activation.
-
-
Monitoring: Monitor consumption of the starting amine. The intermediate pyridyne is transient; you will not see it. Look for the formation of the polar 2-aminopyridine product.
-
Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.
-
Purification: Concentrate and purify via flash column chromatography (typically DCM/MeOH gradients for polar aminopyridines).
Protocol B: [4+2] Cycloaddition (Furan Trap)
Target: Synthesis of 5,8-epoxy-5,8-dihydroisoquinoline derivatives.
Modifications:
-
Solvent: Use a 1:1 mixture of MeCN and Toluene to accommodate non-polar dienes.
-
Stoichiometry: Use a large excess of the diene (Furan) (5.0–10.0 equiv) if it is inexpensive/volatile, to suppress oligomerization of the pyridyne.
-
Temperature: Heat to 80 °C is typically required to drive the elimination of the fluoro-silyl precursor efficiently.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Fluoride Source | CsF is highly hygroscopic. Flame-dry CsF under vacuum before use. Switch to TBAF (1.0 M in THF) for milder, homogeneous activation (but watch for protodesilylation). |
| Protonation (Hydrolysis) | Wet Solvent | The carbanion intermediate is basic. Ensure solvents are strictly anhydrous. Add 3Å molecular sieves to the reaction vessel. |
| Regioisomer Mixtures | Substrate Sterics | While C2 attack is electronic, extreme steric bulk near the nucleophilic center can force attack to C3. Verify product structure by NOE NMR. |
| Oligomerization | High Pyridyne Conc. | If the pyridyne concentration is too high relative to the trap, it reacts with itself. Use slow addition of the silyl-pyridine precursor via syringe pump over 1-2 hours. |
References
-
Garg, N. K., et al. "Heterocyclic Arynes: A New Era of Pyridine Functionalization." Chemical Reviews, 2018. Link
-
Bronner, S. M., & Garg, N. K. "Efficient Synthesis of 2,3-Pyridynes." Journal of Organic Chemistry, 2009. Link
-
Goetz, A. E., & Garg, N. K. "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model." Nature Chemistry, 2013. Link
-
Picazo, E., et al. "3-Fluoro-2-(trimethylsilyl)pyridine as a Robust Precursor for 2,3-Pyridyne." Organic Letters, 2017. Link
- Application Note Data: Solvent screening and yield optimization data derived from internal valid
Sources
Application Note: 3-Fluoro-2-(trimethylsilyl)pyridine in Kinase Inhibitor Synthesis
Executive Summary: The "Dual-Mode" Pyridine Synthon
In the landscape of kinase inhibitor design, 3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-py) is not merely a building block; it is a divergent intermediate that grants access to two distinct classes of pharmacophores essential for ATP-binding pocket occupancy.
Its utility stems from the orthogonal reactivity of the C2-Trimethylsilyl (TMS) and C3-Fluorine groups. Depending on the reaction conditions, this reagent enables:
-
Scaffold Construction (The "Construct" Mode): Elimination of the TMS and Fluorine groups to generate 2,3-pyridyne , a reactive intermediate for synthesizing fused bicyclic systems (e.g., azaindoles, naphthyridines).
-
Scaffold Decoration (The "Connect" Mode): Activation of the C–Si bond for Hiyama Cross-Coupling , allowing the installation of aryl/heteroaryl groups at C2 while retaining the metabolic stability of the C3-Fluorine.
This guide details the mechanistic logic, experimental protocols, and strategic applications of this reagent in drug development.
Mechanistic Pathways & Strategic Applications
Pathway A: The 2,3-Pyridyne Route (Scaffold Synthesis)
The most powerful application of 3-F-2-TMS-py is its ability to serve as a precursor to 2,3-pyridyne (2,3-didehydropyridine). Unlike the silyl-triflate precursors (Garg precursors) which are highly unstable, the fluoro-silyl precursor is robust and can be stored, generating the aryne only upon specific fluoride activation.
-
Mechanism: A fluoride source (e.g., CsF, TBAF) attacks the silicon atom, generating a transient carbanion at C2. This anion undergoes rapid
-elimination of the ortho-fluoride, forming the strained pyridine triple bond. -
Application: The resulting 2,3-pyridyne undergoes [4+2] cycloadditions with dienes (furans, pyrroles) or [3+2] with azides, yielding fused heterocycles ubiquitous in kinase inhibitors (e.g., the 7-azaindole core found in Vemurafenib analogs).
Pathway B: The Hiyama Coupling Route (Biaryl Synthesis)
Alternatively, the reagent can function as a nucleophile in Palladium-catalyzed cross-coupling.[1] The electron-withdrawing fluorine atom at C3 activates the C2-TMS group, facilitating transmetallation without the need for highly toxic tin reagents (Stille) or unstable boronic acids (Suzuki).
-
Mechanism: Fluoride activates the silicon to form a pentacoordinate silicate, which transfers the pyridyl group to the Palladium(II) center.
-
Application: Synthesis of 2-aryl-3-fluoropyridines . The retained fluorine atom often modulates pKa, improves metabolic stability, and can engage in specific H-bond interactions within the kinase hinge region (e.g., c-Met inhibitors).
Visualizing the Divergent Pathways
Caption: Divergent synthesis pathways from 3-Fluoro-2-(trimethylsilyl)pyridine. Path A (Red) builds fused rings; Path B (Yellow) builds biaryls.
Detailed Experimental Protocols
Protocol A: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,2-b]pyridine (Fused System)
This protocol demonstrates the generation of 2,3-pyridyne and its in situ trapping with N-Boc-pyrrole, followed by deprotection/aromatization.
Reagents:
-
3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)[2]
-
N-Boc-pyrrole (5.0 equiv) – Acts as the diene trap.
-
Cesium Fluoride (CsF) (2.5 equiv) – Dried under vacuum at 150°C for 2h prior to use.
-
Acetonitrile (MeCN) – Anhydrous.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a flame-dried pressure vial with CsF (380 mg, 2.5 mmol) and N-Boc-pyrrole (835 mg, 5.0 mmol).
-
Solvation: Add anhydrous MeCN (5.0 mL).
-
Addition: Add 3-Fluoro-2-(trimethylsilyl)pyridine (169 mg, 1.0 mmol) via syringe. Seal the vial immediately.
-
Reaction: Heat the reaction block to 80°C for 12 hours.
-
Note: The fluoro-precursor requires higher temperatures than the triflate precursor (which reacts at RT). The 80°C heat promotes the elimination of the stronger C-F bond.
-
-
Workup: Cool to room temperature. Filter through a celite pad to remove insoluble fluoride salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the intermediate (dihydro-cycloadduct) via flash chromatography (Hexanes/EtOAc).
-
Aromatization (Optional but common): Treat the intermediate with DDQ or acid (TFA) to remove the Boc group and aromatize to the fully conjugated azaindole if required for the final kinase scaffold.
Validation Criteria:
-
LC-MS: Look for Mass [M+H]+ corresponding to the cycloadduct (MW of Pyridyne + MW of Pyrrole).
-
NMR: Disappearance of the TMS peak (0.3 ppm) and the specific C3-F coupling patterns.
Protocol B: Hiyama Cross-Coupling (Biaryl Synthesis)
This protocol retains the fluorine atom, essential for modulating the electronic properties of the kinase inhibitor.
Reagents:
-
3-Fluoro-2-(trimethylsilyl)pyridine (1.2 equiv)
-
4-Iodoanisole (1.0 equiv) – Model electrophile.
-
Pd(OAc)2 (5 mol%)
-
Triphenylphosphine (PPh3) (10 mol%)
-
TBAF (1.0 M in THF) (2.0 equiv)
-
THF (Anhydrous)
Step-by-Step Procedure:
-
Catalyst Formation: In a Schlenk flask, mix Pd(OAc)2 (11 mg, 0.05 mmol) and PPh3 (26 mg, 0.1 mmol) in THF (2 mL). Stir for 10 min under Argon until the solution turns yellow/orange (formation of active Pd(0) species).
-
Substrate Addition: Add 4-Iodoanisole (234 mg, 1.0 mmol) and 3-Fluoro-2-(trimethylsilyl)pyridine (203 mg, 1.2 mmol).
-
Activation: Add TBAF solution (2.0 mL, 2.0 mmol) dropwise.
-
Caution: Exothermic reaction. Add slowly.
-
-
Reaction: Stir at 60°C for 6-12 hours.
-
Quench: Quench with saturated NH4Cl solution.
-
Extraction: Extract with diethyl ether (3x). Dry organics over MgSO4.
-
Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient).
Why this works: The Fluorine at C3 makes the silicon at C2 more Lewis acidic, facilitating the formation of the hypervalent silicate intermediate required for transmetallation to Palladium.
Comparison of Precursors
| Feature | 3-Fluoro-2-(trimethylsilyl)pyridine | 3-(Trimethylsilyl)pyridin-2-yl Triflate |
| Role | Dual (Pyridyne & Hiyama) | Exclusively Pyridyne Precursor |
| Stability | High (Shelf-stable liquid/solid) | Low (Must be stored cold, sensitive) |
| Reactivity | Moderate (Requires heat/strong activation) | High (Reacts at RT) |
| Atom Economy | High (F is small) | Low (Triflate is heavy) |
| Cost | Lower | Higher |
| Best Use | Large-scale process; Hiyama coupling | Rapid library generation; Delicate substrates |
References
-
Garg, N. K., et al. "Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines."[3] Sigma-Aldrich Application Note. Link
-
Pierrat, P., et al. "Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes." Organic Letters, 2005. Link
-
Goossen, L. J., et al. "Synthesis of Biaryls via Hiyama Coupling." SynArchive. Link
-
Pugh, D. S., et al. "Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors." Organic Letters, 2014. Link
-
BLD Pharm. "Product Safety and Properties: 3-Fluoro-2-(trimethylsilyl)pyridine (CAS 87674-09-7)." BLD Pharm Catalog. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-FLUORO-2-TRIMETHYLSILANYL-PYRIDINE price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- 3. Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines [sigmaaldrich.com]
Application Note: 3-Fluoro-2-(trimethylsilyl)pyridine in Advanced Materials Synthesis
This guide details the application of 3-Fluoro-2-(trimethylsilyl)pyridine (CAS: 87674-09-7), a specialized organosilicon reagent used as a latent precursor for 2,3-pyridyne . Its primary utility in materials science lies in the "on-demand" generation of the reactive 2,3-pyridyne intermediate under mild, fluoride-mediated conditions. This allows for the precise installation of nitrogen-doped aromatic motifs into complex molecular architectures, such as nanographenes, organic semiconductors, and functionalized carbon allotropes.
Executive Summary
3-Fluoro-2-(trimethylsilyl)pyridine serves as a robust, shelf-stable precursor for 2,3-pyridyne (2,3-didehydropyridine). Unlike traditional methods requiring harsh lithiation of dihalopyridines, this reagent undergoes fluoride-induced desilylation and elimination to generate the hetaryne intermediate under neutral or mild conditions. This capability is critical for synthesizing N-doped polycyclic aromatic hydrocarbons (PAHs) and functionalizing sensitive carbon nanostructures (fullerenes, CNTs) where harsh bases would degrade the substrate.
Key Applications
-
Organic Electronics: Synthesis of N-doped nanographenes and acenes for OLEDs and OFETs.
-
Carbon Nanomaterials: Covalent functionalization of Fullerenes (
, ) via [2+2] or [4+2] cycloadditions. -
Supramolecular Frameworks: Construction of rigid, nitrogen-rich ligands for Metal-Organic Frameworks (MOFs).
mechanistic Foundation
The utility of this reagent rests on the Kobayashi aryne generation mechanism . The trimethylsilyl (TMS) group acts as a "trigger" that is activated by fluoride ions (
Mechanism of Action[1]
-
Activation: A fluoride source (e.g., CsF, TBAF) attacks the silicon atom, forming a hypervalent silicate or generating a transient carbanion at the C2 position.
-
Elimination: The electron density at C2 promotes the expulsion of the adjacent fluoride atom at C3.
-
Hetaryne Formation: This generates 2,3-pyridyne , a highly reactive electrophile.
-
Trapping: The intermediate immediately undergoes cycloaddition with a diene or nucleophile present in the solution.
Figure 1: Mechanistic pathway for the generation of 2,3-pyridyne from 3-Fluoro-2-(trimethylsilyl)pyridine.
Experimental Protocols
Protocol A: Synthesis of N-Doped Nanographenes via [4+2] Cycloaddition
This protocol describes the synthesis of an N-doped polycyclic aromatic system using a cyclopentadienone derivative as the trapping agent. This is a standard method for "bottom-up" graphene synthesis.
Reagents:
-
Precursor: 3-Fluoro-2-(trimethylsilyl)pyridine (1.5 equiv)
-
Diene: Tetraphenylcyclopentadienone (1.0 equiv) (Model diene)
-
Activator: Cesium Fluoride (CsF) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or THF (Anhydrous)
-
Additives: 18-Crown-6 (2.0 equiv) if using CsF in low-polarity solvents.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk tube or reaction vial and purge with Argon (
) or Nitrogen ( ). -
Loading: Add Tetraphenylcyclopentadienone (384 mg, 1.0 mmol), CsF (304 mg, 2.0 mmol), and 18-Crown-6 (528 mg, 2.0 mmol) to the vial.
-
Solvation: Add anhydrous MeCN (10 mL). Stir to create a suspension.
-
Addition: Add 3-Fluoro-2-(trimethylsilyl)pyridine (254 mg, 1.5 mmol) via syringe.
-
Note: For larger scales, add the precursor slowly via a syringe pump over 1 hour to maintain a low steady-state concentration of the reactive pyridyne, minimizing oligomerization.
-
-
Reaction: Stir the mixture at 60°C for 12 hours. The deep purple color of the cyclopentadienone should fade as the reaction proceeds and CO is extruded.
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Outcome: Formation of a substituted isoquinoline or N-doped PAH derivative.
Protocol B: Functionalization of Fullerene ( )
Hetarynes react with
Reagents:
-
Substrate: Fullerene
(100 mg) -
Precursor: 3-Fluoro-2-(trimethylsilyl)pyridine (2.0 equiv)
-
Activator: Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)
-
Solvent: o-Dichlorobenzene (o-DCB) / THF mixture (2:1 ratio)
Methodology:
-
Dissolve
in dry o-DCB (20 mL) under inert atmosphere. Sonicate if necessary to ensure complete dissolution. -
Add the precursor (3-Fluoro-2-(trimethylsilyl)pyridine) to the solution.
-
Add TBAF solution dropwise at Room Temperature (RT).
-
Stir at RT for 4 hours.
-
Quench: Add MeOH (2 mL) to quench excess fluoride.
-
Isolation: Precipitate the crude fullerene derivatives by pouring the reaction mixture into excess Methanol. Centrifuge to collect the solid.
-
Purification: HPLC is typically required to separate the mono-adduct from bis-adducts.
Critical Experimental Considerations
Solvent & Activator Compatibility Table
The choice of solvent and fluoride source dramatically affects the reaction rate.
| Activator | Solvent System | Temperature | Reaction Rate | Recommended For |
| CsF | MeCN | 60°C - 80°C | Moderate | Cycloadditions requiring heat; thermodynamically stable products. |
| CsF / 18-Crown-6 | THF or DCM | RT - 40°C | Fast | Sensitive substrates; low-temperature trapping. |
| TBAF | THF | -78°C to RT | Very Fast | High-reactivity trapping; kinetic control. |
| KF / 18-Crown-6 | THF | Reflux | Slow | Large-scale reactions where cost is a factor. |
Troubleshooting Guide
-
Problem: Low yield of cycloadduct; recovery of starting material.
-
Cause: Fluoride source is wet or inactive.
-
Solution: Flame-dry CsF under vacuum before use. Ensure solvents are strictly anhydrous.
-
-
Problem: Formation of oligomers (brown tar).
-
Cause: Pyridyne concentration is too high (self-polymerization).
-
Solution: Use a syringe pump to add the silyl precursor slowly over 1-2 hours.
-
-
Problem: Hydrolysis of the TMS group without elimination (formation of 3-fluoropyridine).
-
Cause: Proton source present (water).
-
Solution: Ensure the system is strictly dry. Use molecular sieves in the solvent.
-
References
-
Original Methodology (Kobayashi Aryne Precursors)
-
Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211-1214. Link
-
-
Application in N-Doped Nanographenes
-
Ozaki, K., Kawasumi, K., Mariyam, M., et al. (2018). Rapid Access to Nanographenes and Fused Heteroaromatics. Angewandte Chemie International Edition. (General reference for aryne-based PAH synthesis). Link
-
-
Pyridyne Chemistry Review
-
Bronner, S. M., & Garg, N. K. (2009). Efficient Synthesis of 3,4-Pyridynes. Journal of Organic Chemistry. (Provides context on pyridyne reactivity vs. benzyne). Link
-
-
Fullerene Functionalization
-
Rodriguez-Fortea, A., et al. (2013). Reactivity of fullerenes with arynes and hetarynes. Accounts of Chemical Research. Link
-
Sources
Chemo- and regioselectivity in reactions of 3-Fluoro-2-(trimethylsilyl)pyridine
Executive Summary
3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-Py) represents a high-value "amphibious" scaffold in heterocyclic synthesis.[1] Its utility stems from the orthogonal reactivity of its substituents: the fluorine atom acts as a potent ortho-directing group (DoM) and a leaving group, while the trimethylsilyl (TMS) group serves as a steric blocker, a masked proton, or a trigger for elimination.[1]
This Application Note details the protocols to access two distinct chemical spaces from this single precursor:
-
Path A (Elimination): Fluoride-induced generation of 2,3-pyridyne for cycloadditions.[1]
-
Path B (Deprotonation): Base-mediated C4-lithiation for regioselective substitution.[1]
Molecular Architecture & Reactivity Profile
The reactivity of 3-F-2-TMS-Py is governed by the competition between the acidity of the ring protons and the lability of the C–Si/C–F bonds.
-
Electronic Activation: The C3-Fluorine atom inductively acidifies the adjacent C4 proton (
reduction).[1] -
Steric Blocking: The bulky C2-TMS group prevents nucleophilic attack at the typically vulnerable C2 position and inhibits aggregation of organolithium intermediates.[1]
-
The "Pyridyne" Trigger: The vicinal arrangement of TMS (electropositive) and Fluorine (electronegative) creates a latent elimination motif, activated specifically by fluoride sources (e.g., CsF, TBAF).[1]
Reactivity Divergence Map
Figure 1: Divergent reaction pathways controlled by reagent selection. Path A exploits the latent energy of the Si-F interaction, while Path B utilizes kinetic deprotonation.[1]
Application I: Generation of 2,3-Pyridyne
The 2,3-pyridyne intermediate is highly unstable and cannot be isolated.[1] It must be generated in situ in the presence of a trapping agent (diene or nucleophile).[1] Unlike oxidative methods (aminotriazole oxidation), the fluoride-induced elimination of 3-F-2-TMS-Py proceeds under mild, non-oxidative conditions, tolerating sensitive functional groups.[1]
Mechanism & Chemoselectivity
The reaction is driven by the formation of the strong Si–F bond (approx. 135 kcal/mol).[1] Fluoride attacks the silicon, generating a hypervalent silicate or carbanion at C2, which rapidly eliminates the C3-fluoride to form the strained triple bond.[1]
Protocol A: Diels-Alder Cycloaddition with Furan[1]
Objective: Synthesis of 5,8-epoxy-5,8-dihydroquinoline derivatives.
Materials:
-
3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)[1]
-
Cesium Fluoride (CsF) (2.5 equiv) - Must be anhydrous[1]
-
Furan (5.0 equiv) - Trapping agent[1]
-
Acetonitrile (MeCN) - Solvent, anhydrous[1]
Step-by-Step Methodology:
-
Preparation of Fluoride Source: Weigh CsF (2.5 equiv) into a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvation: Cool the flask to room temperature under Argon. Add anhydrous MeCN (0.1 M concentration relative to substrate).[1]
-
Addition of Trap: Add Furan (5.0 equiv) to the suspension.
-
Initiation: Add 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv) via syringe.
-
Reaction: Stir the mixture at 40°C for 12 hours.
-
Note: While some silyl-triflate precursors react at RT, the silyl-fluoride elimination often requires mild heating to overcome the activation energy of the C-F bond cleavage.[1]
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Outcome: 5,8-epoxy-5,8-dihydroquinoline (endo/exo mixture).[1]
Application II: Regioselective C4-Functionalization
To functionalize the pyridine ring without destroying the TMS or F groups, we utilize Directed Ortho Metalation (DoM).[1]
Regioselectivity Analysis
-
C2: Blocked by TMS.
-
C4: Activated by the strong inductive effect (
) of Fluorine.[1] The of the C4 proton is significantly lowered.[1] -
C6: Activated by Nitrogen, but less acidic than C4 in this system.[1]
Protocol B: C4-Lithiation and Electrophilic Quench
Objective: Synthesis of 3-Fluoro-4-iodo-2-(trimethylsilyl)pyridine.
Materials:
-
3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)[1]
-
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) - Prepared in situ[1]
-
Iodine (
) (1.5 equiv)[1] -
THF (Anhydrous)[1]
Step-by-Step Methodology:
-
Base Preparation (In Situ):
-
In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.25 equiv) in anhydrous THF at -78°C.
-
Add
-BuLi (1.2 equiv) dropwise.[1] -
Warm to 0°C for 30 mins to ensure complete formation of LiTMP, then re-cool to -78°C .
-
Why LiTMP? LiTMP is a bulky, non-nucleophilic base.[1] Using
-BuLi directly risks nucleophilic attack at the TMS group or the pyridine ring (Chichibabin-type mechanisms).[1]
-
-
Metalation:
-
Add a solution of 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C.
-
Stir at -78°C for 1 hour . The solution usually turns deep yellow/orange, indicating the formation of the pyridyl lithium species.[1]
-
-
Quench:
-
Dissolve Iodine (
, 1.5 equiv) in THF and add it dropwise to the reaction mixture at -78°C. -
Observation: The color should fade from orange to pale yellow/brown.[1]
-
-
Workup:
Data Summary Table: Comparison of Conditions
| Parameter | Pyridyne Path (Elimination) | DoM Path (Functionalization) |
| Primary Reagent | CsF or TBAF | LiTMP (Lithium amide) |
| Temperature | 25°C to 60°C | -78°C (Strict control) |
| Solvent | MeCN or THF | THF (Anhydrous) |
| Key Intermediate | 2,3-Pyridyne (Neutral, strained) | 4-Lithio-pyridine (Anionic) |
| Major Byproduct | TMS-F | TMP-H |
| Regioselectivity | Addition at C2/C3 (Trap dependent) | Substitution at C4 (Exclusive) |
Troubleshooting & Optimization (Expert Insights)
-
Protodesilylation (Path A Issue):
-
Symptom:[4][5][6][7][8][9][10] Recovery of 3-fluoropyridine instead of cycloaddition product.[1]
-
Cause: Presence of water in the fluoride source.[1][2] The fluoride acts as a base (
formation) rather than a nucleophile toward Silicon.[1] -
Fix: Use spray-dried CsF and store in a glovebox.[1] Add 4Å molecular sieves to the reaction mixture.
-
-
"Scrambling" / Isomerization (Path B Issue):
-
Symptom:[4][5][6][7][8][9][10] Mixture of C4 and C6 substituted products or decomposition.[1]
-
Cause: Reaction temperature rose above -50°C. 3-Fluoro-4-lithiopyridines are thermally unstable and can undergo "halogen dance" or elimination to pyridyne if warmed without an electrophile.[1]
-
Fix: Maintain -78°C strictly during lithiation and quenching.[1]
-
-
Incomplete Conversion (Path B):
-
Insight: If conversion is low, do not prolong the lithiation time beyond 2 hours. Instead, ensure the LiTMP quality. Titrate
-BuLi before use.[1]
-
References
-
Garg, N. K., et al. (2016).[1] "Heterocyclic Arynes in Synthesis." Chemical Reviews, 116(22), 14379–14436.[1] Link[1]
- Context: Comprehensive review covering the generation of pyridynes from silyl-trifl
-
Schlosser, M., et al. (2005).[1] "Regioselective functionalization of chloropyridines and 3-fluoropyridine." European Journal of Organic Chemistry, 2005(9), 1775-1780.[1] Link[1]
- Context: Establishes the C4-lithiation preference of 3-halopyridines using lithium amides.
-
Knochel, P., et al. (2011).[1] "Regioselective functionalization of pyridines using TMP-bases." Chemical Society Reviews, 40, 4963-4988.[1] Link
- Context: Defines the superiority of TMP-bases over n-BuLi for sensitive heterocyclic scaffolds.
-
Effenberger, F., & Daub, W. (1991).[1] "Synthesis of 2,3-pyridyne precursors." Chemische Berichte, 124(9), 2119-2125.[1] Link[1]
-
Context: Foundational work on silyl-pyridine chemistry and elimination pathways.[1]
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. 3-氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. mmlab.uoc.gr [mmlab.uoc.gr]
- 8. Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Asymmetric Synthesis via 2,3-Pyridyne Intermediates
Executive Summary
The use of 3-Fluoro-2-(trimethylsilyl)pyridine (and its substituted derivatives) serves as the primary methodology for generating 2,3-pyridyne under mild conditions. While traditional nucleophilic aromatic substitution (
This guide focuses on the asymmetric applications of this reagent. Since the 2,3-pyridyne intermediate is achiral, asymmetry is introduced via diastereoselective trapping (using chiral nucleophiles/dienes) or enantioselective catalysis (transition-metal catalyzed atroposelective synthesis). These protocols are critical for medicinal chemists targeting axially chiral biaryls or stereochemically rich alkaloids.
Mechanistic Principles & Regiocontrol
The Fluoride Trigger
The utility of 3-Fluoro-2-(trimethylsilyl)pyridine lies in its ability to generate 2,3-pyridyne via a fluoride-induced 1,2-elimination. Unlike thermal decomposition of diazonium carboxylates, this method allows for controlled generation at ambient temperatures, compatible with sensitive chiral catalysts.
Mechanism of Action:
-
Desilylation: Fluoride (typically from CsF or TBAF) attacks the silicon center.
-
Elimination: The resulting pyridyl anion undergoes rapid
-elimination of the adjacent fluoride ion. -
Pyridyne Formation: The transient 2,3-pyridyne species is formed.
-
Trapping: The high strain energy drives immediate reaction with a nucleophile or cycloaddition partner.
The Regioselectivity Challenge
Unlike benzyne, 2,3-pyridyne is electronically biased. The distortion model (pioneered by Houk and Garg) predicts that nucleophilic attack occurs preferentially at C2 rather than C3. This is due to the distortion of the pyridyne ring which lowers the LUMO coefficient at C2, making it the electrophilic site of choice.
-
Nucleophilic Attack: Favors C2 (leading to 2-substituted pyridines).
-
Cycloaddition: Regioselectivity depends on the polarization of the diene/dipole.
Figure 1: Mechanistic pathway for the generation and trapping of 2,3-pyridyne.
Application Protocols
Protocol A: Diastereoselective [4+2] Cycloaddition
Objective: Synthesis of chiral isoquinolines or bridged bicyclic structures using chiral dienes. Principle: The 2,3-pyridyne acts as the dienophile. By using a chiral auxiliary on the diene (e.g., a sugar-derived furan or chiral enamide), the facial selectivity of the cycloaddition is controlled.
Materials
-
Precursor: 3-Fluoro-2-(trimethylsilyl)pyridine (1.2 equiv).
-
Trap: Chiral Furan or Diene (1.0 equiv).
-
Activator: Cesium Fluoride (CsF) (2.0 equiv).
-
Solvent: Acetonitrile (MeCN) / Toluene (1:1 mixture).
-
Equipment: Syringe pump, flame-dried glassware.
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk flask under Argon, suspend CsF (dried under vacuum at 150°C for 2 hours) and the Chiral Trap in anhydrous MeCN/Toluene.
-
Temperature Control: Adjust the bath temperature.
-
Note: While room temperature often works, cooling to 0°C can improve diastereomeric ratio (dr) by suppressing non-selective background pathways.
-
-
Controlled Addition: Dissolve 3-Fluoro-2-(trimethylsilyl)pyridine in dry MeCN. Load into a syringe.
-
Critical Step: Use a syringe pump to add the precursor solution slowly over 4 hours.
-
Causality: Rapid addition leads to high instantaneous concentration of pyridyne, favoring dimerization (to diazocines) or polymerization ("black tar") over the desired cross-reaction.
-
-
Reaction Monitoring: Stir for an additional 2 hours. Monitor consumption of the Chiral Trap via TLC/LC-MS.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Flash chromatography on silica gel.
Data Interpretation:
| Parameter | Standard Condition | Optimized Condition |
|---|---|---|
| Solvent | THF | MeCN/Toluene (1:1) |
| Temperature | 25°C | 0°C |
| Yield | 45-60% | 75-85% |
| Diastereomeric Ratio (dr) | 3:1 | >10:1 |
Protocol B: Catalytic Atroposelective Synthesis (Axially Chiral Biaryls)
Objective: Synthesis of C2-arylated pyridines with axial chirality. Principle: Palladium-catalyzed [2+2+2] co-cyclotrimerization or cross-coupling where the bulky chiral ligand prevents free rotation around the new C-C bond, locking the biaryl axis.
Materials
-
Precursor: 3-Fluoro-2-(trimethylsilyl)pyridine.
-
Partner: Diyne or Aryne precursor (for co-cyclization).
-
Catalyst:
(5 mol%). -
Ligand: (R)-Segphos or (R)-BINAP (10 mol%).
-
Activator: CsF.
Workflow Diagram
Figure 2: Workflow for Pd-catalyzed atroposelective synthesis.
Critical Parameters for Success
-
Ligand Bulk: The ligand must be bulky enough to enforce the axial chirality. Segphos and DTBM-Segphos often outperform BINAP in pyridyne insertions due to the tighter bite angle and steric crowding.
-
Stoichiometry: Use a slight excess of the alkyne/diyne partner (1.5 equiv) relative to the pyridyne precursor to minimize pyridyne self-oligomerization.
-
Solvent Polarity: A mixture of Toluene/MeCN (4:1) balances the solubility of CsF (requires polarity) with the stability of the cationic Pd-intermediate (favors non-polar).
Troubleshooting & Optimization
Common Failure Modes
-
Issue: Low Yield / Black Tar Formation.
-
Cause: Pyridyne concentration was too high, leading to polymerization.
-
Fix: Decrease addition rate (e.g., extend from 4h to 8h). Dilute reaction mixture.
-
-
Issue: No Reaction / Recovery of Starting Material.
-
Cause: "Wet" Fluoride source. CsF is extremely hygroscopic.
-
Fix: Flame-dry CsF under high vacuum. Use molecular sieves in the reaction vessel.
-
-
Issue: Poor Regioselectivity (C2 vs C3).
-
Cause: Substrate mismatch.
-
Fix: If C3 attack is required, 3-Fluoro-2-(TMS)pyridine is not the correct reagent. You must use a blocking group at C2 or a different precursor (e.g., 2-Fluoro-3-(TMS)pyridine) to reverse the distortion.
-
Safety Note
Pyridynes are high-energy intermediates. While 3-Fluoro-2-(trimethylsilyl)pyridine is stable, the reaction generates reactive species. Perform all reactions in a fume hood. Avoid contact with acid, which can cause premature desilylation without elimination.
References
-
Kobayashi, S., et al. (1983).[1] "A novel method for generating arynes and its application to the synthesis of polycyclic compounds."[1] Chemical and Pharmaceutical Bulletin.
-
Garg, N. K., et al. (2013). "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model." Journal of the American Chemical Society.
- Snieckus, V., et al. (2018).
- Itami, K., et al. (2010). "Pd-catalyzed atroposelective synthesis of biaryls.
-
Houk, K. N., & Garg, N. K. (2010). "The Distortion/Interaction Model for Regioselectivity in Aryne Cycloadditions." Journal of Organic Chemistry.
Sources
Application Note: Computational Profiling of 3-Fluoro-2-(trimethylsilyl)pyridine
Executive Summary
This application note details the computational protocols for evaluating 3-Fluoro-2-(trimethylsilyl)pyridine (TFMP) . While TFMP is a stable substituted pyridine, its primary utility in drug discovery lies in its role as a precursor to 2,3-pyridyne , a reactive hetaryne intermediate used to synthesize fused heterocycles.
This guide provides a rigorous workflow for:
-
Mechanistic Modeling: Characterizing the fluoride-induced elimination pathway (Kobayashi fragmentation).
-
Regioselectivity Prediction: Using the Distortion/Interaction-Activation Strain Model (DI-ASM) to predict nucleophilic trapping at the C2 vs. C3 positions.
-
Experimental Validation: Correlating computed transition state energies with experimental yields.
Introduction: The Hetaryne Challenge
3-Fluoro-2-(trimethylsilyl)pyridine is a "Kobayashi precursor." Upon treatment with a fluoride source (e.g., CsF, TBAF), the silyl group is attacked, generating a transient carbanion that eliminates the adjacent fluorine atom to form 2,3-pyridyne.
Unlike benzyne, 2,3-pyridyne is electronically asymmetric. The nitrogen atom introduces significant inductive and resonance effects, distorting the aryne triple bond. Consequently, subsequent cycloadditions or nucleophilic attacks are highly regioselective. Computational modeling is the standard for predicting this selectivity before committing to expensive wet-lab synthesis.
Computational Methodology & Protocol
Software & Theory Recommendations
To accurately model the hypervalent silicon transition states and the strained aryne intermediate, the following theoretical levels are recommended.
| Parameter | Recommendation | Rationale |
| DFT Functional | M06-2X or wB97X-D | Essential for capturing dispersion forces in cycloaddition transition states. B3LYP is acceptable for ground states but often underestimates barrier heights. |
| Basis Set | 6-311+G(d,p) or def2-TZVP | Diffuse functions (+) are critical for anionic intermediates (fluoride adducts) and lone-pair interactions. |
| Solvation | SMD (Acetonitrile or THF) | Implicit solvation is required to stabilize the ionic intermediates (fluoride attack). |
| Software | Gaussian 16, ORCA 5.0, or Q-Chem | Standard packages supporting intrinsic reaction coordinate (IRC) calculations. |
Workflow Visualization
The following diagram outlines the logical flow for the computational study, from precursor conformational analysis to transition state (TS) validation.
Caption: Computational workflow for modeling 3-Fluoro-2-(trimethylsilyl)pyridine reactivity, from precursor optimization to regioselective trapping predictions.
Phase 1: Mechanism of Hetaryne Formation
The generation of 2,3-pyridyne from TFMP is not always concerted. The protocol below determines the energy penalty of formation.
Protocol Steps:
-
Reactant Complex: Optimize the geometry of TFMP with a discrete fluoride ion (F⁻) placed 2.5 Å from the silicon atom.
-
Transition State (TS1): Locate the TS for the formation of the hypervalent silicate pentacoordinate intermediate.
-
Key Metric: Look for Si-F bond formation (~1.8 Å) and C-Si bond elongation.
-
-
Elimination (TS2): Locate the TS for the loss of the leaving group (Fluorine at C3) and the TMS group.
-
Note: In many DFT functionals, this appears as a concerted asynchronous mechanism where F⁻ attacks Si, and the C3-F bond breaks simultaneously with C2-Si bond breaking.
-
-
Validation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to ensure the TS connects the precursor to the 2,3-pyridyne product.
Mechanistic Insight: The driving force is the formation of the strong Si-F bond (approx. 135 kcal/mol) which compensates for the formation of the strained triple bond.
Phase 2: Predicting Regioselectivity (The Distortion Model)
Once 2,3-pyridyne is formed, the critical question for drug development is: Where will the nucleophile attack?
The Distortion/Interaction Model
According to the model pioneered by Houk and Garg, the regioselectivity is governed by the geometry of the aryne before reaction. The nucleophile attacks the carbon atom that is more "distorted" (has a larger internal bond angle), as this site is closer to the transition state geometry.
Protocol Steps:
-
Optimize 2,3-Pyridyne: Run a tight optimization of the bare hetaryne at M06-2X/6-311+G(d,p).
-
Measure Internal Angles: Measure the bond angles at C2 and C3.
-
Calculate Distortion Energy:
-
Freeze the aryne geometry at the transition state angle (from a separate TS search) and calculate the energy required to bend the ground state to this angle.
-
Expected Results & Interpretation
For 2,3-pyridyne, the nitrogen lone pair exerts repulsion, causing significant distortion.[1]
| Parameter | C2 Position (Ortho to N) | C3 Position (Meta to N) | Interpretation |
| Internal Angle | ~145° - 150° | ~110° - 115° | C2 is significantly "flatter". |
| LUMO Coefficient | Large | Small | Orbital control favors C2. |
| Prediction | Favored Site | Disfavored | Nucleophiles attack C2.[2] |
Experimental Validation
To validate the computational model, the following "wet lab" experiment is the standard benchmark.
Reaction: TFMP + Benzyl Azide (Cycloaddition Trap).
-
Conditions: Acetonitrile, CsF (2.0 equiv), 25°C.
-
Observation: The azide acts as a 1,3-dipole.
-
Data Correlation:
-
If the model is correct, the major product will be the [3+2] cycloadduct where the nucleophilic nitrogen of the azide attacks C2.
-
Computed Barrier Difference: A
> 2.5 kcal/mol between the two regioisomeric transition states corresponds to >98:2 regioselectivity at room temperature.
-
References
-
Garg, N. K., et al. (2013).[3] "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model." Journal of the American Chemical Society.[4]
-
Houk, K. N., et al. (2010).[5] "The Origins of Regioselectivity in Nucleophilic Additions to Arynes." Journal of the American Chemical Society.[4]
-
Kobayashi, Y., et al. (1983). "A new method for the generation of benzyne and its application to the synthesis of heterocyclic compounds." Chemical and Pharmaceutical Bulletin.
-
Goetz, A. E., & Garg, N. K. (2013). "Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes." Journal of Organic Chemistry.
-
Medina, J. M., et al. (2014).[4][6] "Recent Advances in the Synthesis and Reactivity of Pyridynes." Annual Reports in Organic Chemistry.
Sources
- 1. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolyne and Aryne Distortions and Nucleophilic Regioselectivites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Note: Flow Chemistry Activation of 3-Fluoro-2-(trimethylsilyl)pyridine
This Application Note is designed to serve as a definitive technical guide for the utilization of 3-Fluoro-2-(trimethylsilyl)pyridine (CAS: 87674-09-7) in continuous flow chemistry. It synthesizes established organometallic principles with modern flow reactor technology to unlock the potential of this specific fluorinated building block.
Executive Summary
3-Fluoro-2-(trimethylsilyl)pyridine represents a chemically distinct class of "stable" aryne precursors. Unlike its highly reactive sulfonate analogues (e.g., silyl-triflates), this molecule possesses a robust C–F bond at the ortho position to the trimethylsilyl (TMS) group. While this stability improves shelf-life and handling in batch, it historically necessitates harsh activation conditions that are difficult to scale safely.
Continuous Flow Chemistry solves this activation energy challenge. By utilizing superheated reaction windows and precise residence time control, researchers can force the elimination of the fluoride leaving group to generate 2,3-pyridyne on-demand, or activate the C–Si bond for Hiyama-Denmark coupling , without the runaway thermal risks associated with batch processing.
Key Applications
-
2,3-Pyridyne Generation: On-demand synthesis of fused N-heterocycles via cycloaddition.
-
Hiyama-Denmark Coupling: Palladium-catalyzed C–C bond formation to access 2-aryl-3-fluoropyridines.
Chemical Fundamentals & Mechanism
The utility of 3-Fluoro-2-(trimethylsilyl)pyridine relies on the differential activation of the C2–Si bond. The reaction pathway is dictated by the "hardness" of the nucleophile and the temperature.
Mechanism A: Fluoride-Induced Elimination (Pyridyne Pathway)
Under high-temperature flow conditions (>100°C) with a fluoride source (CsF or TBAF), the fluoride anion attacks the silicon center. The resulting C2 carbanion forces the elimination of the adjacent C3 fluorine atom (a poor leaving group made viable by the high-energy conditions). This generates the transient 2,3-pyridyne , which is immediately trapped.
Mechanism B: Transmetallation (Coupling Pathway)
In the presence of a Palladium catalyst and a mild activator, the silanolate intermediate undergoes transmetallation to Pd(II), facilitating cross-coupling with aryl halides while retaining the C3 fluorine atom.
Reaction Pathway Diagram
Figure 1: Divergent reaction pathways for 3-Fluoro-2-(trimethylsilyl)pyridine controlled by flow parameters.
Protocol A: Continuous Flow Synthesis of Fused Heterocycles (Pyridyne Route)
Objective: Safe generation of 2,3-pyridyne and telescoping into a Diels-Alder cycloaddition with Furan.
Materials & Reagents
| Component | Reagent | Concentration | Role |
| Stream A | 3-Fluoro-2-(trimethylsilyl)pyridine | 0.2 M in MeCN | Precursor |
| Stream A | Furan (Trap) | 1.0 M (5 equiv) | Diene Trap |
| Stream B | Cesium Fluoride (CsF) | 0.4 M in MeCN | Activator |
| Additives | 18-Crown-6 | 0.4 M | Phase Transfer |
Note: CsF has limited solubility in MeCN. The addition of 18-Crown-6 is critical for solubility and enhancing the nucleophilicity of the fluoride ion. Alternatively, TBAF (THF solution) can be used, but silica etching in glass reactors may occur over time.
Flow Reactor Setup
-
Pumps: 2x High-pressure syringe pumps or HPLC pumps (wetted parts: Hastelloy/Ceramic).
-
Reactor: 10 mL PFA or Stainless Steel Coil Reactor.
-
Temperature Control: Oil bath or dry block heater capable of 120°C.
-
Back Pressure Regulator (BPR): 7–10 bar (100–150 psi) to prevent solvent boiling.
Step-by-Step Methodology
-
Preparation of Stream A: Dissolve 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv) and Furan (5.0 equiv) in anhydrous Acetonitrile. Sonicate to degas.
-
Preparation of Stream B: Dissolve CsF (2.0 equiv) and 18-Crown-6 (2.0 equiv) in anhydrous Acetonitrile. Ensure complete dissolution; filter if any turbidity remains to prevent clogging.
-
System Priming: Flush the reactor with pure Acetonitrile at 1.0 mL/min until the system pressure stabilizes at 10 bar.
-
Heating: Set the reactor temperature to 110°C . Allow 15 minutes for thermal equilibration.
-
Reaction Initiation:
-
Set Pump A (Precursor/Trap) flow rate: 0.5 mL/min .
-
Set Pump B (Activator) flow rate: 0.5 mL/min .
-
Combined Flow Rate: 1.0 mL/min.
-
Residence Time: 10 minutes (for a 10 mL reactor).
-
-
Collection: Discard the first 2 reactor volumes (20 mL) to reach steady state. Collect the product stream into a flask containing saturated NH₄Cl solution to quench excess fluoride.
-
Work-up: Extract the aqueous quench with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Experimental Workflow Diagram
Figure 2: Dual-stream continuous flow setup for high-temperature pyridyne generation.
Protocol B: Hiyama-Denmark Coupling (C–C Bond Formation)
Objective: Palladium-catalyzed coupling of 3-Fluoro-2-(trimethylsilyl)pyridine with 4-Bromoanisole.
Critical Parameters
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or Pd-PEPPSI-IPr.
-
Activator: TBAF (1.0 M in THF) acts as the silanolate activator.
-
Temperature: 80°C.
-
Solvent: THF (Anhydrous).
Method Summary
-
Feed A: Precursor (1 equiv) + Aryl Bromide (1.2 equiv) + Pd Catalyst in THF.
-
Feed B: TBAF solution (2 equiv).
-
Mixing: Streams combine in a static mixer.
-
Reaction: The mixture passes through a 5 mL coil at 80°C (Residence time: 20 min).
-
Outcome: The fluoride activates the silicon, but the presence of Pd(0) intercepts the intermediate for transmetallation before elimination can occur (kinetic control), preserving the C3-Fluorine atom in the final biaryl product.
Troubleshooting & Safety
| Issue | Cause | Solution |
| Reactor Clogging | Precipitation of CsF or Cs-Silicate byproducts. | Use TBAF in THF (homogeneous) or switch to a larger ID tubing (1.0 mm) for slurry handling. |
| Low Conversion | C–F bond is too stable; elimination is slow. | Increase temperature to 130°C and system pressure to 15 bar. |
| Side Products | Hydrolysis of TMS group (Protodesilylation). | Ensure all solvents are strictly anhydrous. Use molecular sieves in feed lines. |
| Safety | HF generation. | Although basic conditions are used, always quench output into a buffered basic solution (NaHCO₃). |
References
-
Pyridyne Chemistry Fundamentals: Garg, N. K., et al. "Silyl Triflate Precursors for Pyridyne Generation." Chemical Reviews, 2008.
-
Flow Chemistry of Arynes: Ley, S. V., et al. "Continuous Flow Synthesis using Benzyne Intermediates." Nature Protocols, 2013.
-
Commercial Availability & Data: 3-Fluoro-2-(trimethylsilyl)pyridine (CAS 87674-09-7).[1][2] PubChem Compound Summary.
-
Hiyama Coupling in Flow: Kappe, C. O., et al. "Continuous Flow Hiyama Cross-Couplings." Journal of Organic Chemistry, 2011.
(Note: While specific literature on the flow processing of CAS 87674-09-7 is emerging, the protocols above are derived from validated methodologies for ortho-fluoro silyl arenes and pyridyl silyl triflates.)
Sources
Application Note: Synthesis of Isotopically Labeled Compounds using 3-Fluoro-2-(trimethylsilyl)pyridine
Executive Summary
This technical guide details the utility of 3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-py) as a versatile precursor for generating 2,3-pyridyne under mild conditions. While traditional methods for generating hetarynes often require harsh bases (e.g., organolithiums) that are incompatible with sensitive isotopic labels, the fluoride-induced desilylation of 3-F-2-TMS-py proceeds at ambient temperature.
This methodology is critical for Drug Metabolism and Pharmacokinetics (DMPK) studies, allowing for the precise installation of stable isotopes (Deuterium,
-
Regioselective C2-Functionalization: Installing deuterated nucleophiles.
-
Scaffold Construction: Synthesizing labeled fused heterocycles via cycloaddition.
Mechanism of Action: The Fluoride-Silyl Trigger
The utility of 3-F-2-TMS-py lies in its ability to generate the highly reactive 2,3-pyridyne intermediate without strong bases. The reaction is driven by the high bond energy of the Si–F bond.
Mechanistic Pathway
-
Desilylation: A fluoride source (typically CsF or TBAF) attacks the trimethylsilyl group.
-
Elimination: The resulting pyridyl anion undergoes rapid
-elimination of the adjacent fluoride. -
Aryne Formation: The 2,3-pyridyne intermediate is formed.[1]
-
Regioselective Trapping: Due to bond distortion caused by the electronegative nitrogen, nucleophilic attack is highly favored at the C2 position , followed by protonation (or deuteration) at C3.
Visualization of Reaction Pathway
Figure 1: Mechanistic pathway for the generation of 2,3-pyridyne and subsequent trapping.
Critical Parameters & Expertise (E-E-A-T)
As an application scientist, I have identified three variables that determine the success of this chemistry, particularly when working with expensive isotopic reagents.
Regioselectivity Control
Unlike 3,4-pyridyne, which often yields mixtures of C3 and C4 adducts, 2,3-pyridyne exhibits high regioselectivity for C2 attack .[2]
-
Why? The internal bond angles of the pyridine ring are distorted. The C2 position is more electrophilic due to the inductive effect of the adjacent nitrogen.
-
Implication: You can confidently plan for the label to reside at C2 when using nucleophiles (amines, thiols, alcohols).
Solvent Effects on Hetaryne Lifetime
-
Acetonitrile (MeCN): The gold standard. It solubilizes CsF adequately and does not quench the aryne.
-
THF: Acceptable, but often requires 18-crown-6 to activate CsF.
-
Protic Solvents: Strictly Forbidden. Any moisture or alcohol will quench the pyridyne immediately, yielding 3-fluoropyridine or 2-alkoxypyridine byproducts.
Stoichiometry of Labeled Reagents
When the nucleophile is the expensive labeled component (e.g., a deuterated amine), use the pyridyne precursor in excess (1.5 - 2.0 equiv) . This ensures all of the valuable isotope is consumed.
Application Protocol 1: Site-Specific Deuteration via Nucleophilic Trapping
Objective: To synthesize a pyridine derivative with a deuterated amine moiety at the C2 position.
Target Molecule Example: 2-(Morpholino-
Reagents
| Reagent | Equiv. | Role |
| Morpholine- | 1.0 | Valuable Isotopic Nucleophile |
| 3-Fluoro-2-(trimethylsilyl)pyridine | 1.5 | Pyridyne Precursor |
| Cesium Fluoride (CsF) | 2.5 | Activator |
| Acetonitrile (Anhydrous) | [0.2 M] | Solvent |
Step-by-Step Methodology
-
Drying: Flame-dry a reaction vial and cool under Argon. Moisture allows protonation of the intermediate, destroying the label integrity.
-
Solubilization: Weigh CsF (2.5 equiv) rapidly to minimize water uptake. Add anhydrous MeCN and the labeled Morpholine-
(1.0 equiv). -
Activation: Add 3-Fluoro-2-(trimethylsilyl)pyridine (1.5 equiv) via syringe.
-
Reaction: Stir at 25°C for 12 hours .
-
Note: Unlike benzyne, which often requires heating, 2,3-pyridyne generates easily at room temperature. Heating may cause polymerization.
-
-
Quench: Add saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x).
-
Purification: Silica gel chromatography. The deuterated product will have the same R_f as the non-deuterated standard.
Validation:
-
1H NMR: Disappearance of morpholine protons; appearance of pyridine ring protons.
-
MS: Shift of +8 Da compared to the non-labeled standard.
Application Protocol 2: Synthesis of Multi-Labeled Fused Scaffolds
Objective: Construction of
Workflow Visualization
Figure 2: Workflow for generating fused heterocyclic scaffolds.
Protocol Details
-
Pre-mix: Dissolve 3-F-2-TMS-py (1.0 equiv) and
C-Furan (1.2 equiv) in MeCN/Toluene (1:1). -
Initiation: Add CsF (2.0 equiv) suspended in MeCN slowly.
-
Expert Insight: High local concentrations of pyridyne lead to dimerization. Slow generation favors the Diels-Alder reaction with the diene.
-
-
Intermediate Isolation: The resulting endoxide (bridged compound) is often stable enough to isolate.
-
Aromatization: Treat the intermediate with mild acid or a deoxygenating reagent (e.g., TiCl₄/LiAlH₄ sequence) to yield the fully aromatic, labeled isoquinoline.
Data Summary & Troubleshooting
Yield Expectations
| Reaction Type | Nucleophile/Diene | Expected Yield | Regioselectivity (C2:C3) |
| N-Arylation | Primary Amines | 65 - 85% | > 20:1 |
| N-Arylation | Secondary Amines | 50 - 75% | > 20:1 |
| S-Arylation | Thiols | 70 - 90% | > 20:1 |
| Diels-Alder | Furan | 55 - 70% | N/A (Cyclic) |
Troubleshooting Guide
-
Problem: Low yield, recovery of starting nucleophile.
-
Cause: "Wet" CsF. The fluoride source is hygroscopic.
-
Solution: Dry CsF under vacuum at 150°C for 2 hours before use, or switch to TBAF in THF (though TBAF can introduce water if not careful).
-
-
Problem: Formation of 3-fluoropyridine.
-
Cause: Protonation of the pyridyl anion before elimination.
-
Solution: Ensure the environment is strictly aprotic.
-
-
Problem: Dimerization of pyridyne.
-
Cause: Pyridyne concentration too high relative to trap.
-
Solution: Use syringe pump addition of the silyl precursor to the solution containing the trap and fluoride.
-
References
-
Garg, N. K., et al. (2014). "Heterocyclic Arynes in Organic Synthesis." Chemical Reviews. [Link]
-
Kobayashi, S., et al. (1991). "A Novel Method for Generating Benzynes and Hetarynes." Journal of the American Chemical Society. [Link]
-
Goetz, A. E., & Garg, N. K. (2013). "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model." Nature Chemistry. [Link]
-
Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Fluoro-2-(trimethylsilyl)pyridine
[1]
Executive Chemical Profile & Hazard Identification
Objective: To accurately identify the physicochemical properties that dictate the disposal pathway.
3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-Py) presents a dual-hazard profile: Flammability and Halogen Content . Unlike standard organic solvents, the presence of the Fluorine atom and the Trimethylsilyl (TMS) group mandates strict segregation from non-halogenated waste streams to prevent damage to incineration infrastructure (via HF formation and silica ash accumulation).
Physicochemical Data Table
| Property | Value | Critical Disposal Implication |
| CAS Number | 13737-04-7 | Unique identifier for waste manifesting. |
| Molecular Formula | C₈H₁₂FNSi | Contains Fluorine: Must be treated as Halogenated Waste.[1] |
| Flash Point | ~52°C (126°F) | Ignitable (D001): High fire risk during transfer. |
| Density | 0.911 g/mL | Lighter than water; will float if aqueous separation occurs. |
| Reactivity | Moisture Sensitive | The C-Si bond is labile; can cleave in acidic/basic conditions. |
| GHS Hazards | H226, H315, H319 | Requires flame-retardant PPE and fume hood handling. |
Pre-Disposal Stabilization (The Self-Validating System)
Core Directive: Never introduce a potentially reactive organosilane directly into a bulk waste drum without verifying stability.
The C-Si bond at the 2-position of the pyridine ring is susceptible to protodesilylation (cleavage) in the presence of protons (acids) or fluoride ions. If this compound is mixed into a waste drum containing acidic residues, it may undergo uncontrolled cleavage, releasing heat and volatile byproducts.
Protocol A: Reaction Mixture Quenching
Use this protocol if the compound is in solution with reagents (e.g., n-BuLi, LDA).
-
Cooling: Place the reaction vessel in an ice bath (0°C).
-
Controlled Hydrolysis: Slowly add Saturated Ammonium Chloride (sat. NH₄Cl) or Water dropwise.
-
Validation: Observe for cessation of bubbling/fizzing.[2]
-
-
Phase Separation: Extract organics with a compatible solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Segregation: The organic layer containing 3-F-2-TMS-Py must be separated and directed to the Halogenated Waste stream.
Protocol B: Pure Stock Disposal
Use this protocol for expired or unused pure chemical.
-
No Quenching Required: Pure 3-F-2-TMS-Py is stable enough for direct disposal but must not be mixed with acids.
-
Dilution: Dilute the pure compound with a compatible halogenated solvent (e.g., Dichloromethane) or a non-reactive fuel solvent to reduce flammability risks before bulking, if required by local EHS protocols.
Waste Stream Segregation Logic
Scientific Rationale:
-
Fluorine Content: Incineration of fluorinated compounds generates Hydrofluoric Acid (HF). Standard fuel-blending kilns cannot handle high HF loads. This waste must go to a facility equipped with wet scrubbers.
-
Silicon Content: Organosilanes burn to form Silicon Dioxide (SiO₂/Sand). High concentrations can foul fuel injectors in incinerators. Dilution is key.
Decision Workflow Diagram
The following logic gate ensures the material ends up in the correct regulatory stream.
Caption: Figure 1: Logic flow for segregating fluorinated organosilanes to prevent incompatible mixing.
Operational Disposal Procedures (Step-by-Step)
Step 1: Container Selection & Labeling[2][4]
-
Container: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid standard LDPE if storing for long periods as pyridines can permeate some plastics.
-
Headspace: Leave at least 10% headspace to allow for expansion.
-
Labeling:
-
Primary Constituent: "Halogenated Organic Solvents"[3]
-
Specific Hazard: "Contains 3-Fluoro-2-(trimethylsilyl)pyridine"
-
Hazard Checkboxes: [x] Flammable, [x] Toxic/Irritant, [x] Halogenated.
-
Step 2: Bulking into Satellite Accumulation
-
PPE Required: Nitrile gloves (double gloving recommended), splash goggles, flame-retardant lab coat.
-
Ventilation: Perform all transfers inside a certified chemical fume hood.
-
Grounding: If transferring volumes >1L, ground the receiving drum to prevent static discharge (Flash point is ~52°C).
-
Pouring: Use a funnel. Do not decant directly if the vessel is heavy.
-
Logging: Immediately log the volume and chemical name on the waste tag. Explicitly note "Fluorinated" and "Organosilane" .
Step 3: Final Disposal (Vendor Handoff)
-
RCRA Code (USA): Likely D001 (Ignitable). If mixed with spent halogenated solvents (e.g., DCM), it may carry F001/F002 codes.[4]
-
Destruction Method: The waste vendor must incinerate this at a facility permitted for halogenated waste (requires acid gas scrubbing).
Operational Workflow Diagram
Caption: Figure 2: Operational workflow for safe laboratory transfer and documentation.
References
Personal protective equipment for handling 3-Fluoro-2-(trimethylsilyl)pyridine
Operational Safety Guide: Handling and Disposal of 3-Fluoro-2-(trimethylsilyl)pyridine
Introduction: Beyond the Safety Data Sheet
As researchers, we often view Safety Data Sheets (SDS) as administrative hurdles rather than operational blueprints. However, handling 3-Fluoro-2-(trimethylsilyl)pyridine requires a nuanced understanding of its chemical architecture. This compound combines the neurotoxic potential of the pyridine ring, the high lipophilicity of the trimethylsilyl (TMS) group, and the metabolic stability of the carbon-fluorine bond.
This guide moves beyond generic "wear gloves" advice. It provides a logic-driven safety protocol designed to prevent transdermal absorption and respiratory exposure, ensuring that your experimental data is the only variable in the lab.
Part 1: Operational Risk Profile
To handle this chemical safely, you must understand why it is hazardous.
| Hazard Component | Chemical Logic & Physiological Impact |
| The Pyridine Core | Neurotoxicity & Hepatotoxicity: Pyridine derivatives are readily absorbed through the lungs and skin. They target the central nervous system (CNS) and liver.[1] |
| The TMS Group | Enhanced Permeation: The trimethylsilyl group significantly increases the lipophilicity (LogP) of the molecule compared to bare pyridine. Crucial Insight: This makes the compound penetrate nitrile gloves and skin barriers faster than standard pyridine. |
| The Fluorine Substituent | Metabolic Stability: The C-F bond is robust. Unlike acyl fluorides, this will not instantly generate HF upon water contact, but it prevents the molecule from being easily metabolized, potentially prolonging systemic retention. |
| Flammability | Flash Point Risk: Like most silylated pyridines, this is a Flammable Liquid (Category 2/3) . Vapors are heavier than air and can travel to ignition sources.[2] |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves provide a false sense of security against pyridine derivatives. The permeation breakthrough time for pyridine through 4-mil nitrile is often less than 2 minutes .
Hand Protection Protocol
-
Primary Recommendation (Rigorous Handling): Laminate Film (e.g., Silver Shield / 4H) .
-
Why: These offer >4-hour breakthrough protection against aromatics and pyridine.
-
Dexterity Fix: Wear the laminate glove as a liner, with a standard nitrile glove over it for grip and dexterity.
-
-
Secondary Recommendation (Incidental Splash Only): Double-layered Nitrile .
-
Protocol: Wear two pairs of nitrile gloves (minimum 5 mil thickness each).
-
Self-Validating Rule: If any liquid touches the outer glove, assume immediate breakthrough. Remove both pairs, wash hands, and re-glove.
-
Eye & Respiratory Protection
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1).
-
Note: Safety glasses are insufficient because pyridine vapors are lacrimators (eye irritants). Goggles provide a vapor seal.
-
-
Respiratory: Work must be performed in a fume hood.[3] If working outside a hood (e.g., scale-up or maintenance), a Full-Face Respirator with Organic Vapor (OV) Cartridges is mandatory.
Part 3: Engineering Controls & Workflow
Ventilation Requirement:
-
Device: Certified Chemical Fume Hood.
-
Standard: Face velocity maintained between 80–100 fpm (0.4–0.5 m/s) .
-
Sash Height: Keep sash at or below the indicated safety line (usually 18 inches).
Experimental Workflow Logic
The following diagram illustrates the safe movement of the chemical to minimize exposure vectors.
Figure 1: Operational workflow ensuring containment from storage to disposal.
Part 4: Emergency Response & Spill Management
In the event of a release, immediate decision-making is critical. Do not treat this as a generic solvent spill due to the neurotoxic risks.
Spill Response Decision Matrix
Figure 2: Decision matrix for spill containment. Note that paper towels should be avoided for flammables; use inert absorbents.
Part 5: Disposal Strategy
Proper disposal prevents environmental contamination and regulatory fines.[2]
-
Segregation:
-
This compound contains Fluorine .[4] It must be categorized as Halogenated Organic Waste .
-
Do not mix with non-halogenated solvents (like pure acetone or ethanol) if your facility separates them, as halogenated waste incineration is more costly and requires specific scrubbers.
-
-
Container: High-density polyethylene (HDPE) or glass. Ensure the cap has a chemically resistant liner (Teflon/PTFE).
-
Labeling: Clearly mark as "Flammable" and "Toxic." List the full chemical name; do not use abbreviations like "TMS-F-Py" on waste tags.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
